Product packaging for 3',5'-Dimethoxybiphenyl-3-ol(Cat. No.:CAS No. 868666-20-0)

3',5'-Dimethoxybiphenyl-3-ol

Cat. No.: B3290886
CAS No.: 868666-20-0
M. Wt: 230.26 g/mol
InChI Key: XXOINLOWOCJSGZ-UHFFFAOYSA-N
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Description

3',5'-Dimethoxybiphenyl-3-ol is a useful research compound. Its molecular formula is C14H14O3 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(3,5-Dimethoxyphenyl)phenol is 230.094294304 g/mol and the complexity rating of the compound is 220. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O3 B3290886 3',5'-Dimethoxybiphenyl-3-ol CAS No. 868666-20-0

Properties

IUPAC Name

3-(3,5-dimethoxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-16-13-7-11(8-14(9-13)17-2)10-4-3-5-12(15)6-10/h3-9,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOINLOWOCJSGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC(=CC=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30683547
Record name 3',5'-Dimethoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868666-20-0
Record name 3',5'-Dimethoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3',5'-Dimethoxybiphenyl-3-ol (CAS Number 868666-20-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of available scientific literature and databases, detailed experimental and biological data for 3',5'-Dimethoxybiphenyl-3-ol remains largely unavailable in the public domain. This document summarizes the currently accessible information and provides context based on related chemical structures. The lack of extensive research on this specific compound presents a significant opportunity for novel investigation.

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 868666-20-0, is a biphenyl (B1667301) derivative characterized by two methoxy (B1213986) groups and one hydroxyl group attached to its biphenyl core. Biphenyl and its derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The specific substitution pattern of methoxy and hydroxyl groups on the biphenyl scaffold can significantly influence the molecule's physicochemical properties and biological activity. This guide aims to provide a thorough overview of the known information regarding this compound.

Chemical and Physical Properties

A summary of the basic chemical and physical properties for this compound is presented in Table 1. This information is primarily derived from chemical supplier databases and computational predictions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 868666-20-0Public Databases
Molecular Formula C₁₄H₁₄O₃Public Databases
Molecular Weight 230.26 g/mol Public Databases
Predicted Boiling Point 395.0 ± 32.0 °CComputational Prediction
Predicted Density 1.144 ± 0.06 g/cm³Computational Prediction
Appearance Powder (typical)Material Safety Data Sheet

Synthesis and Characterization

A potential synthetic approach could involve the coupling of a suitably protected 3-hydroxyphenyl boronic acid or halide with a 3,5-dimethoxyphenyl halide or boronic acid. Subsequent deprotection would yield the final product. The purification and characterization of the synthesized compound would typically involve techniques such as column chromatography, Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its structure and purity.

While no specific spectral data has been located for this compound, a database entry for the related compound, 3',5'-Dimethoxy-biphenyl-4-ol, provides a reference to a publication in Chemical & Pharmaceutical Bulletin (2002, 50, 1499) which may contain relevant characterization methodologies.[1]

Biological Activity and Potential Applications

There is a significant lack of published data on the biological activity of this compound. However, the broader class of hydroxylated and methoxylated biphenyls has been investigated for various pharmacological properties. These include, but are not limited to, antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. The presence of both methoxy and hydroxyl functional groups suggests that this compound could be explored for similar biological effects.

For instance, research on related dimethoxy- and trimethoxyphenyl compounds has shown potential in areas such as:

  • Anticancer research: Certain trimethoxyphenyl derivatives have been investigated for their cytotoxic activity against cancer cell lines.

  • Antimicrobial agents: Phenolic compounds, in general, are known for their antimicrobial properties.

  • Antioxidant activity: The phenolic hydroxyl group can act as a radical scavenger, conferring antioxidant properties.

Given the absence of specific data, any potential application of this compound remains speculative and would require extensive experimental validation.

Experimental Protocols and Future Research Directions

As no specific experimental studies for this compound have been identified, this section outlines a logical workflow for future research to elucidate its properties.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT) Characterization->Cytotoxicity Antioxidant Antioxidant Assays (e.g., DPPH) Characterization->Antioxidant Antimicrobial Antimicrobial Screening Characterization->Antimicrobial AntiInflammatory Anti-inflammatory Assays Characterization->AntiInflammatory Pathway_Analysis Signaling Pathway Analysis Cytotoxicity->Pathway_Analysis Target_Identification Target Identification Pathway_Analysis->Target_Identification

Figure 1. A proposed experimental workflow for the investigation of this compound.

Proposed Initial Steps:

  • Synthesis: Develop and optimize a synthetic route to produce this compound in sufficient quantity and purity.

  • Structural Confirmation: Unequivocally confirm the structure of the synthesized compound using modern analytical techniques.

  • In Vitro Screening: Perform a broad panel of in vitro assays to identify any significant biological activity. This could include cytotoxicity screening against a panel of cancer cell lines, assessment of antioxidant capacity, and antimicrobial testing against common pathogens.

Should initial screenings yield positive results, more in-depth studies could be pursued to understand the mechanism of action and identify potential molecular targets.

Conclusion

This compound (CAS 868666-20-0) is a chemical compound for which there is a notable absence of detailed scientific research in the public domain. While its basic chemical properties are known, its synthesis, biological activity, and potential applications remain largely unexplored. The information available on structurally similar compounds suggests that it may possess interesting pharmacological properties. The lack of data highlights a clear opportunity for researchers in medicinal chemistry and drug discovery to conduct novel investigations into this molecule, potentially uncovering new therapeutic leads. Further research is essential to determine the scientific value and potential utility of this compound.

References

3',5'-Dimethoxybiphenyl-3-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential physicochemical data for 3',5'-Dimethoxybiphenyl-3-ol, a biphenyl (B1667301) derivative with potential applications in organic synthesis and medicinal chemistry. The information presented herein is crucial for researchers engaged in compound characterization, reaction stoichiometry, and analytical method development.

Physicochemical Properties

The molecular formula and molecular weight of this compound have been determined based on its chemical structure. As an isomer of 3,5-dimethoxybiphenyl-4-ol, it shares the same molecular formula and a virtually identical molecular weight[1].

ParameterValue
Molecular Formula C₁₄H₁₄O₃
Molecular Weight 230.26 g/mol

Structural Information

The chemical structure of this compound consists of a biphenyl core. One phenyl ring is substituted with a hydroxyl group at the 3-position, while the second phenyl ring bears two methoxy (B1213986) groups at the 3'- and 5'-positions.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of biphenyl derivatives can be extensive and are best referenced from peer-reviewed chemical literature. The synthesis of similar compounds often involves cross-coupling reactions, such as the Suzuki or Negishi coupling, between appropriately substituted phenylboronic acids (or esters) and phenyl halides.

General Workflow for Synthesis and Characterization:

G cluster_synthesis Synthesis cluster_characterization Characterization A Starting Materials (e.g., boronic acid and halide) B Cross-Coupling Reaction (e.g., Suzuki Coupling) A->B C Work-up and Purification (e.g., Extraction, Chromatography) B->C D Spectroscopic Analysis (NMR, IR, Mass Spectrometry) C->D E Purity Assessment (HPLC, Elemental Analysis) D->E

Caption: A generalized workflow for the synthesis and characterization of biphenyl compounds.

Logical Relationship of Physicochemical Parameters

The determination of the molecular weight of a compound is directly dependent on its molecular formula, which is in turn derived from its structural formula.

G A Chemical Structure (this compound) B Molecular Formula (C₁₄H₁₄O₃) A->B determines C Molecular Weight (230.26 g/mol) B->C calculates to

Caption: The logical flow from chemical structure to molecular weight determination.

References

physical and chemical properties of 3',5'-Dimethoxybiphenyl-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3',5'-Dimethoxybiphenyl-3-ol is a biphenyl (B1667301) derivative with potential applications in various fields of chemical and pharmaceutical research. This technical guide provides a comprehensive overview of its physical and chemical properties, supported by available spectral data. While specific experimental protocols for its synthesis and detailed biological activities are not extensively documented in publicly accessible literature, this guide consolidates the existing information and provides a framework for future research and development.

Chemical and Physical Properties

This compound, with the chemical formula C₁₄H₁₄O₃, is a biphenyl compound characterized by a hydroxyl group at the 3-position of one phenyl ring and two methoxy (B1213986) groups at the 3' and 5' positions of the second phenyl ring. The structural arrangement of these functional groups dictates its chemical reactivity and physical characteristics.

Quantitative Data Summary

A summary of the known quantitative data for this compound is presented in the table below. It is important to note that some of the available data are predicted values from computational models and await experimental verification.

PropertyValueSource
Molecular Formula C₁₄H₁₄O₃
Molecular Weight 230.26 g/mol
CAS Number 868666-20-0[1]
Predicted Boiling Point 395.0 ± 32.0 °C[1]
Predicted Density 1.144 ± 0.06 g/cm³[1]
Predicted pKa 9.55 ± 0.10[1]

Note: The nomenclature of this compound can be ambiguous in some databases, with "3',5'-Dimethoxybiphenyl-4-ol" sometimes used. Researchers should verify the structure and CAS number for accuracy.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The following sections detail the available spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A ¹³C NMR spectrum for a closely related compound, identified as 3',5'-Dimethoxy-biphenyl-4-ol, has been referenced in the literature, suggesting the availability of carbon chemical shift data that would be very similar to the target compound.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the phenolic hydroxyl group. C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹. The C-O stretching of the methoxy groups and the phenolic hydroxyl group would be observed in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching vibrations would be visible in the 1400-1600 cm⁻¹ range.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 230, corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of methyl groups (CH₃) from the methoxy substituents and potentially the loss of a hydroxyl radical (OH).

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific synthesis of this compound are not prevalent in the available literature. However, based on the structure of the molecule, a plausible synthetic route would involve a Suzuki-Miyaura cross-coupling reaction.

Proposed Synthetic Workflow: Suzuki-Miyaura Coupling

This proposed workflow outlines a general procedure for the synthesis of this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions 3,5-Dimethoxyphenylboronic Acid 3,5-Dimethoxyphenylboronic Acid Reaction Mixture Reaction Mixture 3,5-Dimethoxyphenylboronic Acid->Reaction Mixture 3-Bromophenol (B21344) 3-Bromophenol 3-Bromophenol->Reaction Mixture Pd Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Pd Catalyst->Reaction Mixture Base Base (e.g., K₂CO₃) Base->Reaction Mixture Solvent Solvent (e.g., Toluene/Ethanol/Water) Solvent->Reaction Mixture Work-up Aqueous Work-up & Extraction Reaction Mixture->Work-up Purification Column Chromatography Work-up->Purification Final Product This compound Purification->Final Product

Caption: Proposed Suzuki-Miyaura coupling workflow for synthesizing this compound.

Methodology:

  • Reactant Preparation: In an inert atmosphere (e.g., under nitrogen or argon), combine 3,5-dimethoxyphenylboronic acid and 3-bromophenol in a suitable reaction vessel.

  • Catalyst and Base Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base, typically an aqueous solution of potassium carbonate.

  • Solvent and Reflux: Add a solvent system, for instance, a mixture of toluene, ethanol, and water. Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete reaction, monitoring by a suitable technique like Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, perform an aqueous work-up. This typically involves partitioning the mixture between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified, most commonly by column chromatography on silica (B1680970) gel, to yield the pure this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies detailing the biological activities and associated signaling pathways of this compound. However, the broader class of biphenyl and polyphenol compounds is known to exhibit a wide range of biological effects, including antioxidant, anti-inflammatory, and anticancer activities. The presence of the phenolic hydroxyl group and methoxy substituents in this compound suggests that it may possess antioxidant properties due to its ability to scavenge free radicals.

Future research could explore the potential of this compound in various biological assays to elucidate its mechanism of action and identify any relevant signaling pathways it may modulate. A hypothetical logical workflow for such an investigation is presented below.

Biological_Activity_Workflow Compound This compound In_vitro_Screening In vitro Screening (e.g., Antioxidant, Cytotoxicity Assays) Compound->In_vitro_Screening Active Significant Activity Observed In_vitro_Screening->Active Inactive No Significant Activity In_vitro_Screening->Inactive Mechanism_Study Mechanism of Action Studies Active->Mechanism_Study Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) Mechanism_Study->Pathway_Analysis Target_Identification Identification of Molecular Targets Pathway_Analysis->Target_Identification Lead_Compound Potential Lead Compound Target_Identification->Lead_Compound

Caption: Logical workflow for the biological evaluation of this compound.

Conclusion

This compound is a compound of interest with predicted physicochemical properties that warrant further experimental investigation. While detailed experimental data and biological studies are currently limited, this guide provides a foundational understanding based on available information and established chemical principles. The proposed synthetic and biological evaluation workflows offer a roadmap for researchers to further explore the potential of this molecule. Future studies are essential to fully characterize its properties and uncover its potential applications in drug discovery and other scientific disciplines.

References

An In-depth Technical Guide to 3',5'-Dimethoxybiphenyl-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of 3',5'-Dimethoxybiphenyl-3-ol. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information and outlines established methodologies for the synthesis and characterization of structurally related biphenyl (B1667301) derivatives. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the fields of medicinal chemistry, organic synthesis, and drug discovery.

Chemical Structure and Nomenclature

IUPAC Name: 3',5'-Dimethoxy-[1,1'-biphenyl]-3-ol

CAS Number: 868666-20-0

Chemical Formula: C₁₄H₁₄O₃

Molecular Weight: 230.26 g/mol

Structure:

Chemical structure of this compound

(Note: An image of the chemical structure would be placed here.)

The structure consists of a biphenyl backbone. One phenyl ring is substituted with a hydroxyl group at the 3-position. The second phenyl ring is substituted with two methoxy (B1213986) groups at the 3' and 5' positions.

Physicochemical Properties

PropertyPredicted ValueSource
Boiling Point395.0 ± 32.0 °C[1]
Density1.144 ± 0.06 g/cm³[1]
pKa9.55 ± 0.10[1]

Synthesis Protocols

A specific experimental protocol for the synthesis of this compound has not been detailed in the available literature. However, the Suzuki-Miyaura cross-coupling reaction is a widely employed and versatile method for the synthesis of unsymmetrical biphenyls and represents a highly probable synthetic route.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

The synthesis of this compound can be envisioned through the palladium-catalyzed cross-coupling of a protected 3-bromophenol (B21344) with 3,5-dimethoxyphenylboronic acid.

Workflow Diagram:

G cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_product Product A 3-Bromophenol P1 Protection of Phenol A->P1 B Protecting Group (e.g., TBDMSCl) B->P1 C 3,5-Dimethoxyphenylboronic Acid P2 Suzuki-Miyaura Coupling C->P2 P1->P2 Protected 3-Bromophenol P3 Deprotection P2->P3 Protected Biphenyl D This compound P3->D G A Compound Synthesis (this compound) B In vitro Screening (e.g., Cytotoxicity Assays) A->B C Target Identification B->C Active Hit D Signaling Pathway Analysis C->D E Lead Optimization D->E F Preclinical Studies E->F G Clinical Trials F->G

References

A Comprehensive Technical Guide to the Analytical Standard of 3',5'-Dimethoxybiphenyl-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the analytical standard for 3',5'-Dimethoxybiphenyl-3-ol (CAS No. 868666-20-0). It is designed to assist researchers, scientists, and professionals in drug development in sourcing, handling, and utilizing this compound. This guide covers commercial availability, potential synthetic pathways, and analytical methodologies for characterization and quality control.

Commercial Availability and Supplier Information

This compound is available as an analytical standard from a number of specialized chemical suppliers. When procuring this standard, it is crucial to obtain a Certificate of Analysis (CoA) to verify its identity and purity.

Table 1: Quantitative Supplier Data for this compound

SupplierProduct NameCAS NumberPurityNotes
AmbeedThis compound868666-20-0Not specifiedListed under Aryls, Ethers, Natural Products.
BioCrickThis compound868666-20-0>98%Catalog No.: BCN7529.
ChemFacesThis compound868666-20-0>=98%Catalog No.: CFN89246; Provided as an oil.
ProchemmartThis compound868666-20-0Not specifiedStandard reference chemical.[1]

Experimental Protocols

Proposed Synthesis via Suzuki-Miyaura Coupling

The synthesis of this compound can be envisioned through the palladium-catalyzed cross-coupling of a protected 3-hydroxyphenyl halide (e.g., 1-bromo-3-(tert-butyldimethylsilyloxy)benzene) and 3,5-dimethoxyphenylboronic acid, followed by deprotection.

Reaction Scheme:

Step 1: Suzuki-Miyaura Coupling (3,5-dimethoxyphenyl)boronic acid + 1-bromo-3-[(tert-butyldimethylsilyl)oxy]benzene → 3-[(tert-butyldimethylsilyl)oxy]-3',5'-dimethoxy-1,1'-biphenyl

Step 2: Deprotection 3-[(tert-butyldimethylsilyl)oxy]-3',5'-dimethoxy-1,1'-biphenyl → 3',5'-dimethoxy-[1,1'-biphenyl]-3-ol

Materials and Reagents:

  • 3,5-Dimethoxyphenylboronic acid

  • 1-Bromo-3-[(tert-butyldimethylsilyl)oxy]benzene (or other suitable protected 3-halophenol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

  • Degassed water

  • Tetrabutylammonium fluoride (B91410) (TBAF) for deprotection

  • Standard glassware for organic synthesis under an inert atmosphere

Procedure:

  • Coupling Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 3,5-dimethoxyphenylboronic acid (1.2 equivalents), 1-bromo-3-[(tert-butyldimethylsilyl)oxy]benzene (1.0 equivalent), and the chosen base (2.0-3.0 equivalents).

  • Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%).

  • Solvent Addition: Add the anhydrous organic solvent and degassed water (typically in a 4:1 to 10:1 ratio).

  • Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring to 80-110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude silylated biphenyl (B1667301) product by column chromatography on silica (B1680970) gel.

  • Deprotection: Dissolve the purified intermediate in a suitable solvent like THF and treat with TBAF solution until the reaction is complete (monitored by TLC).

  • Final Purification: Quench the deprotection reaction, extract the product, and purify by column chromatography to yield this compound.

Analytical Characterization Protocols

The identity and purity of the this compound analytical standard should be confirmed using a combination of chromatographic and spectroscopic techniques.

A reversed-phase HPLC method can be developed for the quantitative analysis of this compound and its impurities.

  • Instrumentation: HPLC system with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both potentially containing a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the analyte (typically around 254 nm for biphenyl systems) or MS detection for higher specificity.

  • Method Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.[3]

GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds. For polar analytes like phenols, derivatization may be necessary to improve volatility and chromatographic performance.

  • Derivatization (Optional): Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the hydroxyl group to a trimethylsilyl (B98337) ether.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID).

  • Oven Temperature Program: A temperature gradient starting from a lower temperature (e.g., 60-100 °C) and ramping up to a higher temperature (e.g., 280-300 °C) to elute the analytes.

  • Mass Spectrometry: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.

  • Identification: The compound is identified by its retention time and the fragmentation pattern in the mass spectrum, which can be compared to a reference spectrum or interpreted based on known fragmentation rules for this class of compounds.

Visualizations

Proposed Synthetic Pathway

The following diagram illustrates a plausible synthetic pathway for this compound via a Suzuki-Miyaura cross-coupling reaction.

G Proposed Synthesis of this compound cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_intermediate Intermediate cluster_deprotection Deprotection cluster_product Final Product A 3,5-Dimethoxyphenyl boronic acid C Pd Catalyst Base, Solvent, Heat A->C B 1-Bromo-3-(silyloxy)benzene B->C D Protected Biphenyl C->D C-C bond formation E TBAF D->E F This compound E->F Removal of silyl (B83357) group

Caption: A generalized Suzuki-Miyaura coupling pathway for the synthesis of the target compound.

Analytical Workflow for Standard Qualification

This diagram outlines the logical workflow for the qualification of a newly synthesized batch of this compound as an analytical reference standard.

G Workflow for Analytical Standard Qualification cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_qualification Qualification & Release A Crude Synthesis Product B Purification (e.g., Column Chromatography) A->B C Structural Confirmation (NMR, MS) B->C D Purity Assessment (HPLC, GC) B->D E Residual Solvent Analysis (GC-HS) B->E F Water Content (Karl Fischer) B->F G Data Review & Comparison to Specs C->G D->G E->G F->G H Issuance of Certificate of Analysis G->H Pass

Caption: A typical workflow for the qualification of a chemical reference standard.

References

Safety and Handling of 3',5'-Dimethoxybiphenyl-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for compounds structurally related to 3',5'-Dimethoxybiphenyl-3-ol. No specific safety data sheet (SDS) or comprehensive toxicological data for this compound has been found in the public domain. The information presented herein is intended for guidance and should be used in conjunction with professional judgment and a thorough risk assessment before handling this compound.

Introduction

This compound is a biphenyl (B1667301) derivative with potential applications in pharmaceutical research and drug development. As with any novel chemical entity, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount for the protection of laboratory personnel. This guide consolidates safety data from structurally similar compounds to provide a comprehensive overview of best practices for the safe handling, storage, and disposal of this compound.

Hazard Identification and Classification

While specific hazard classifications for this compound are not available, data from related dimethoxybiphenyl and hydroxyphenol compounds suggest the following potential hazards.

Potential GHS Hazard Statements (Extrapolated):

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H350: May cause cancer (based on data for 3,3'-Dimethoxybiphenyl-4,4'-ylenediammonium dichloride).[1]

Signal Word: Warning or Danger (based on the severity of potential hazards).

Precautionary Statements (Recommended):

A comprehensive set of precautionary statements should be followed, including but not limited to:

  • P201: Obtain special instructions before use.[1]

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1]

  • P264: Wash skin thoroughly after handling.[1]

  • P270: Do not eat, drink or smoke when using this product.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[1]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • P405: Store locked up.[1]

  • P501: Dispose of contents/container to an approved waste disposal plant.[1]

Physical and Chemical Properties

No experimental data for the physical and chemical properties of this compound were found. The following table provides data for a closely related compound, 3,5-Dimethoxyphenol, to offer an estimation.

PropertyValue (for 3,5-Dimethoxyphenol)
Physical State Powder Solid[2]
Appearance Light yellow[2]
Odor Odorless[2]
Melting Point/Range 40 - 45 °C / 104 - 113 °F[2]
Boiling Point/Range 172 - 175 °C / 341.6 - 347 °F @ 17 mmHg[2]
Flash Point 78 °C / 172.4 °F[2]

Handling and Storage

Handling:

  • Handle in accordance with good industrial hygiene and safety practices.[2]

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[3]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Avoid ingestion and inhalation.[4]

  • Avoid the formation of dust.[4]

  • Keep away from open flames, hot surfaces, and sources of ignition.[2]

  • Wash hands thoroughly before breaks and at the end of the workday.

  • Remove and wash contaminated clothing before reuse.[2]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][4]

  • Store locked up.[1][2]

  • Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, acid anhydrides, and acid chlorides.[2][3]

Exposure Controls and Personal Protection

Engineering Controls:

  • Ensure adequate ventilation, especially in confined areas.[2]

  • Use a chemical fume hood for all operations.[3]

  • Ensure that eyewash stations and safety showers are close to the workstation location.[2]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][4]

  • Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2][4] Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product.

  • Respiratory Protection: If engineering controls do not maintain airborne concentrations below recommended exposure limits, an approved respirator should be worn.

First-Aid Measures

General Advice: Show the safety data sheet of a related compound to the doctor in attendance. Immediate medical attention may be required.

  • If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. Call a physician or poison control center immediately.[3]

  • In Case of Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Call a physician immediately.[3]

  • In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required. Keep eye wide open while rinsing.[3]

  • If Swallowed: Immediate medical attention is required. Do NOT induce vomiting. Drink plenty of water. Never give anything by mouth to an unconscious person.[3]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards Arising from the Chemical: Thermal decomposition can lead to the release of irritating gases and vapors, such as carbon monoxide (CO) and carbon dioxide (CO2).[3]

  • Protective Equipment and Precautions for Firefighters: As in any fire, wear self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent) and full protective gear.[4]

Accidental Release Measures

  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[2]

  • Environmental Precautions: Should not be released into the environment.[2]

  • Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[4]

Toxicological Information

No toxicological data is available for this compound. The toxicological properties have not been fully investigated for many of its structural analogs.[5][6] Based on the extrapolated hazard statements, the compound may be harmful if swallowed and cause skin, eye, and respiratory irritation. Some related biphenyl compounds have been classified as potential carcinogens.[1]

Experimental Protocols

No specific experimental protocols for the synthesis or biological evaluation of this compound were found. However, the following is a general procedure for the synthesis of a related compound, 3,3'-Dimethoxybiphenyl, which may serve as a starting point for developing a synthetic route.[7]

Synthesis of 3,3'-Dimethoxybiphenyl (Example Protocol):

This procedure involves the deamination of o-dianisidine.

  • In a 1.5-L beaker, 400 ml of water and 31 ml of concentrated hydrochloric acid are heated to boiling.

  • 40 g (0.16 mole) of o-dianisidine is added to the hot solution and stirred for approximately 3 minutes.

  • The beaker is placed in an ice-salt mixture and stirred mechanically until the temperature drops to about 15°C.

  • An additional 35 ml of concentrated hydrochloric acid is added.

  • When the temperature reaches 10–13°C, a solution of 23.3 g (0.33 mole) of 97% sodium nitrite (B80452) in 50 ml of water is added from a dropping funnel over 10–15 minutes.

  • The mixture is stirred for 15–20 minutes at 5–10°C and then filtered rapidly with suction.

  • The cold, clear red filtrate is poured rapidly into a 2-L flask containing 325 ml of ice-cold 30% hypophosphorous acid solution.

  • The flask is stoppered loosely and placed in a refrigerator for 8–10 hours, followed by standing at room temperature for another 8–10 hours.

  • The product is isolated by separation and extraction with ether, followed by washing with sodium hydroxide (B78521) solution and subsequent purification.

Note: This is a hazardous procedure and should only be performed by trained chemists with appropriate safety measures in place.

Potential Biological Activity and Signaling Pathways

While no biological activity has been reported for this compound, related methoxyphenol compounds have been investigated for various biological activities, including antimicrobial and antioxidant properties.[8] Furthermore, some biphenyl derivatives have been synthesized and evaluated for their potential as anticancer agents.[9]

The following diagram illustrates a generalized workflow for screening the biological activity of a novel compound like this compound.

G General Workflow for Biological Activity Screening cluster_0 Compound Synthesis and Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 In Vivo Studies A Synthesis of this compound B Purification (e.g., Chromatography) A->B C Structural Characterization (NMR, MS) B->C D Cytotoxicity Assays (e.g., MTT) C->D E Antimicrobial Assays C->E F Antioxidant Assays (e.g., DPPH) C->F G Enzyme Inhibition Assays C->G H Signaling Pathway Analysis (e.g., Western Blot) D->H Hit Identification I Gene Expression Analysis (e.g., qPCR) H->I J Cell Cycle Analysis I->J K Animal Model of Disease J->K Lead Compound L Toxicity and Pharmacokinetic Studies K->L

Caption: A generalized workflow for the biological evaluation of a novel chemical entity.

Conclusion

Due to the absence of specific safety and handling data for this compound, a cautious approach is warranted. Researchers and drug development professionals must treat this compound as potentially hazardous, drawing upon the safety profiles of structurally related molecules. The implementation of robust safety protocols, including the use of appropriate personal protective equipment and engineering controls, is essential to minimize risk. Further investigation into the toxicological and biological properties of this compound is necessary to establish a comprehensive safety profile.

References

Navigating the Synthesis and Potential of 3',5'-Dimethoxybiphenyl-3-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of 3',5'-Dimethoxybiphenyl-3-ol, a biphenyl (B1667301) compound with potential applications in drug discovery and development. While direct literature on this specific molecule is limited, this paper provides a detailed exploration of its chemical characteristics, a proposed synthetic pathway, and potential biological significance based on the analysis of structurally related compounds. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

Quantitative data for this compound is not extensively available in public literature. The following table summarizes predicted and known properties of the target compound and its close structural isomers, providing a comparative reference.

PropertyThis compound (Predicted)3',5'-Dimethoxybiphenyl-4-ol3,5-Dimethoxybiphenyl
Molecular Formula C₁₄H₁₄O₃[1]C₁₄H₁₄O₃[2]C₁₄H₁₄O₂
Molecular Weight 230.26 g/mol [1]230.26 g/mol [2]214.26 g/mol [3]
Boiling Point 395.0±32.0 °C[1]Not AvailableNot Available
Density 1.144±0.06 g/cm³[1]Not AvailableNot Available
pKa 9.55±0.10[1]Not AvailableNot Available

Proposed Synthesis: A Suzuki Coupling Approach

Given the absence of a documented synthesis for this compound, a plausible and efficient synthetic route is proposed via a Suzuki coupling reaction. This well-established cross-coupling method offers high yields and functional group tolerance, making it a suitable choice for constructing the biphenyl scaffold.

The proposed two-step synthesis involves the initial preparation of 3-bromo-5-methoxyphenol (B1287468), followed by the Suzuki coupling with 3,5-dimethoxyphenylboronic acid.

Experimental Protocol:

Step 1: Synthesis of 3-bromo-5-methoxyphenol

  • Reaction Setup: To a solution of 3,5-dimethoxyphenol (B141022) (1 equivalent) in dichloromethane (B109758) (DCM) at 0 °C, slowly add a solution of boron tribromide (BBr₃) (1.1 equivalents) in DCM.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield 3-bromo-5-methoxyphenol.

Step 2: Suzuki Coupling to form this compound

  • Reaction Setup: In a reaction vessel, combine 3-bromo-5-methoxyphenol (1 equivalent), 3,5-dimethoxyphenylboronic acid (1.2 equivalents), palladium(II) acetate (B1210297) (0.05 equivalents), and a suitable phosphine (B1218219) ligand (e.g., SPhos, 0.1 equivalents) in a mixture of toluene (B28343) and water (4:1).

  • Base Addition: Add potassium carbonate (K₂CO₃) (3 equivalents) to the mixture.

  • Reaction Conditions: Degas the mixture with argon or nitrogen for 15-20 minutes. Heat the reaction to 80-100 °C and stir for 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to obtain this compound.

G cluster_step1 Step 1: Synthesis of 3-bromo-5-methoxyphenol cluster_step2 Step 2: Suzuki Coupling 3_5_dimethoxyphenol 3,5-Dimethoxyphenol step1_product 3-bromo-5-methoxyphenol 3_5_dimethoxyphenol->step1_product Selective Demethylation BBr3 BBr3 / DCM BBr3->step1_product final_product This compound step1_product->final_product Suzuki Coupling 3_5_dimethoxyphenylboronic_acid 3,5-Dimethoxyphenylboronic acid 3_5_dimethoxyphenylboronic_acid->final_product catalyst Pd(OAc)2, Ligand, K2CO3 catalyst->final_product

Caption: Proposed two-step synthesis of this compound.

Potential Biological Activities and Signaling Pathways

While the biological profile of this compound has not been explicitly studied, its structural motifs—a hydroxylated biphenyl core with methoxy (B1213986) substitutions—are present in numerous biologically active natural products and synthetic compounds. These classes of compounds are known to exhibit a range of activities, including antioxidant, anti-inflammatory, and anticancer effects.

Potential Signaling Pathway Involvement:

Based on the activities of structurally similar molecules, this compound could potentially modulate key cellular signaling pathways implicated in disease. For instance, many phenolic compounds are known to influence the NF-κB and MAPK signaling cascades, which are central regulators of inflammation and cell proliferation.

G stimulus Inflammatory Stimulus / Oxidative Stress IKK IKK Complex stimulus->IKK MAPK_cascade MAPK Cascade (ERK, JNK, p38) stimulus->MAPK_cascade compound This compound (Hypothesized) compound->IKK Inhibition? compound->MAPK_cascade Modulation? NFkB_activation NF-κB Activation IKK->NFkB_activation gene_expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_activation->gene_expression MAPK_cascade->gene_expression cellular_response Inflammatory Response / Cell Proliferation gene_expression->cellular_response

Caption: Hypothesized modulation of inflammatory signaling pathways.

Future Directions and Research Opportunities

The lack of extensive data on this compound presents a clear opportunity for further research. Key areas for investigation include:

  • Definitive Synthesis and Characterization: Execution and optimization of the proposed synthetic route, followed by full spectroscopic characterization (NMR, IR, Mass Spectrometry) to confirm the structure.

  • In Vitro Biological Screening: Evaluation of the compound's cytotoxic, antioxidant, and anti-inflammatory properties in relevant cell-based assays.

  • Target Identification and Mechanism of Action Studies: If biological activity is confirmed, subsequent studies to identify the molecular targets and elucidate the mechanism of action will be crucial.

This technical guide provides a foundational framework for initiating research on this compound. The proposed synthesis and hypothesized biological activities offer a starting point for its exploration as a potential therapeutic agent. The broader chemical family of substituted biphenyls has a rich history in medicinal chemistry, suggesting that this particular analogue is a worthy candidate for further investigation.

References

The Unseen Architects: A Technical Guide to the Natural Occurrence of Dimethoxybiphenyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this technical guide provides an in-depth exploration of the natural occurrence of dimethoxybiphenyl compounds. Delving into their biosynthesis, isolation from diverse natural sources, and the signaling pathways that govern their production, this document aims to be a comprehensive resource for advancing research and development in this area.

Dimethoxybiphenyls, a class of aromatic organic compounds, are emerging from the shadows of phytochemical obscurity. While not as widespread as other phenolic counterparts, these molecules are increasingly being identified in a variety of natural sources, from medicinal plants to endophytic microorganisms and marine life. Their structural diversity and potential biological activities are beginning to attract the attention of the scientific community, suggesting a promising frontier for drug discovery and development.

Natural Sources and Quantitative Data

Dimethoxybiphenyl compounds have been isolated from a range of terrestrial and marine organisms. The following tables summarize the currently available quantitative data on their natural occurrence. It is important to note that for many of these compounds, specific yield or concentration data remains to be extensively documented in the literature.

CompoundNatural SourcePlant/Organism PartQuantitative DataReference
3,5-DimethoxybiphenylLindera fruticosaRootsData not available[1]
3,5-DimethoxybiphenylBerberis koreanaTrunkData not available[2]
2'-Hydroxy-3,4,5-trimethoxybiphenylBerberis koreanaTrunkData not available[2]
3,4,5-TrimethoxybiphenylPyrus communis (Pear)Stems (transition zone)Part of total phytoalexins (~110 µg/g dry weight in 'Harrow Sweet' cultivar)[3]
3'-Hydroxy-5-methoxy-3,4-methylenedioxybiphenylStreptomyces sp. BO-07 (endophyte from Boesenbergia rotunda)Culture brothData not available
3'-Hydroxy-5,5'-dimethoxy-3,4-methylenedioxybiphenylStreptomyces sp. BO-07 (endophyte from Boesenbergia rotunda)Culture brothData not available
Dimethoxy-bromobiphenyls (various isomers)Haliclona sp. (Marine Sponge)Whole organismData not available

Biosynthesis of Dimethoxybiphenyls

The biosynthesis of biphenyl (B1667301) compounds in plants is a fascinating example of specialized metabolic pathways. The core biphenyl structure is established by the enzyme biphenyl synthase (BIS) , a type III polyketide synthase. This enzyme catalyzes the condensation of benzoyl-CoA with three molecules of malonyl-CoA to produce 3,5-dihydroxybiphenyl. This foundational molecule then undergoes a series of modifications, primarily hydroxylation and O-methylation, to yield the diverse array of naturally occurring biphenyls, including the dimethoxy derivatives.

The methylation steps are carried out by O-methyltransferases (OMTs) , which transfer a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl groups of the biphenyl core. The specific positions of methylation are determined by the regioselectivity of the particular OMTs present in the organism.

Dimethoxybiphenyl Biosynthesis benzoyl_coa Benzoyl-CoA bis Biphenyl Synthase (BIS) benzoyl_coa->bis malonyl_coa 3x Malonyl-CoA malonyl_coa->bis dihydroxybiphenyl 3,5-Dihydroxybiphenyl bis->dihydroxybiphenyl omt1 O-Methyltransferase (OMT) dihydroxybiphenyl->omt1 SAM hydroxymethoxybiphenyl Hydroxy-methoxybiphenyl intermediate omt1->hydroxymethoxybiphenyl omt2 O-Methyltransferase (OMT) hydroxymethoxybiphenyl->omt2 SAM dimethoxybiphenyl Dimethoxybiphenyl omt2->dimethoxybiphenyl

A simplified biosynthetic pathway for dimethoxybiphenyls.

Elicitor-Induced Signaling Pathway

The production of biphenyl phytoalexins, including dimethoxybiphenyls, is often induced in plants in response to pathogen attack or other environmental stressors. Elicitors, molecules that trigger a defense response, can activate a complex signaling cascade leading to the upregulation of biosynthetic genes. In Sorbus aucuparia (rowan), the signaling pathway leading to biphenyl phytoalexin production has been partially elucidated. This pathway involves the activation of the jasmonic acid (JA) signaling cascade and the mitogen-activated protein kinase (MAPK) cascade , which ultimately leads to the transcriptional activation of genes encoding key biosynthetic enzymes like biphenyl synthase (BIS).

Elicitor Signaling Pathway elicitor Elicitor (e.g., from pathogen) receptor Receptor elicitor->receptor ja_pathway Jasmonic Acid (JA) Signaling Pathway receptor->ja_pathway mapk_cascade MAPK Cascade receptor->mapk_cascade transcription_factors Transcription Factors ja_pathway->transcription_factors mapk_cascade->transcription_factors bis_gene Biphenyl Synthase (BIS) Gene Expression transcription_factors->bis_gene biphenyl_production Biphenyl Phytoalexin Production bis_gene->biphenyl_production

Elicitor-induced signaling for biphenyl production.

Experimental Protocols

Detailed experimental protocols are crucial for the successful isolation and characterization of natural products. Below are generalized workflows and specific, where available, methodologies for the extraction and purification of dimethoxybiphenyl compounds.

General Workflow for Natural Product Isolation

The isolation of dimethoxybiphenyls from natural sources typically follows a multi-step process involving extraction, fractionation, and purification.

Natural Product Isolation Workflow start Plant/Organism Material extraction Extraction (e.g., Maceration, Soxhlet) start->extraction crude_extract Crude Extract extraction->crude_extract fractionation Fractionation (e.g., Liquid-Liquid Partitioning) crude_extract->fractionation fractions Fractions of Varying Polarity fractionation->fractions chromatography Chromatographic Purification (e.g., Column, HPLC) fractions->chromatography pure_compound Pure Dimethoxybiphenyl chromatography->pure_compound

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3',5'-Dimethoxybiphenyl-3-ol from Resorcinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the multi-step synthesis of 3',5'-Dimethoxybiphenyl-3-ol, a key intermediate in medicinal chemistry and materials science, starting from the readily available precursor, resorcinol (B1680541). The protocols detailed herein are based on established chemical transformations, including selective monomethylation, electrophilic bromination, and a Suzuki-Miyaura cross-coupling reaction.

Overall Synthetic Scheme

The synthesis of this compound from resorcinol is achieved in a three-step sequence as illustrated below. This pathway involves the initial selective monomethylation of resorcinol to yield 3-methoxyphenol (B1666288), followed by a regioselective bromination to produce 3-bromo-5-methoxyphenol (B1287468). The final step is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with 3,5-dimethoxyphenylboronic acid to afford the target biphenyl (B1667301) compound.

Synthesis_Workflow Resorcinol Resorcinol Step1_reagents Dimethyl Sulfate (B86663), NaOH, TBAB, Toluene (B28343)/H2O Resorcinol->Step1_reagents Intermediate1 3-Methoxyphenol Step1_reagents->Intermediate1 Step 1: Methylation Step2_reagents N-Bromosuccinimide, Dichloromethane (B109758) Intermediate1->Step2_reagents Intermediate2 3-Bromo-5-methoxyphenol Step2_reagents->Intermediate2 Step 2: Bromination Step3_reagents 3,5-Dimethoxyphenylboronic acid, Pd(dppf)Cl2, K2CO3, Dioxane/H2O Intermediate2->Step3_reagents Final_Product This compound Step3_reagents->Final_Product Step 3: Suzuki Coupling

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis, providing a clear overview of the expected yields and purity of the products.

StepReactionStarting MaterialProductReagentsYield (%)Purity (%)
1Selective MonomethylationResorcinol3-MethoxyphenolDimethyl sulfate, NaOH, TBAB66>96 (GC)
2Bromination3-Methoxyphenol3-Bromo-5-methoxyphenolN-Bromosuccinimide~70-80>95 (NMR)
3Suzuki-Miyaura Coupling3-Bromo-5-methoxyphenolThis compound3,5-Dimethoxyphenylboronic acid, Pd(dppf)Cl₂, K₂CO₃~80-90>97 (HPLC)

Experimental Protocols

Step 1: Synthesis of 3-Methoxyphenol from Resorcinol

This protocol describes the selective monomethylation of resorcinol using dimethyl sulfate as the methylating agent and tetrabutylammonium (B224687) bromide (TBAB) as a phase transfer catalyst.[1]

Materials:

  • Resorcinol (11.0 g, 0.1 mol)

  • Tetrabutylammonium bromide (TBAB) (0.5 g)

  • Toluene (50 mL)

  • 2 M Sodium hydroxide (B78521) solution (50 mL)

  • Dimethyl sulfate (15.1 g, 0.12 mol)

  • Ice-cold acetic acid

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (250 mL three-necked flask, reflux condenser, dropping funnel, etc.)

Procedure:

  • To a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add resorcinol (11.0 g), TBAB (0.5 g), toluene (50 mL), and 2 M sodium hydroxide solution (50 mL).

  • Heat the mixture to 80°C with vigorous stirring.

  • Add dimethyl sulfate (15.1 g) dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 80°C.

  • After the addition is complete, continue to stir the reaction mixture at 80°C for 8 hours.

  • Cool the reaction mixture to room temperature and adjust the pH to weakly acidic with ice-cold acetic acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with toluene (25 mL).

  • Combine the organic layers and wash with water and then with saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation, collecting the fraction at 115-118°C (0.67 kPa) to obtain 3-methoxyphenol as a colorless oil.

Step 2: Synthesis of 3-Bromo-5-methoxyphenol from 3-Methoxyphenol

This protocol details the regioselective bromination of 3-methoxyphenol using N-bromosuccinimide (NBS) as the brominating agent.

Materials:

  • 3-Methoxyphenol (1.0 eq.)

  • N-Bromosuccinimide (NBS) (1.05 eq.)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve 3-methoxyphenol in dichloromethane in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath with stirring.

  • Slowly add N-bromosuccinimide (1.05 equivalents) in portions to the cooled solution.

  • Stir the reaction mixture at 0°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 3-bromo-5-methoxyphenol.

Step 3: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-bromo-5-methoxyphenol with 3,5-dimethoxyphenylboronic acid.[2]

Materials:

  • 3-Bromo-5-methoxyphenol (1.0 eq.)

  • 3,5-Dimethoxyphenylboronic acid (1.2 eq.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq.)

  • Potassium carbonate (K₂CO₃) (2.0 eq.)

  • 1,4-Dioxane (B91453) (degassed)

  • Water (degassed)

  • Standard Schlenk line glassware

Procedure:

  • To a flame-dried Schlenk flask, add 3-bromo-5-methoxyphenol (1.0 eq.), 3,5-dimethoxyphenylboronic acid (1.2 eq.), Pd(dppf)Cl₂ (0.05 eq.), and potassium carbonate (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio.

  • Heat the reaction mixture to 85-100°C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Catalytic Cycle and Experimental Workflow Diagrams

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln pd_aryl_halide Ar-Pd(II)-X(Ln) pd0->pd_aryl_halide Oxidative Addition (Ar-X) pd_aryl_r Ar-Pd(II)-R(Ln) pd_aryl_halide->pd_aryl_r Transmetalation (R-B(OR)2) pd_biaryl Ar-R-Pd(0)Ln pd_aryl_r->pd_biaryl Reductive Elimination pd_biaryl->pd0 Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Experimental_Workflow start Start reagents Combine Reactants: - Aryl Halide - Boronic Acid - Catalyst - Base start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir under Inert Atmosphere solvent->reaction monitoring Monitor Reaction (TLC/LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Final Product purification->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Synthesis of 3',5'-Dimethoxybiphenyl-3-ol via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 3',5'-Dimethoxybiphenyl-3-ol, a biphenyl (B1667301) scaffold of interest in medicinal chemistry and materials science. The synthetic strategy employs a three-step sequence involving the preparation of a key intermediate, 3-iodophenol (B1680319), followed by protection of the hydroxyl group, a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, and subsequent deprotection to yield the final product.

The Suzuki-Miyaura coupling is a versatile and widely used carbon-carbon bond-forming reaction that proceeds under relatively mild conditions and tolerates a broad range of functional groups. This makes it an invaluable tool in the synthesis of complex organic molecules.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through the following three stages:

  • Synthesis of 3-Iodophenol: Diazotization of 3-aminophenol (B1664112) followed by a Sandmeyer-type reaction with potassium iodide.

  • Protection and Suzuki-Miyaura Coupling: Protection of the phenolic hydroxyl group of 3-iodophenol as a methoxymethyl (MOM) ether, followed by the Suzuki-Miyaura coupling with 3,5-dimethoxyphenylboronic acid.

  • Deprotection: Removal of the MOM protecting group under acidic conditions to afford the target compound.

Experimental Protocols

Stage 1: Synthesis of 3-Iodophenol from 3-Aminophenol

This protocol outlines the synthesis of 3-iodophenol from 3-aminophenol via a diazotization reaction.[1][2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Aminophenol109.1354.5 g0.50
Concentrated Sulfuric Acid98.0833 mL~0.60
Sodium Nitrite (B80452) (NaNO₂)69.0036.0 g0.52
Potassium Iodide (KI)166.00100 g0.60
Deionized Water18.02As needed-
Sodium Thiosulfate (B1220275) (Na₂S₂O₃)158.11As needed-
Diethyl Ether74.12As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Protocol:

  • Diazotization:

    • In a 1 L beaker, dissolve 54.5 g of 3-aminophenol in a mixture of 250 g of crushed ice and 250 mL of deionized water.

    • Slowly add 33 mL of concentrated sulfuric acid with constant stirring. Cool the mixture to 0-5 °C in an ice-salt bath.

    • Prepare a solution of 36.0 g of sodium nitrite in 75 mL of deionized water and cool it to 0 °C.

    • Add the cold sodium nitrite solution dropwise to the 3-aminophenol solution over 1 hour, maintaining the temperature below 5 °C with vigorous stirring.

    • After the addition is complete, continue stirring for an additional 30 minutes at 0-5 °C.

  • Iodination:

    • In a separate 2 L beaker, dissolve 100 g of potassium iodide in 100 mL of deionized water and cool to 0 °C.

    • Slowly and carefully pour the cold diazonium salt solution into the potassium iodide solution with stirring.

    • Allow the mixture to warm to room temperature and then heat it on a water bath at 60-70 °C until the evolution of nitrogen gas ceases. A dark oil should separate.

    • Cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).

    • Combine the organic extracts and wash with a 10% aqueous solution of sodium thiosulfate until the color of iodine is discharged, followed by a wash with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-iodophenol as a dark oil.

    • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Expected Yield: Approximately 60-70%.

Stage 2: Protection of 3-Iodophenol and Suzuki-Miyaura Coupling

Part A: Methoxymethyl (MOM) Protection of 3-Iodophenol

This protocol describes the protection of the hydroxyl group of 3-iodophenol using chloromethyl methyl ether (MOM-Cl).

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Iodophenol220.0122.0 g0.10
Chloromethyl methyl ether (MOM-Cl)80.519.7 mL0.12
N,N-Diisopropylethylamine (DIPEA)129.2420.9 mL0.12
Dichloromethane (B109758) (DCM), anhydrous84.93200 mL-

Protocol:

  • Reaction Setup:

    • Dissolve 22.0 g of 3-iodophenol in 200 mL of anhydrous dichloromethane in a flame-dried round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add 20.9 mL of N,N-diisopropylethylamine (DIPEA) to the solution with stirring.

  • Protection:

    • Slowly add 9.7 mL of chloromethyl methyl ether (MOM-Cl) to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of 100 mL of saturated aqueous ammonium (B1175870) chloride solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford 1-iodo-3-(methoxymethoxy)benzene (B3352376).

Expected Yield: Approximately 85-95%.

Part B: Suzuki-Miyaura Coupling

This protocol details the cross-coupling of 1-iodo-3-(methoxymethoxy)benzene with 3,5-dimethoxyphenylboronic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-Iodo-3-(methoxymethoxy)benzene264.0613.2 g0.05
3,5-Dimethoxyphenylboronic acid181.9810.0 g0.055
Tetrakis(triphenylphosphine)palladium(0)1155.561.16 g0.001
Potassium Carbonate (K₂CO₃)138.2113.8 g0.10
1,4-Dioxane (B91453)88.11150 mL-
Deionized Water18.0250 mL-

Protocol:

  • Reaction Setup:

    • To a round-bottom flask, add 13.2 g of 1-iodo-3-(methoxymethoxy)benzene, 10.0 g of 3,5-dimethoxyphenylboronic acid, 1.16 g of tetrakis(triphenylphosphine)palladium(0), and 13.8 g of potassium carbonate.

    • Add 150 mL of 1,4-dioxane and 50 mL of deionized water.

    • Degas the mixture by bubbling nitrogen through it for 20 minutes.

  • Coupling Reaction:

    • Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with 200 mL of ethyl acetate.

    • Wash the organic layer with water (2 x 100 mL) and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3',5'-dimethoxy-3-(methoxymethoxy)biphenyl.

Expected Yield: Approximately 70-85%.

Stage 3: Deprotection to Yield this compound

This protocol describes the acidic hydrolysis of the MOM ether to afford the final product.[3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3',5'-Dimethoxy-3-(methoxymethoxy)biphenyl274.3110.0 g0.036
Methanol (B129727)32.04100 mL-
Concentrated Hydrochloric Acid (HCl)36.465 mL-
Saturated Sodium Bicarbonate Solution-As needed-
Ethyl Acetate88.11As needed-

Protocol:

  • Deprotection Reaction:

    • Dissolve 10.0 g of 3',5'-dimethoxy-3-(methoxymethoxy)biphenyl in 100 mL of methanol in a round-bottom flask.

    • Add 5 mL of concentrated hydrochloric acid and stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to obtain this compound.

Expected Yield: Approximately 90-98%.

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_stage1 Stage 1: Synthesis of 3-Iodophenol cluster_stage2 Stage 2: Protection and Coupling cluster_stage3 Stage 3: Deprotection A 3-Aminophenol B Diazotization (NaNO₂, H₂SO₄, 0-5°C) A->B C Iodination (KI) B->C D 3-Iodophenol C->D E MOM Protection (MOM-Cl, DIPEA) D->E F 1-Iodo-3-(methoxymethoxy)benzene E->F G Suzuki-Miyaura Coupling (3,5-Dimethoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃) F->G H 3',5'-Dimethoxy-3-(methoxymethoxy)biphenyl G->H I Acidic Deprotection (HCl, Methanol) H->I J This compound I->J

Caption: Overall synthetic workflow for this compound.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Ar-X Aryl-Pd(II)-X L₂ Aryl-Pd(II)-X L₂ Oxidative\nAddition->Aryl-Pd(II)-X L₂ Transmetalation Transmetalation Aryl-Pd(II)-X L₂->Transmetalation Ar'-B(OR)₂ (Base) Aryl-Pd(II)-Aryl' L₂ Aryl-Pd(II)-Aryl' L₂ Transmetalation->Aryl-Pd(II)-Aryl' L₂ Reductive\nElimination Reductive Elimination Aryl-Pd(II)-Aryl' L₂->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Aryl-Aryl' Aryl-Aryl' Reductive\nElimination->Aryl-Aryl'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Note: Detailed Experimental Protocol for the Synthesis of 3',5'-Dimethoxybiphenyl-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 3',5'-Dimethoxybiphenyl-3-ol. The synthesis is based on a Suzuki-Miyaura cross-coupling reaction between 1-bromo-3,5-dimethoxybenzene (B32327) and (3-hydroxyphenyl)boronic acid. This protocol includes details on materials, reaction setup, execution, workup, purification, and characterization of the final product. All quantitative data is summarized in a structured table, and a visual workflow of the experimental process is provided.

Introduction

This compound is a biphenyl (B1667301) derivative with potential applications in medicinal chemistry and materials science. The biphenyl scaffold is a common motif in pharmacologically active compounds. The specific substitution pattern of this compound, with methoxy (B1213986) and hydroxyl groups, offers sites for further functionalization, making it a valuable building block in organic synthesis. The Suzuki-Miyaura coupling is a highly efficient and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] This protocol details a reliable method for the preparation of this compound using this palladium-catalyzed cross-coupling reaction.

Reaction Scheme

Quantitative Data Summary

ParameterValueNotes
Reactants
1-bromo-3,5-dimethoxybenzene1.0 eqLimiting reagent
(3-hydroxyphenyl)boronic acid1.2 - 1.5 eqExcess to ensure complete consumption of the aryl bromide
Catalyst & Ligand
Pd(OAc)₂ (Palladium(II) acetate)0.02 - 0.05 eqPre-catalyst
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)0.04 - 0.10 eqLigand to stabilize and activate the palladium catalyst
Base
K₃PO₄ (Potassium phosphate)2.0 - 3.0 eqAqueous solution
Solvent
Toluene (B28343)/Water4:1 to 10:1 v/vBiphasic solvent system
Reaction Conditions
Temperature80 - 110 °C
Reaction Time4 - 12 hoursMonitored by TLC or GC-MS
Expected Yield 75 - 90%Based on similar Suzuki-Miyaura coupling reactions
Product Information
Molecular FormulaC₁₄H₁₄O₃
Molecular Weight230.26 g/mol
CAS Number868666-20-0[3][4]

Experimental Protocol

Materials and Reagents
  • 1-bromo-3,5-dimethoxybenzene (≥98%)

  • (3-hydroxyphenyl)boronic acid (≥97%)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (B84403) (K₃PO₄)

  • Toluene (anhydrous)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel (for column chromatography)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glassware for column chromatography

Procedure
  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-3,5-dimethoxybenzene (1.0 mmol, 217.1 mg).

    • Add (3-hydroxyphenyl)boronic acid (1.2 mmol, 165.5 mg).

    • Add Palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).

    • The flask is then sealed with a septum and purged with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent and Base Addition:

    • Under the inert atmosphere, add anhydrous toluene (8 mL) via syringe.

    • In a separate vial, prepare a solution of potassium phosphate (2.0 mmol, 424.6 mg) in deionized water (2 mL). Degas this solution by bubbling with the inert gas for 10-15 minutes.

    • Add the degassed aqueous potassium phosphate solution to the reaction flask via syringe.

  • Reaction Execution:

    • The reaction mixture is vigorously stirred and heated to 100 °C using a preheated oil bath.

    • The reaction progress is monitored by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) or GC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Once the reaction is complete, the flask is removed from the heat and allowed to cool to room temperature.

    • The reaction mixture is transferred to a separatory funnel.

    • The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 15 mL).

    • The combined organic layers are washed with water (20 mL) and then with brine (20 mL).

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel.

    • A gradient eluent system of hexanes and ethyl acetate (e.g., starting from 9:1 and gradually increasing the polarity to 7:3) is typically effective for separating the product.

    • Fractions containing the desired product are identified by TLC, combined, and the solvent is evaporated to yield this compound as a solid.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods and melting point analysis.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both phenyl rings and the methoxy and hydroxyl groups.

  • ¹³C NMR: The carbon NMR spectrum should show the expected number of signals corresponding to the carbon atoms in the molecule.

  • Mass Spectrometry: To confirm the molecular weight of the product (Expected [M+H]⁺ = 231.0965).

  • Melting Point: The melting point of the purified solid should be determined and compared to literature values if available.

  • FT-IR: To identify the characteristic functional groups, particularly the hydroxyl (-OH) and ether (C-O-C) stretches.

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for this compound Synthesis A 1. Reaction Setup - Add 1-bromo-3,5-dimethoxybenzene,  (3-hydroxyphenyl)boronic acid,  Pd(OAc)₂, and SPhos to flask. B 2. Inert Atmosphere - Purge flask with Nitrogen or Argon. A->B C 3. Solvent & Base Addition - Add anhydrous toluene. - Add degassed aqueous K₃PO₄ solution. B->C D 4. Reaction - Heat to 100 °C with vigorous stirring. - Monitor progress by TLC/GC-MS. C->D E 5. Work-up - Cool to room temperature. - Liquid-liquid extraction with EtOAc. D->E F 6. Drying & Concentration - Wash with water and brine. - Dry with MgSO₄. - Evaporate solvent. E->F G 7. Purification - Flash column chromatography on silica gel. F->G H 8. Product Characterization - NMR, MS, Melting Point, FT-IR. G->H

Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.

Safety Precautions

  • Palladium catalysts and phosphine (B1218219) ligands should be handled in a fume hood.

  • Organic solvents are flammable and should be used in a well-ventilated area away from ignition sources.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

References

Application Note: Purification of 3',5'-Dimethoxybiphenyl-3-ol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3',5'-Dimethoxybiphenyl-3-ol is an organic compound of interest in various fields, including medicinal chemistry and materials science, due to its biphenyl (B1667301) structure featuring both hydroxyl and methoxy (B1213986) functional groups. Following synthesis, the crude product often contains unreacted starting materials, byproducts, and other impurities that must be removed to ensure high purity for subsequent applications and analyses. Silica (B1680970) gel column chromatography is a fundamental, reliable, and widely adopted method for the purification of moderately polar organic compounds like this compound.[1] This document provides a detailed protocol for its purification, from initial method development using Thin Layer Chromatography (TLC) to the final isolation of the pure compound.

Physicochemical Properties and Data

A summary of the key physicochemical properties for this compound is presented below. This data is crucial for understanding the compound's behavior during the chromatographic process.

PropertyValue
Molecular Formula C₁₄H₁₄O₃
Molecular Weight 230.26 g/mol
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Appearance (Predicted) Off-white to pale yellow solid
CAS Number 868666-20-0[2]

Experimental Protocol

This section details the comprehensive methodology for the purification of this compound.

Materials and Reagents
Material / ReagentSpecification
Crude this compoundFrom synthesis reaction
Stationary Phase Silica Gel
Particle Size: 40-63 µm (230-400 mesh)[1][3]
Mobile Phase Solvents
Hexane (or Petroleum Ether)HPLC Grade
Ethyl Acetate (B1210297)HPLC Grade
Dichloromethane (B109758) (DCM)HPLC Grade (for sample loading)
Analytical Supplies
TLC PlatesSilica gel coated, F₂₅₄
Glassware & Equipment
Glass Chromatography Column
Fraction Collection Tubes / Flasks
TLC Developing Chamber
UV Lamp (254 nm)
Rotary Evaporator
Standard laboratory glassware (beakers, flasks)
Step-by-Step Purification Procedure

Step 1: Method Development with Thin Layer Chromatography (TLC)

The first step is to determine the optimal mobile phase (eluent) composition that provides good separation of the target compound from impurities.

  • Prepare Eluent Mixtures: Prepare small volumes of various hexane:ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3, 1:1 v/v).[1]

  • Spot the Plate: Dissolve a small amount of the crude product in a few drops of dichloromethane or ethyl acetate. Using a capillary tube, spot the solution onto a TLC plate.[4]

  • Develop the Plate: Place the spotted TLC plate in a developing chamber containing one of the prepared eluent mixtures.[4]

  • Visualize: After the solvent front has reached near the top of the plate, remove it and visualize the separated spots under a UV lamp.[1]

  • Select Optimal System: The ideal eluent system will give the this compound spot a Retention Factor (Rf) of approximately 0.2-0.4, with clear separation from baseline and other impurity spots.[1][5]

Table 3: Recommended TLC Solvent Systems for Method Development
Initial Screening: Hexane:Ethyl Acetate (8:2)
If Rf is too high (>0.4): Decrease polarity (e.g., 9:1)
If Rf is too low (<0.2): Increase polarity (e.g., 7:3)

Step 2: Column Preparation (Wet Packing Method)

  • Select Column Size: Choose a column size appropriate for the amount of crude material. A general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight.[1]

  • Pack the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[4]

    • In a beaker, prepare a slurry of silica gel in the least polar mobile phase determined from TLC (e.g., Hexane:Ethyl Acetate 9:1).[1]

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any trapped air bubbles.[4]

    • Once the silica has settled, add a thin protective layer of sand on top.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Crucially, do not let the column run dry at any stage. [4]

Step 3: Sample Loading (Dry Loading Method)

Dry loading is recommended as it often results in better separation and sharper bands.[1][6]

  • Dissolve the crude this compound in a minimal amount of a suitable solvent like dichloromethane.[1]

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.

  • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.[6]

  • Carefully add this powder onto the top layer of sand in the packed column, ensuring an even layer.[6]

Step 4: Elution and Fraction Collection

  • Begin Elution: Carefully add the initial, least polar mobile phase to the top of the column. Use gentle air pressure to start the flow.[7]

  • Collect Fractions: Begin collecting the eluent in separate, numbered test tubes or flasks.

  • Gradient Elution (Optional but Recommended): For optimal separation, a gradient elution is often effective.[6] Start with the low-polarity solvent system. After eluting several column volumes, gradually increase the polarity by slowly increasing the proportion of ethyl acetate in the mobile phase.[1] A typical gradient might range from 10% to 30% ethyl acetate in hexane.

  • Monitor Progress: Periodically, spot small aliquots from the newly collected fractions onto a TLC plate to monitor the separation and track the elution of the desired compound.[1]

Step 5: Product Isolation

  • Identify Pure Fractions: Using TLC, identify all the fractions that contain the pure this compound, free from impurities.

  • Combine and Evaporate: Combine the pure fractions into a round-bottom flask.

  • Remove Solvent: Remove the mobile phase using a rotary evaporator to yield the purified this compound.[1]

  • Final Analysis: Assess the purity of the final product using analytical techniques such as HPLC, NMR, or MS.

Summary of Chromatographic Parameters

ParameterRecommended Condition
Stationary Phase Silica Gel (230-400 mesh)
Typical Mobile Phase Hexane and Ethyl Acetate mixture
Method Development TLC to achieve Rf ≈ 0.2-0.4
Column Packing Wet slurry method
Sample Loading Dry loading (adsorbed on silica)
Elution Technique Isocratic or Gradient (gradually increasing ethyl acetate percentage)
Monitoring TLC analysis of collected fractions

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the purification protocol.

G cluster_prep Preparation cluster_sep Separation & Isolation crude Crude Product tlc TLC Method Development crude->tlc Test Eluents pack Column Packing tlc->pack Optimal Eluent (Rf ≈ 0.3) load Sample Loading pack->load elute Elution & Fraction Collection load->elute analyze Fraction Analysis (TLC) elute->analyze Monitor analyze->elute Adjust Gradient isolate Combine Pure Fractions & Evaporate analyze->isolate Pool Pure Fractions pure Pure Product isolate->pure

References

Application Notes and Protocols for 3',5'-Dimethoxybiphenyl-3-ol in Antioxidant Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',5'-Dimethoxybiphenyl-3-ol is a biphenyl (B1667301) derivative with potential antioxidant properties. Biphenyl compounds, particularly those with hydroxyl and methoxy (B1213986) substitutions, are of significant interest in medicinal chemistry due to their ability to scavenge free radicals and modulate oxidative stress-related pathways.[1][2] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide range of chronic diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. The evaluation of the antioxidant capacity of novel compounds like this compound is a critical step in the drug discovery and development process.

These application notes provide detailed protocols for assessing the antioxidant activity of this compound using two widely accepted in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Oxygen Radical Absorbance Capacity (ORAC) assay.

Mechanism of Antioxidant Action

The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals. The presence of methoxy groups can further enhance this activity by modulating the electron density of the aromatic rings, thereby stabilizing the resulting phenoxyl radical.

Data Presentation: Antioxidant Activity of this compound

The following table summarizes hypothetical quantitative data for the antioxidant activity of this compound in DPPH and ORAC assays for illustrative purposes.

AssayParameterThis compoundTrolox (Positive Control)Ascorbic Acid (Positive Control)
DPPH Assay IC₅₀ (µM)45.88.25.1
ORAC Assay ORAC Value (µmol TE/µmol)2.51.00.9

Note: The data presented above is hypothetical and should be replaced with experimentally determined values.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant. The odd electron of the nitrogen atom in DPPH is reduced by receiving a hydrogen atom from the antioxidant, leading to a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (analytical grade)

  • Trolox or Ascorbic Acid (as a positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.

  • Preparation of Test Compound and Control Solutions:

    • Prepare a stock solution of this compound in methanol.

    • Perform serial dilutions of the stock solution to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

    • Prepare a similar concentration range for the positive control (Trolox or Ascorbic Acid).

  • Assay Protocol:

    • To each well of a 96-well microplate, add 100 µL of the test compound or positive control solution at different concentrations.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the negative control, add 100 µL of the respective concentration of the test compound/control and 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Radical Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.

    • The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix Sample/Control with DPPH Solution in 96-well Plate DPPH_sol->Mix Sample_sol Prepare Serial Dilutions of This compound & Control Sample_sol->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by comparing the protection provided by the test compound to that of a standard antioxidant, Trolox.

Materials:

  • This compound

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride)

  • Trolox

  • Phosphate (B84403) buffer (75 mM, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of fluorescein (1 mM) in phosphate buffer. Dilute to a working concentration of 10 nM.

    • Prepare a 240 mM AAPH solution in phosphate buffer. Prepare this solution fresh for each experiment.

    • Prepare a stock solution of Trolox (1 mM) in phosphate buffer. Perform serial dilutions to create a standard curve (e.g., 6.25, 12.5, 25, 50 µM).

  • Preparation of Test Compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol) and then dilute with phosphate buffer to the desired concentrations. Ensure the final solvent concentration is low and consistent across all wells.

  • Assay Protocol:

    • To each well of a 96-well black microplate, add 150 µL of the fluorescein working solution.

    • Add 25 µL of the test compound, Trolox standards, or phosphate buffer (for the blank) to the respective wells.

    • Pre-incubate the plate at 37°C for 15 minutes in the microplate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

  • Measurement: Immediately begin recording the fluorescence every minute for at least 60 minutes, with the plate maintained at 37°C.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence decay of each sample, standard, and blank.

    • Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.

    • Plot the net AUC for the Trolox standards against their concentrations to generate a standard curve.

    • Determine the ORAC value of the test compound by comparing its net AUC to the Trolox standard curve. The results are expressed as micromole Trolox equivalents per micromole of the compound (µmol TE/µmol).

ORAC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Fluorescein, AAPH, and Trolox Standards Dispense Dispense Fluorescein & Sample/Standard into 96-well Black Plate Reagents->Dispense Sample Prepare Dilutions of This compound Sample->Dispense PreIncubate Pre-incubate at 37°C for 15 min Dispense->PreIncubate Initiate Initiate Reaction with AAPH PreIncubate->Initiate Measure Measure Fluorescence Decay (Ex: 485 nm, Em: 520 nm) Initiate->Measure Calculate Calculate AUC and Determine ORAC Value Measure->Calculate

Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) Assay.

Signaling Pathways in Oxidative Stress

Beyond direct radical scavenging, antioxidants can influence cellular signaling pathways involved in the response to oxidative stress. A key pathway is the Keap1-Nrf2-ARE pathway. Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1. In the presence of oxidative stress, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant and cytoprotective genes.

Keap1_Nrf2_ARE_Pathway cluster_nucleus Nucleus Biphenylol This compound (or other antioxidants) Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) Biphenylol->Keap1_Nrf2 Modulates ROS Reactive Oxygen Species (ROS) ROS->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2_n Nrf2 (translocated) Nrf2->Nrf2_n Translocates to Nucleus Nucleus ARE Antioxidant Response Element (ARE) Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection Nrf2_n->ARE Binds to

Caption: Keap1-Nrf2-ARE Signaling Pathway in Response to Oxidative Stress.

Conclusion

The DPPH and ORAC assays are robust and complementary methods for evaluating the in vitro antioxidant activity of this compound. While the DPPH assay measures the capacity to scavenge a stable radical, the ORAC assay reflects the ability to inhibit the oxidation of a biologically relevant molecule by peroxyl radicals. The detailed protocols provided herein should enable researchers to consistently and accurately assess the antioxidant potential of this and other novel biphenyl compounds, contributing to the development of new therapeutic agents for oxidative stress-related diseases. Further investigations into its effects on cellular signaling pathways, such as the Keap1-Nrf2-ARE pathway, will provide a more comprehensive understanding of its biological activity.

References

Application Notes and Protocols: Screening 3',5'-Dimethoxybiphenyl-3-ol for Enzyme Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl (B1667301) scaffolds are a recurring motif in a multitude of bioactive molecules and approved pharmaceuticals. Their rigid, yet conformationally flexible nature allows for precise spatial orientation of functional groups, making them ideal for targeting the active or allosteric sites of enzymes. While specific inhibitory data for 3',5'-Dimethoxybiphenyl-3-ol is not yet prevalent in publicly accessible literature, its structural features—a hydroxyl group capable of hydrogen bonding and methoxy (B1213986) groups that can influence solubility and engage in hydrophobic interactions—suggest its potential as a candidate for enzyme inhibition studies.

This document provides a comprehensive guide for researchers interested in evaluating the enzyme inhibitory potential of novel biphenyl compounds like this compound. It outlines a general screening workflow, detailed protocols for representative enzyme assays, and a framework for data analysis and presentation.

Data Presentation: Hypothetical Screening Data

The following tables represent hypothetical screening results for this compound against a panel of common enzyme targets. These are provided as an illustrative example of how to structure and present quantitative data.

Table 1: Primary Enzyme Inhibition Screening of this compound at a Single Concentration (10 µM)

Enzyme TargetEnzyme Class% Inhibition at 10 µM (Mean ± SD)
Cyclooxygenase-2 (COX-2)Oxidoreductase85.2 ± 4.1
Matrix Metalloproteinase-9 (MMP-9)Hydrolase (Protease)45.7 ± 3.3
p38 Mitogen-Activated Protein KinaseTransferase (Kinase)12.3 ± 2.5
Acetylcholinesterase (AChE)Hydrolase5.8 ± 1.9

Table 2: Dose-Response Analysis and IC50 Determination for Lead Target

Enzyme TargetIC50 (µM) [95% CI]Hill Slope
Cyclooxygenase-2 (COX-2)2.5 [2.1 - 3.0]1.2

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the enzymatic assays that could be used to screen this compound.

Protocol 1: Cyclooxygenase-2 (COX-2) Inhibition Assay (Fluorometric)

This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.[1]

Materials:

  • COX Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Human recombinant COX-2 Enzyme

  • Fluorogenic COX Probe

  • Arachidonic Acid (substrate)

  • This compound (dissolved in DMSO)

  • 96-well black microplate

Procedure:

  • Prepare a reaction mix containing COX Assay Buffer, COX-2 enzyme, and the COX Probe.

  • Add 2 µL of the test compound at various concentrations (e.g., 0.1 to 100 µM) to the wells of the microplate.

  • Add 178 µL of the reaction mix to the wells.

  • Initiate the reaction by adding 20 µL of arachidonic acid to all wells.[1]

  • Immediately measure the fluorescence in a kinetic mode at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[1]

  • The rate of fluorescence increase is proportional to the COX-2 activity.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting percent inhibition against inhibitor concentration.[1]

Protocol 2: General Enzyme Inhibition Assay (Spectrophotometric)

This protocol provides a general framework for a 96-well plate-based spectrophotometric enzyme inhibition assay and can be adapted for various enzymes.[2][3][4][5]

Materials:

  • Purified enzyme of interest

  • Specific substrate for the enzyme that produces a chromogenic product

  • This compound

  • Assay Buffer appropriate for the enzyme

  • 96-well clear microplate

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Solutions : Prepare a stock solution of the substrate in the assay buffer. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution of the compound.

  • Assay Setup :

    • Blank Wells : Add assay buffer and DMSO (solvent control).

    • Control Wells (100% activity) : Add assay buffer, the enzyme, and DMSO.

    • Test Wells : Add assay buffer, the enzyme, and the test compound at various concentrations.

  • Pre-incubation : Add the enzyme solution to all wells except the blank. Pre-incubate the plate at a constant temperature (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.[2][5]

  • Reaction Initiation : Initiate the enzymatic reaction by adding the substrate solution to all wells.[2]

  • Data Acquisition : Immediately place the plate in a microplate reader and measure the change in absorbance over time at a wavelength appropriate for the chromogenic product.[5]

  • Data Analysis :

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.[5]

    • Calculate the percent inhibition using the formula: % Inhibition = [1 - (V₀ of test well / V₀ of control well)] * 100.

    • Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Cytosol Pro-inflammatory Stimuli Pro-inflammatory Stimuli PLA2 Phospholipase A2 Pro-inflammatory Stimuli->PLA2 activates Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid releases PLA2->Membrane Phospholipids COX2 COX-2 Arachidonic Acid->COX2 substrate PGG2 Prostaglandin G2 COX2->PGG2 PGH2 Prostaglandin H2 PGG2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation mediates Inhibitor This compound Inhibitor->COX2 inhibits

Caption: Hypothetical inhibition of the COX-2 signaling pathway.

Experimental Workflow Diagram

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Action A Prepare Compound Stock (this compound) B Primary Screening (Single high concentration) A->B C Identify 'Hits' (% Inhibition > 50%) B->C D Dose-Response Assay (Serial Dilution) C->D E Calculate IC50 Value D->E F Enzyme Kinetic Studies (e.g., Lineweaver-Burk plot) E->F G Determine Inhibition Type (Competitive, Non-competitive, etc.) F->G

Caption: General workflow for enzyme inhibitor characterization.

Logical Relationship Diagram

G A Is the compound a potential enzyme inhibitor? B Primary Screening A->B C Significant Inhibition? B->C D Determine IC50 C->D Yes G Stop/Deprioritize C->G No E Potent Inhibitor? D->E F Mechanism of Action Studies E->F Yes E->G No H Advance to Further Studies F->H

Caption: Decision-making logic for inhibitor screening cascade.

References

Application Notes and Protocols for the Development of Polymers from Dimethoxybiphenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dimethoxybiphenyl derivatives serve as versatile and valuable monomers in the synthesis of advanced polymers. The rigid biphenyl (B1667301) backbone can impart desirable properties such as thermal stability and mechanical strength, while the methoxy (B1213986) groups can be modified or influence the polymer's solubility and electronic characteristics.[1][2] These polymers are gaining attention for a wide range of applications, from high-performance materials to innovative platforms for drug delivery and biomedical applications.[3] This document provides detailed protocols for the synthesis and characterization of polymers derived from various dimethoxybiphenyl compounds, along with data on their potential applications, particularly in the pharmaceutical and biomedical fields.

Section 1: Synthesis of Polymers from Dimethoxybiphenyl Derivatives

Several polymerization strategies can be employed depending on the specific dimethoxybiphenyl monomer and the desired polymer characteristics. Below are protocols for two distinct methods: the synthesis of polyamides from a diamine derivative and the synthesis of polyketones via electrophilic aromatic acylation.

Protocol 1: Synthesis of Polyamides and Polymer Blends from 3,3'-Dimethoxybiphenyl-4,4'-diamine

This protocol details the synthesis of novel polyamides using 3,3'-dimethoxybiphenyl-4,4'-diamine as a monomer, followed by the creation of polymer blends with potential biological activity.

Materials:

  • 3,3'-Dimethoxybiphenyl-4,4'-diamine

  • Adipic acid, Glutaric acid, or Isophthalic acid

  • N,N-Dimethylformamide (DMF)

  • Pyridine (B92270) (dry)

  • Hydrochloric acid (concentrated)

  • Polyvinyl alcohol (PVA) or Chitosan

  • Ice water

  • Methanol (B129727)

Procedure:

  • Monomer Dissolution: In a reaction flask, dissolve 2.44 g (0.01 mol) of 3,3'-dimethoxybiphenyl-4,4'-diamine in 10 mL of DMF. Add a few drops of dry pyridine to aid dissolution.

  • Addition of Co-monomer: Once the diamine has completely dissolved and the solution has cooled, add 0.02 mol of the selected dicarboxylic acid (e.g., adipic acid, glutaric acid) while stirring.

  • Polymerization: Continue stirring the reaction mixture for a full 24 hours at room temperature.

  • Precipitation and Isolation: Pour the viscous reaction mixture into a beaker containing ice water and 5 mL of concentrated hydrochloric acid. A precipitate will form.

  • Purification: Filter the precipitated polymer and wash it thoroughly with water and then methanol to remove unreacted monomers and oligomers.

  • Drying: Dry the purified polymer in a vacuum oven until a constant weight is achieved.

  • (Optional) Polymer Blend Preparation: To prepare a polymer blend, separately dissolve the synthesized polymer and a secondary polymer like PVA in a suitable solvent. Mix the two polymer solutions in a 5:5 ratio and stir using a hot-plate stirrer for 60 minutes to ensure homogeneity. The blend can then be cast into a film using the solvent casting method.

Protocol 2: Synthesis of Wholly Aromatic Polyketones from 2,2'-Dimethoxybiphenyl

This protocol describes a direct condensation polymerization to produce thermally stable, organosoluble aromatic polyketones.[2]

Materials:

  • 2,2'-Dimethoxybiphenyl

  • Arenedicarboxylic acid (e.g., Terephthalic acid)

  • Phosphorus pentoxide (P₂O₅)

  • Methanesulfonic acid (MsOH)

  • Concentrated Sulfuric Acid (for viscosity measurement)

Procedure:

  • Catalyst Preparation: Prepare the P₂O₅-MsOH polycondensation agent. A common ratio is 1:10 by weight.

  • Reaction Setup: In a reaction flask, combine 1 mmol of 2,2'-dimethoxybiphenyl, 1 mmol of the selected dicarboxylic acid, and 3 g of the P₂O₅-MsOH catalyst.[2]

  • Polymerization: Heat the reaction mixture to 60°C and maintain this temperature with stirring for 24 hours.[2] For certain less reactive dicarboxylic acids, the temperature may need to be increased to 80°C for a shorter duration of 2 hours.[2]

  • Precipitation: After the reaction is complete, pour the hot, viscous solution into a large volume of a non-solvent like water or methanol to precipitate the polymer.

  • Purification: Isolate the polymer by filtration. Wash the polymer repeatedly with hot water and then methanol to remove the catalyst and any residual monomers.

  • Drying: Dry the final polyketone product in a vacuum oven at an elevated temperature (e.g., 80-100°C) until a constant weight is achieved.

Section 2: Characterization of Synthesized Polymers

Thorough characterization is essential to confirm the structure and determine the properties of the newly synthesized polymers.[4]

1. Spectroscopic Analysis:

  • FTIR Spectroscopy: Used to identify the functional groups present in the polymer and confirm the success of the polymerization reaction (e.g., appearance of amide or ketone carbonyl peaks and disappearance of monomer-specific peaks).[5]

  • NMR Spectroscopy (¹H NMR, ¹³C NMR): Provides detailed information about the chemical structure, connectivity, and purity of the polymer.

2. Molecular Weight Determination:

  • Gel Permeation / Size Exclusion Chromatography (GPC/SEC): The most common technique for measuring the molecular weight (MW) and molecular weight distribution (polydispersity index, PDI) of polymers.[6]

  • Inherent Viscosity: Can be used as a relative measure of molecular weight. For polyketones, this is often determined in a concentrated H₂SO₄ solution (e.g., 0.3 g/dL) at 30°C.[2]

3. Thermal Properties Analysis:

  • Thermogravimetric Analysis (TGA): Determines the thermal stability and degradation temperature of the polymer.[5]

  • Differential Scanning Calorimetry (DSC): Used to measure the glass transition temperature (Tg), melting temperature (Tm), and other thermal transitions.[5][7]

Section 3: Data Presentation

Quantitative data from polymer synthesis and characterization provides crucial insights into the material's properties and potential performance.

Table 1: P₂O₅-MsOH Mediated Polymerization of 2,2'-Dimethoxybiphenyl with Various Dicarboxylic Acids.[2]

Dicarboxylic Acid Co-monomer Yield (%) Inherent Viscosity (ηinh / dL g⁻¹)
Terephthalic acid 99 0.49
Isophthalic acid 93 0.23
4,4'-Oxydibenzoic acid 78 0.23
Adipic acid >99 0.09

Reaction Conditions: Monomer 1a (1 mmol), Monomer 2 (1 mmol), P₂O₅-MsOH (3 g), 60°C, 24 h. Inherent viscosity was determined in a concentrated H₂SO₄ solution (0.3 g dL⁻¹) at 30°C.

Table 2: Antibacterial Activity of Polymer Nanocomposites Derived from 3,3'-Dimethoxybiphenyl-4,4'-diamine.

Compound ID Concentration (µg/mL) Inhibition Rate vs. Staphylococcus aureus (%) Inhibition Rate vs. E. coli (%)
XIV 12.5 70.61 Not Reported
XIV 25 75.43 Not Reported
XIV 50 80.13 Not Reported
XVIII 12.5 74.90 Not Reported
XVIII 25 79.28 Not Reported
XVIII 50 85.34 Not Reported

Note: The original study presents graphical data; these values are representative of the reported findings. Compounds XIV and XVIII are nanocomposites made from the synthesized polymers blended with polyvinyl alcohol and silica (B1680970) nanoparticles.

Section 4: Visualized Workflows and Concepts

Diagrams help to clarify complex processes and relationships, from experimental procedures to theoretical concepts like drug delivery mechanisms.

G cluster_prep Preparation & Synthesis cluster_process Processing & Analysis cluster_app Application Monomer Dimethoxybiphenyl Derivative Monomer Polymerization Polymerization Reaction Monomer->Polymerization Reagents Co-monomers & Catalysts Reagents->Polymerization Purification Purification & Isolation Polymerization->Purification Characterization Polymer Characterization (FTIR, NMR, TGA, DSC) Purification->Characterization Application Application Testing (e.g., Drug Delivery, Material Science) Characterization->Application

Caption: General workflow for developing polymers from dimethoxybiphenyl derivatives.

G start Start dissolve 1. Dissolve Diamine Monomer in DMF with Pyridine start->dissolve add_acid 2. Add Dicarboxylic Acid (e.g., Adipic Acid) dissolve->add_acid stir 3. Stir at Room Temp for 24 hours add_acid->stir precipitate 4. Precipitate Polymer in Acidified Ice Water stir->precipitate filter_dry 5. Filter, Wash, and Dry the Solid Polymer precipitate->filter_dry end End: Purified Polyamide filter_dry->end

Caption: Experimental workflow for polyamide synthesis as described in Protocol 1.

G cluster_carrier Nanocarrier Formulation cluster_delivery Biological System Carrier Polymeric Nanoparticle Core: Dimethoxybiphenyl Polymer Matrix Encapsulated Covalent Drug Release Controlled Drug Release (pH, enzyme, etc.) Carrier:drug->Release 1. Release from Nanoparticle Target Target Cell (e.g., Cancer Cell) Release->Target 2. Drug Binds to Biological Target

Caption: Conceptual model of a dimethoxybiphenyl polymer-based nanocarrier for drug delivery.

References

Application Notes and Protocols for 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol (TMBP) in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol (TMBP), a biphenyl (B1667301) compound often derived from the laccase-biotransformation of 2,6-dimethoxyphenol, has demonstrated significant cytotoxic effects against various cancer cell lines. This document provides a comprehensive overview of its application in cancer research, including its mechanism of action, quantitative data from cell line studies, and detailed experimental protocols. The information presented is intended to guide researchers in evaluating TMBP as a potential therapeutic agent.

Quantitative Data Summary

The cytotoxic activity of TMBP has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Cancer Cell LineCancer TypeIC50 Value (µM)Treatment DurationReference
NCI-H460Non-small cell lung cancer15424, 48, and 72 hours[1][2]
A549Non-small cell lung cancer148 ± 0.0572 hours[3][4]
HuH7.5Hepatocellular carcinoma (p53-mutant)Not specified24 and 48 hours[5]
HepG2/C3AHepatocellular carcinoma (p53-wild type)Not specified24 and 48 hours[5]

Note: TMBP has been shown to have low toxicity against non-cancerous cells, including primary peritoneal macrophages and sheep erythrocytes, suggesting a degree of selectivity for cancer cells[3].

Mechanism of Action

TMBP exerts its anticancer effects through a multi-faceted mechanism that involves the induction of oxidative stress, cell cycle arrest, and apoptosis. The key signaling pathways implicated in its activity are the PI3K/AKT/NF-κB and STAT3 pathways.

  • Oxidative Stress and Metabolic Changes: Treatment with TMBP leads to an increase in reactive oxygen species (ROS) and nitric oxide, along with a reduction in superoxide (B77818) radical-anion. This redox disruption contributes to metabolic stress, characterized by reduced glucose uptake and mitochondrial depolarization[1][2][3].

  • Cell Cycle Arrest: TMBP induces cell cycle arrest at the G2/M phase in lung and hepatocellular carcinoma cells[1][3][5]. This is potentially mediated through interaction with cyclin-dependent kinase 1 (CDK1)[5].

  • Apoptosis Induction: The compound triggers apoptosis, or programmed cell death, as evidenced by increased caspase-3/7 activity[1].

  • Inhibition of Key Signaling Pathways: TMBP has been shown to decrease the levels of PI3K, AKT, and NF-κB, and reduce the immunofluorescence staining of STAT-3[1][4].

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for studying the effects of TMBP on cancer cell lines.

1. Cell Culture and TMBP Treatment:

  • Cell Lines: NCI-H460, A549, HuH7.5, and HepG2/C3A cells are commonly used.

  • Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • TMBP Treatment: TMBP is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. The final concentration of the solvent in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity. Cells are treated with a range of TMBP concentrations (e.g., 12.5–200 µM) for specified durations (e.g., 24, 48, or 72 hours)[1][2][3].

2. Cell Viability Assay (MTT Assay):

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of TMBP for the desired time period.

    • Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

3. Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining):

  • Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

  • Procedure:

    • Treat cells with TMBP at the desired concentration and time.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

4. Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining):

  • Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Procedure:

    • Treat cells with TMBP.

    • Harvest and fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

    • Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes at 37°C in the dark.

    • Analyze the DNA content of the cells by flow cytometry.

5. Western Blot Analysis:

  • Principle: Western blotting is used to detect and quantify specific proteins in a cell lysate. This can be used to assess the levels of proteins involved in signaling pathways affected by TMBP (e.g., PI3K, AKT, NF-κB, STAT3, caspases).

  • Procedure:

    • Treat cells with TMBP and lyse them to extract total protein.

    • Determine the protein concentration using a protein assay (e.g., BCA assay).

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Visualizations

Experimental Workflow for TMBP Evaluation

experimental_workflow cluster_invitro In Vitro Studies cell_culture Cancer Cell Culture (e.g., NCI-H460, A549) tmbp_treatment TMBP Treatment (Dose & Time Course) cell_culture->tmbp_treatment viability_assay Cell Viability Assay (MTT) tmbp_treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) tmbp_treatment->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) tmbp_treatment->cell_cycle_assay western_blot Western Blot (PI3K, AKT, NF-κB, STAT3) tmbp_treatment->western_blot ic50 Determine IC50 viability_assay->ic50

Caption: A generalized workflow for the in vitro evaluation of TMBP's anticancer effects.

Signaling Pathway of TMBP in Cancer Cells

tmbp_pathway cluster_pathways Signaling Pathways cluster_effects Cellular Effects TMBP 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol (TMBP) PI3K PI3K TMBP->PI3K Inhibits STAT3 STAT3 TMBP->STAT3 Inhibits Oxidative_Stress ↑ Oxidative Stress TMBP->Oxidative_Stress AKT AKT PI3K->AKT G2M_Arrest G2/M Cell Cycle Arrest NFkB NF-κB AKT->NFkB Apoptosis ↑ Apoptosis

Caption: TMBP inhibits the PI3K/AKT/NF-κB and STAT3 pathways, leading to cell cycle arrest and apoptosis.

References

Application Notes and Protocols for Antimicrobial Activity Screening of Methoxyphenol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to screening the antimicrobial activity of methoxyphenol compounds. This document includes detailed protocols for standard antimicrobial susceptibility tests, a summary of the bioactivity of representative methoxyphenol compounds, and visualizations of experimental workflows and relevant bacterial signaling pathways.

Introduction to Methoxyphenol Compounds and their Antimicrobial Potential

Methoxyphenol compounds, a class of naturally occurring and synthetic organic molecules characterized by a hydroxyl group and a methoxy (B1213986) group on a benzene (B151609) ring, have garnered significant interest in the scientific community for their diverse biological activities. Prominent examples include eugenol (B1671780), a major component of clove oil; vanillin (B372448), the primary flavor compound in vanilla; and capsaicin (B1668287), the active component of chili peppers. These compounds and their derivatives have demonstrated a broad spectrum of antimicrobial activities against various pathogenic and food spoilage bacteria. Their mechanisms of action are multifaceted, ranging from disruption of cell membrane integrity to the inhibition of key bacterial communication systems like quorum sensing. This makes them promising candidates for the development of new antimicrobial agents, especially in an era of increasing antibiotic resistance.

Quantitative Antimicrobial Activity of Selected Methoxyphenol Compounds

The following tables summarize the in vitro antimicrobial activity of eugenol, capsaicin, and vanillin against a panel of bacterial strains. The data is presented as Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Median Inhibitory Concentration (IC50) values, providing a quantitative basis for comparison.

Table 1: Antimicrobial Activity of Eugenol

Bacterial StrainGram StainMIC (mM)MBC (mM)IC50 (mM)Reference(s)
Escherichia coliGram-Negative--1.11 - 2.70[1]
Pseudomonas aeruginosaGram-Negative--1.11 - 2.70[1]
Staphylococcus aureusGram-Positive6.2512.50.75[1][2]
Shewanella putrefaciensGram-Negative3.1256.25-[2]
Brochothrix thermosphactaGram-Positive---[2]
Lactobacillus plantarumGram-Positive>100>100-[2]

Table 2: Antimicrobial Activity of Capsaicin

Bacterial StrainGram StainMIC (mM)MBC (mM)IC50 (mM)Reference(s)
Escherichia coliGram-Negative--1.21 - 4.79[1]
Pseudomonas aeruginosaGram-Negative--1.21 - 4.79[1]
Staphylococcus aureusGram-Positive12.5-0.68[1][2]
Shewanella putrefaciensGram-Negative12.5--[2]
Streptococcus pyogenesGram-Positive64-128 µg/mLEqual or close to MIC-[3]
Klebsiella pneumoniaeGram-Negative256 µg/mL--[4]

Table 3: Antimicrobial Activity of Vanillin

Bacterial StrainGram StainMIC (mM)MBC (mM)IC50 (mM)Reference(s)
Escherichia coliGram-Negative15--[5]
Escherichia coli O157:H7Gram-Negative2 mg/mL--[6][7]
Staphylococcus aureusGram-Positive--1.38[2]
Shewanella putrefaciensGram-Negative--2.60[2]
Lactobacillus plantarumGram-Positive75--[5]
Listeria innocuaGram-Positive35--[5]

Experimental Protocols for Antimicrobial Screening

Detailed methodologies for two standard antimicrobial susceptibility testing methods are provided below. These protocols are essential for researchers to reliably assess the antimicrobial potential of methoxyphenol compounds.

Broth Microdilution Assay for MIC and MBC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[2] The Minimum Bactericidal Concentration (MBC), the lowest concentration that kills the microorganism, can also be determined from the MIC results.[2]

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Methoxyphenol compound stock solution

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Plate reader (optional, for quantitative analysis)

  • Resazurin (B115843) solution (optional, for viability indication)[3]

Protocol:

  • Prepare Inoculum: Culture the test bacterium overnight in the appropriate broth medium. Dilute the overnight culture to achieve a standardized inoculum density, typically equivalent to a 0.5 McFarland standard.

  • Prepare Compound Dilutions: Perform serial two-fold dilutions of the methoxyphenol compound in the 96-well plate. The first well should contain the highest concentration of the compound, and subsequent wells will have decreasing concentrations.

  • Inoculate Plates: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control well (inoculum without compound) and a negative control well (broth without inoculum).

  • Incubation: Incubate the microtiter plates at the optimal temperature for the test organism (e.g., 37°C) for 16-24 hours.

  • Determine MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[2] Optionally, resazurin can be added to the wells; a color change from blue to pink indicates bacterial growth.[3]

  • Determine MBC: To determine the MBC, aliquot a small volume from the wells with no visible growth onto an agar (B569324) plate. Incubate the agar plates overnight. The MBC is the lowest concentration from which no colonies grow on the agar plate.[2]

Broth_Microdilution_Workflow A Prepare Standardized Bacterial Inoculum C Inoculate Wells with Bacterial Suspension A->C B Serial Dilution of Methoxyphenol Compound in 96-well Plate B->C D Incubate Plate (16-24h, 37°C) C->D E Visually Inspect for Growth (Determine MIC) D->E F Plate from Clear Wells onto Agar E->F G Incubate Agar Plates (Determine MBC) F->G

Caption: Workflow for Broth Microdilution Assay.
Kirby-Bauer Disk Diffusion Assay

The Kirby-Bauer disk diffusion assay is a qualitative method used to determine the susceptibility of bacteria to antimicrobial agents. It relies on the diffusion of the antimicrobial from a paper disk into an agar medium inoculated with the test organism.

Materials:

  • Mueller-Hinton agar plates

  • Sterile cotton swabs

  • Bacterial culture in logarithmic growth phase

  • Sterile filter paper disks

  • Methoxyphenol compound solution

  • Sterile forceps

  • Incubator

  • Ruler or calipers

Protocol:

  • Prepare Inoculum: Prepare a standardized bacterial inoculum as described for the broth microdilution assay.

  • Inoculate Agar Plate: Dip a sterile cotton swab into the standardized inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

  • Prepare and Apply Disks: Impregnate sterile filter paper disks with a known concentration of the methoxyphenol compound solution. Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate.

  • Incubation: Invert the plates and incubate at 37°C for 16-24 hours.

  • Measure Zones of Inhibition: After incubation, measure the diameter of the clear zones of no growth around the disks. The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.

Disk_Diffusion_Workflow A Prepare Standardized Bacterial Inoculum B Inoculate Mueller-Hinton Agar Plate A->B C Impregnate and Place Disks with Compound B->C D Incubate Plate (16-24h, 37°C) C->D E Measure Zone of Inhibition Diameter D->E

Caption: Workflow for Kirby-Bauer Disk Diffusion Assay.

Mechanisms of Action and Affected Signaling Pathways

Methoxyphenol compounds exert their antimicrobial effects through various mechanisms, including the disruption of bacterial cell signaling pathways, particularly quorum sensing (QS). QS is a cell-to-cell communication process that bacteria use to coordinate gene expression in response to population density. By interfering with QS, these compounds can inhibit the expression of virulence factors and biofilm formation.

Quorum Sensing Inhibition by Eugenol in Pseudomonas aeruginosa

Eugenol has been shown to inhibit the las and pqs quorum sensing systems in Pseudomonas aeruginosa.[8] It is believed to act as a competitive inhibitor of the QS transcriptional regulators LasR and RhlR.[1][9] By binding to these receptors, eugenol prevents the binding of their native acyl-homoserine lactone (AHL) autoinducers, thereby downregulating the expression of QS-controlled genes involved in virulence and biofilm formation.[10]

Eugenol_QS_Inhibition cluster_bacterium Pseudomonas aeruginosa LasI LasI AHL1 3-oxo-C12-HSL LasI->AHL1 LasR LasR (Transcriptional Regulator) AHL1->LasR Activates Virulence_Las Virulence & Biofilm (las system) LasR->Virulence_Las Induces RhlI RhlI AHL2 C4-HSL RhlI->AHL2 RhlR RhlR (Transcriptional Regulator) AHL2->RhlR Activates Virulence_Rhl Virulence & Biofilm (rhl system) RhlR->Virulence_Rhl Induces Eugenol Eugenol Eugenol->LasR Competitively Inhibits Eugenol->RhlR Competitively Inhibits

Caption: Eugenol's inhibition of the las and rhl quorum sensing systems.
Quorum Sensing Inhibition by Vanillin in Pseudomonas aeruginosa

Vanillin has been identified as an inhibitor of the pqs quorum sensing system in P. aeruginosa.[11] Molecular docking studies suggest that vanillin binds to the active site of the PqsR receptor, which is a key transcriptional regulator in the pqs system.[11] This binding event prevents the natural ligand from activating the receptor, leading to the downregulation of virulence factors such as pyocyanin (B1662382) and a reduction in twitching motility.[11]

Vanillin_PQS_Inhibition cluster_bacterium Pseudomonas aeruginosa PqsA PqsA-D PQS_signal PQS Signal (HHQ, PQS) PqsA->PQS_signal PqsR PqsR (Transcriptional Regulator) PQS_signal->PqsR Activates Virulence_Pqs Virulence & Biofilm (pqs system) PqsR->Virulence_Pqs Induces Vanillin Vanillin Vanillin->PqsR Binds to Active Site & Inhibits

Caption: Vanillin's inhibition of the pqs quorum sensing system.
Membrane Disruption and SdiA Inhibition by Capsaicin

The primary antimicrobial mechanism of capsaicin is attributed to its ability to disrupt bacterial cell membranes.[2][3] As a lipophilic molecule, it can intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately cell death.[2] In addition to its membrane-disrupting activity, capsaicin has also been shown to target the transcriptional regulator SdiA in Klebsiella pneumoniae, which is involved in quorum sensing and biofilm formation.[4]

Capsaicin_Mechanism cluster_membrane Bacterial Cell Membrane cluster_qs Quorum Sensing (K. pneumoniae) Capsaicin Capsaicin Membrane Lipid Bilayer Capsaicin->Membrane Intercalates SdiA SdiA (Transcriptional Regulator) Capsaicin->SdiA Inhibits Disruption Membrane Disruption & Permeabilization Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage CellDeath Cell Death Leakage->CellDeath QS_Virulence Biofilm Formation & Virulence SdiA->QS_Virulence Regulates

Caption: Dual mechanism of capsaicin's antimicrobial activity.

Conclusion

The methoxyphenol compounds eugenol, capsaicin, and vanillin exhibit significant antimicrobial properties against a range of bacteria. The provided protocols offer standardized methods for screening these and other related compounds. Understanding their mechanisms of action, particularly their ability to interfere with bacterial quorum sensing, opens up new avenues for the development of novel anti-virulence and antimicrobial therapies. Further research into the structure-activity relationships of methoxyphenol derivatives is warranted to optimize their efficacy and spectrum of activity.

References

Application Notes and Protocols for the Quantification of 3',5'-Dimethoxybiphenyl-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of analytical methods for the quantitative determination of 3',5'-Dimethoxybiphenyl-3-ol in various samples. The protocols are intended for researchers, scientists, and professionals in drug development.

Introduction

This compound is a biphenyl (B1667301) derivative with potential significance in various fields of research. Accurate and precise quantification of this compound is crucial for understanding its properties and potential applications. This document outlines two primary analytical approaches for its quantification: High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method may depend on the sample matrix, required sensitivity, and available instrumentation.

Analytical Methods Overview

A comparative summary of the recommended analytical techniques is presented below. High-Performance Liquid Chromatography is well-suited for non-volatile compounds, while Gas Chromatography is ideal for volatile substances, often requiring derivatization for polar analytes like phenols.[1]

Table 1: Comparison of Analytical Methods

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Chromatographic separation based on polarity.Separation of volatile compounds based on boiling point and polarity.
Detector UV-Vis, Diode Array (DAD), FluorescenceMass Spectrometer (MS)
Sample Preparation Dissolution, Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE)Derivatization to increase volatility, LLE, SPE
Selectivity Good to Excellent, enhanced by detector choice.Excellent, based on mass-to-charge ratio.
Sensitivity Moderate to High (Fluorescence)High to Very High
Typical Run Time 10-30 minutes15-45 minutes
Advantages Suitable for non-volatile and thermally labile compounds.High selectivity and sensitivity, structural information from mass spectra.
Disadvantages May have lower sensitivity with UV detection compared to GC-MS.Derivatization can add complexity and potential for error.

High-Performance Liquid Chromatography (HPLC) Method

This section details a reverse-phase HPLC method for the quantification of this compound. This method is adapted from established protocols for similar biphenyl compounds.[2][3][4]

Experimental Protocol

3.1.1. Instrumentation and Materials

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Fluorescence detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reference standard of this compound.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Formic acid or phosphoric acid (analytical grade).

3.1.2. Chromatographic Conditions

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid).

  • Gradient Program:

    • 0-5 min: 30% Acetonitrile

    • 5-20 min: 30-80% Acetonitrile

    • 20-25 min: 80% Acetonitrile

    • 25.1-30 min: 30% Acetonitrile (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection:

    • UV: 254 nm

    • Fluorescence: Excitation and emission wavelengths should be optimized based on the spectral properties of this compound. Many hydroxybiphenyls exhibit fluorescence.[5]

3.1.3. Sample and Standard Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation (Liquid Samples, e.g., cell culture media):

    • Perform a liquid-liquid extraction (LLE) with a suitable organic solvent like ethyl acetate (B1210297) or dichloromethane.

    • Alternatively, use solid-phase extraction (SPE) with a C18 cartridge for sample clean-up and concentration.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

Data Presentation

The following table summarizes the expected performance characteristics of the HPLC method, based on data from similar biphenyl analyses.[2][3][4]

Table 2: HPLC Method Validation Parameters (Illustrative Data)

ParameterExpected Value
Linearity Range 0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.02 - 0.05 µg/mL
Limit of Quantification (LOQ) 0.07 - 0.15 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Reference Standard Stock Stock Solution (1 mg/mL) Standard->Stock Working Working Standards Stock->Working Injection HPLC Injection Working->Injection Sample Sample Extraction LLE or SPE Sample->Extraction Reconstitution Reconstitution Extraction->Reconstitution Filtration Filtration Reconstitution->Filtration Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV or Fluorescence Detection Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: HPLC analytical workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

For enhanced sensitivity and selectivity, particularly in complex biological matrices, a GC-MS method is recommended. This protocol is based on methods for the analysis of similar phenolic compounds.[6][7]

Experimental Protocol

4.1.1. Instrumentation and Materials

  • GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Reference standard of this compound.

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS).

  • Solvents: Ethyl acetate, Dichloromethane (GC grade).

  • Internal Standard (IS): A structurally similar compound not present in the sample (e.g., a deuterated analog).

4.1.2. GC-MS Conditions

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Acquisition: Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions of the derivatized analyte and internal standard.

4.1.3. Sample and Standard Preparation with Derivatization

  • Extraction: Perform LLE or SPE as described for the HPLC method.

  • Derivatization:

    • Evaporate the extracted sample to dryness under a gentle stream of nitrogen.

    • Add 50 µL of ethyl acetate and 50 µL of BSTFA (with 1% TMCS).

    • Vortex and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Calibration Standards: Prepare calibration standards by spiking blank matrix extracts with known amounts of the reference standard and the internal standard, followed by the same derivatization procedure.

Data Presentation

The expected performance of the GC-MS method is summarized below, highlighting its high sensitivity.

Table 3: GC-MS Method Validation Parameters (Illustrative Data)

ParameterExpected Value
Linearity Range 1 - 500 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.1 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.5 - 2.0 ng/mL
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 10%

Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample + IS Extraction LLE or SPE Sample->Extraction Drying Evaporation Extraction->Drying Derivatization Derivatization (BSTFA) Drying->Derivatization Injection GC Injection Derivatization->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Spectrometry (SIM) Ionization->Detection Chromatogram TIC/EIC Acquisition Detection->Chromatogram Integration Peak Area Integration Chromatogram->Integration Ratio Analyte/IS Ratio Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantification Calibration->Quantification

Caption: GC-MS analytical workflow for this compound.

Conclusion

The described HPLC and GC-MS methods provide robust and reliable approaches for the quantification of this compound. The choice of method should be guided by the specific requirements of the study, including the sample matrix, desired level of sensitivity, and instrument availability. Proper method validation is essential to ensure accurate and precise results.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki-Miyaura Coupling of Substituted Phenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of substituted phenols. Direct activation of phenols is challenging due to the poor leaving group nature of the hydroxyl group; therefore, this guide focuses on the use of activated phenol (B47542) derivatives, such as tosylates, mesylates, and triflates, as the electrophilic partner in the coupling reaction.

Frequently Asked questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling reaction with a substituted phenol derivative failing or giving low yields?

Low yields in Suzuki-Miyaura couplings involving activated phenol derivatives can arise from several factors. A primary challenge is the steric hindrance around the reaction center, which can impede key steps in the catalytic cycle, particularly oxidative addition and reductive elimination. Additionally, catalyst deactivation, suboptimal choice of base or solvent, and inappropriate reaction temperatures can contribute to poor yields. The electronic properties of the substituents on the phenol ring also play a critical role; electron-withdrawing groups can enhance reactivity, while electron-donating groups may require more specialized catalytic systems.

Q2: What are the most common side reactions in the Suzuki-Miyaura coupling of substituted phenols, and how can I identify them?

The three most prevalent side reactions are:

  • Protodeboronation: This is the undesired cleavage of the carbon-boron bond of the boronic acid, where it is replaced by a carbon-hydrogen bond.[1] This can be identified by the presence of the corresponding arene (the boronic acid minus the B(OH)₂ group) in your reaction mixture, detectable by GC-MS or NMR.

  • Homocoupling: This side reaction involves the coupling of two boronic acid molecules to form a symmetrical biaryl.[2] This byproduct can be identified by its mass (double the aryl group of the boronic acid) in GC-MS or by its characteristic NMR signals.

  • Dehalogenation/Detosylation: This is the replacement of the leaving group (e.g., tosyl group) on the activated phenol with a hydrogen atom, leading to the formation of the parent arene.[3] This can be identified by the presence of the corresponding arene as a byproduct in your reaction mixture.

Q3: How do I choose the optimal catalyst and ligand for coupling with an activated phenol derivative?

The choice of catalyst and ligand is critical for a successful reaction, especially with sterically hindered or electron-rich substrates.

  • Catalyst: Palladium(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are common, but they require in situ reduction to the active Pd(0) species. Direct Pd(0) sources like Pd₂(dba)₃ or Pd(PPh₃)₄ can also be used. For challenging substrates, specialized pre-catalysts or palladacycles may offer higher stability and activity.

  • Ligand: Bulky, electron-rich phosphine (B1218219) ligands are generally preferred as they promote both the oxidative addition and reductive elimination steps.[4] Buchwald-type biarylphosphine ligands such as SPhos, XPhos, and RuPhos are often effective for challenging substrates, including those with steric hindrance.[5] N-heterocyclic carbenes (NHCs) are another class of ligands that have shown high efficacy.

Q4: What is the role of the base in the reaction, and which one should I choose?

The base is crucial for the activation of the boronic acid, which facilitates the transmetalation step. A variety of bases can be used, including carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The strength of the base can influence the reaction rate and the prevalence of side reactions. For many couplings with aryl tosylates, K₃PO₄ has been found to be an effective base. Stronger bases are not always better and can sometimes promote side reactions like protodeboronation.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Product
Possible Cause Solution
Inactive Catalyst Use a fresh source of palladium catalyst. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) as Pd(0) is oxygen-sensitive.
Suboptimal Ligand For sterically hindered or electron-rich substrates, screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.
Inappropriate Base The choice of base is critical. Screen different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. Ensure the base is finely powdered and dry.
Poor Solvent Choice The solvent can significantly impact the reaction. Common choices include dioxane, toluene (B28343), and DMF, often with a small amount of water. A solvent screen may be necessary to find the optimal conditions for your specific substrates.
Low Reaction Temperature While higher temperatures can promote side reactions, the reaction may not proceed if the temperature is too low. A typical temperature range is 80-110 °C.
Problem 2: Significant Formation of Protodeboronation Byproduct
Possible Cause Solution
Unstable Boronic Acid Use fresh, high-purity boronic acid. Consider converting the boronic acid to a more stable derivative, such as a pinacol (B44631) ester or a trifluoroborate salt, which can undergo a "slow release" of the boronic acid during the reaction.[1]
Base-Induced Decomposition Strong bases can accelerate protodeboronation. Use a milder base (e.g., K₂CO₃ or K₃PO₄) and avoid a large excess.
Prolonged Reaction Time at High Temperature Monitor the reaction closely and work it up as soon as it is complete. Running the reaction at the lowest effective temperature can also help.
Presence of Protic Solvents While some water is often beneficial, excess protic solvent can be a source of protons for this side reaction. Use anhydrous solvents if protodeboronation is a major issue.
Problem 3: High Levels of Homocoupling Byproduct
Possible Cause Solution
Presence of Oxygen Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using the freeze-pump-thaw method.[5]
Incomplete Reduction of Pd(II) Precatalyst Homocoupling can occur during the in situ reduction of a Pd(II) precatalyst. Consider using a direct Pd(0) source like Pd₂(dba)₃. The addition of a mild reducing agent, such as potassium formate (B1220265), can also help suppress homocoupling.[6]
Excess Boronic Acid While a slight excess of boronic acid is common, a large excess can favor homocoupling. Use a stoichiometry closer to 1:1.
Problem 4: Formation of Dehalogenated/Detosylated Byproduct

| Possible Cause | Solution | | Source of Hydride | Certain solvents (like alcohols) or bases can act as hydride sources. Use a non-alcoholic solvent and screen different bases. | | Slow Transmetalation | If the transmetalation step is slow, the palladium-aryl intermediate has a longer lifetime and is more susceptible to reacting with a hydride source. Optimizing the ligand and base to accelerate transmetalation can mitigate this. | | High Reaction Temperature | Higher temperatures can sometimes favor dehalogenation. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |

Quantitative Data Summary

The following tables provide a summary of yields for the Suzuki-Miyaura coupling of aryl tosylates and mesylates with various boronic acids under different conditions.

Table 1: Suzuki-Miyaura Coupling of Aryl Mesylates with Arylboronic Acids [7]

EntryAryl MesylateArylboronic AcidYield (%)
14-tert-butylphenyl mesylate3-furylboronic acid98
24-methoxyphenyl mesylatePhenylboronic acid95
32-naphthyl mesylate4-formylphenylboronic acid92
44-cyanophenyl mesylate2-methylphenylboronic acid89
54-acetylphenyl mesylate4-methoxyphenylboronic acid96

Reaction conditions: Pd(OAc)₂ (2 mol %), Ligand L2 (4 mol %), K₃PO₄ (3.0 mmol), t-AmOH, 110 °C, 2 h.[7]

Table 2: Suzuki-Miyaura Coupling of Aryl Tosylates with Arylboronic Acids [7]

EntryAryl TosylateArylboronic AcidYield (%)
14-tert-butylphenyl tosylatePhenylboronic acid99
24-methoxyphenyl tosylate2,6-dimethylphenylboronic acid91
32-naphthyl tosylate3-furylboronic acid94
44-cyanophenyl tosylate3-thiophenylboronic acid88
54-acetylphenyl tosylate5-indolylboronic acid85

Reaction conditions: Pd(OAc)₂ (2 mol %), Ligand L2 (4 mol %), K₃PO₄ (3.0 mmol), t-AmOH, 110 °C, 2 h.[7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Tosylate with an Arylboronic Acid

This protocol is a general guideline and may require optimization for specific substrates.

  • Materials:

    • Aryl tosylate (1.0 mmol)

    • Arylboronic acid (1.5 mmol)

    • Pd(OAc)₂ (0.02 mmol, 2 mol%)

    • CM-phos (L2) ligand (0.04 mmol, 4 mol%)

    • K₃PO₄ (2.0 mmol)

    • 1,4-Dioxane (B91453) (3 mL)

  • Procedure:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl tosylate, arylboronic acid, K₃PO₄, Pd(OAc)₂, and the CM-phos ligand.

    • Evacuate the Schlenk tube and backfill with argon. Repeat this process three times.

    • Add the degassed 1,4-dioxane via syringe.

    • Place the Schlenk tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Procedure for Minimizing Homocoupling [6]

This protocol incorporates measures to rigorously exclude oxygen and manage the palladium catalyst's oxidation state.

  • Materials:

    • Aryl halide/tosylate (1.0 equiv)

    • Boronic acid (1.2 equiv)

    • Pd₂(dba)₃ (1-2 mol%)

    • SPhos (2-4 mol%)

    • K₃PO₄ (2.0 equiv)

    • Potassium formate (optional, 1.5 equiv)

    • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Procedure:

    • To a flame-dried reaction vessel, add the aryl halide/tosylate, boronic acid, base, and optional potassium formate.

    • Seal the vessel and perform a subsurface sparge with nitrogen or argon for at least 30 minutes to rigorously exclude dissolved oxygen.

    • Under a positive pressure of inert gas, add the palladium precatalyst and ligand.

    • Add the anhydrous, degassed solvent via syringe.

    • Heat the reaction to the desired temperature (e.g., 80-110 °C) and monitor its progress.

    • Proceed with a standard aqueous work-up and purification.

Visualizing Reaction Pathways

Suzuki_Coupling_Side_Reactions cluster_main_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Reactants cluster_side_reactions Side Reactions pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)-OTs(L_n) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation detosylation Detosylation pd_complex1->detosylation + [H] pd_complex2 Ar-Pd(II)-Ar'(L_n) transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Desired Product) reductive_elimination->product aryl_tosylate Ar-OTs (Activated Phenol) aryl_tosylate->oxidative_addition boronic_acid Ar'-B(OH)₂ boronic_acid->transmetalation protodeboronation Protodeboronation boronic_acid->protodeboronation + H⁺ homocoupling Homocoupling boronic_acid->homocoupling + Ar'-B(OH)₂ base Base (e.g., K₃PO₄) base->transmetalation

Caption: Catalytic cycle of Suzuki-Miyaura coupling and competing side reactions.

References

Technical Support Center: Purification of Biphenyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of biphenyl (B1667301) compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in biphenyl compounds?

A1: Impurities in biphenyl compounds can be broadly categorized into three main types:

  • Organic Impurities: These can include unreacted starting materials (e.g., aryl halides, boronic acids), intermediates, byproducts from side reactions (e.g., homocoupling products), and degradation products.[1][2][3] For instance, in a Suzuki-Miyaura coupling, homocoupling of the boronic acid can lead to biphenyl impurities that are difficult to separate due to similar polarities.[1][4]

  • Inorganic Impurities: These may consist of reagents, salts, and residual catalysts, such as palladium from coupling reactions.[1]

  • Residual Solvents: Solvents used during the synthesis or purification process that are not entirely removed can also be present as impurities.[1]

Q2: How can I detect the presence of impurities in my biphenyl sample?

A2: Several analytical techniques are effective for detecting impurities in biphenyl compounds:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a highly effective method for separating the target compound from impurities with different polarities.[2][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile and semi-volatile impurities and provides structural information through mass spectral data.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and can be used for quantitative purity analysis (qNMR).[2][3]

  • Thin-Layer Chromatography (TLC): TLC is a quick and valuable technique for monitoring reaction progress and assessing the effectiveness of purification steps.[2]

Q3: What makes the separation of biphenyl isomers so challenging?

A3: Biphenyl isomers, such as positional isomers and atropisomers, often have very similar physicochemical properties, including polarity and hydrophobicity.[6][7] This similarity leads to comparable retention times in standard chromatographic methods, making their separation difficult.[6] Atropisomers present an added challenge due to potential on-column interconversion.[6]

Troubleshooting Guides

Recrystallization Issues

Problem: My biphenyl compound "oiled out" instead of forming crystals during recrystallization.

  • Cause: "Oiling out" happens when the solid melts and separates as a liquid at a temperature above its melting point.[8][9] This can occur if the solvent's boiling point is higher than the compound's melting point or if the solution is cooled too quickly.[8]

  • Solution:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of additional solvent.

    • Allow the solution to cool down much more slowly. Insulating the flask can help with this.[8]

Problem: No crystals have formed after cooling the solution.

  • Cause: The solution may not be supersaturated, possibly due to using too much solvent.[8][9]

  • Solution:

    • Induce Crystallization: Scratch the inside of the flask with a glass stirring rod just below the surface of the liquid to create nucleation sites. Adding a seed crystal of the pure compound can also initiate crystallization.[8]

    • Reduce Solvent: If induction fails, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then try cooling it again.[8]

Problem: The final yield of pure crystals is very low.

  • Cause: The most common reason for low yield is using an excessive amount of solvent, which leads to a significant amount of the product remaining in the mother liquor.[8][9][10] Washing the collected crystals with solvent that is not ice-cold can also redissolve the product.[8]

  • Solution:

    • Use the minimum amount of hot solvent necessary for dissolution.

    • Ensure the solvent used for washing the crystals is ice-cold.

    • To recover more product, you can concentrate the mother liquor by boiling off some solvent and cooling it again to obtain a second crop of crystals.[8]

Problem: The final crystals are colored, even after recrystallization.

  • Cause: Colored impurities can sometimes co-crystallize with the desired product.[8]

  • Solution:

    • Redissolve the impure crystals in the minimum amount of hot solvent.

    • Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities.

    • Perform a hot filtration to remove the activated charcoal.

    • Cool the filtrate to allow the now colorless product to crystallize.[8]

Column Chromatography Issues

Problem: Poor separation of my biphenyl compound from impurities.

  • Cause:

    • Inappropriate Solvent System: The chosen eluent may not have the optimal polarity to effectively separate the components.

    • Improper Column Packing: Cracks or channels in the silica (B1680970) gel can lead to inefficient separation.[11]

    • Co-elution of Isomers: Biphenyl isomers are notoriously difficult to separate on standard stationary phases.[6]

  • Solution:

    • Optimize Solvent System: Use TLC to test various solvent systems to find one that provides good separation (an Rf value between 0.2 and 0.4 for the target compound is ideal).[11]

    • Proper Column Packing: Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.[11]

    • Specialized Columns for Isomers: For separating isomers, consider using stationary phases that promote π-π interactions, such as biphenyl or phenyl-hexyl columns.[6][12][13] These can offer enhanced resolution compared to traditional C18 phases.[6][13]

Data Presentation

Table 1: Common Impurities in Biphenyl Synthesis and Their Origin.

Impurity TypeSpecific ExamplesCommon Origin
Starting Materials Aryl halides, boronic acids/estersIncomplete reaction
Homocoupling Products 4,4'-dimethylbiphenyl, 4,4'-difluorobiphenylSide reaction in Suzuki coupling
Byproducts Terphenyl isomers, diphenyl etherHigh-temperature synthesis
Intermediates Partially demethylated biphenylsIncomplete demethylation reaction
Oxidation Products Quinone derivatives, aldehydes, carboxylic acidsOxidation of hydroxyl or methyl groups
Catalyst Residues Palladium, other transition metalsSuzuki and other cross-coupling reactions

Table 2: Comparison of Analytical Techniques for Biphenyl Purity Assessment.

Analytical TechniquePrinciplePrimary UseAdvantagesLimitations
HPLC Differential partitioning between a stationary and mobile phasePurity determination, separation of isomersHigh resolution, quantitativeCan be time-consuming to develop methods
GC-MS Separation by boiling point followed by mass-based detectionIdentification of volatile impuritiesHigh sensitivity, structural informationNot suitable for non-volatile or thermally labile compounds
NMR Nuclear spin transitions in a magnetic fieldStructural elucidation, purity confirmationProvides detailed structural information, quantitativeLower sensitivity compared to MS
TLC Separation on a thin layer of adsorbentReaction monitoring, qualitative analysisFast, simple, inexpensiveNot quantitative, lower resolution

Experimental Protocols

Protocol 1: General Procedure for Recrystallization of a Biphenyl Compound
  • Solvent Selection: Choose a solvent in which the biphenyl compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. Common solvents include ethanol, methanol (B129727), or mixtures like benzene/petroleum ether.[14]

  • Dissolution: Place the crude biphenyl compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid completely.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[8]

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: HPLC Method for Purity Analysis of a Biphenyl Derivative

This is a representative method and may require optimization for specific biphenyl compounds.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: A column with a stationary phase that promotes π-π interactions, such as a Biphenyl or Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 5 µm particle size), is often effective.[6][7]

  • Mobile Phase:

    • A: Water or a suitable buffer.

    • B: HPLC-grade methanol or acetonitrile. Methanol can enhance π-π interactions with phenyl-based columns.[6]

  • Gradient Elution: Start with a scouting gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution conditions.[6] Then, optimize the gradient for the best separation of the main peak from any impurities.

  • Flow Rate: A typical starting flow rate is 1.0 mL/min.

  • Column Temperature: Maintain a constant temperature, for example, 30 °C.[7]

  • Detection: Monitor the elution at a suitable UV wavelength (e.g., 254 nm).[7]

  • Sample Preparation: Prepare a dilute solution of the biphenyl compound in the mobile phase.

  • Analysis: Inject the sample and calculate the purity based on the peak area percentage of the main component relative to the total area of all peaks.

Visualizations

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution dissolve->cool oiling_out Compound Oils Out? cool->oiling_out crystals_form Crystals Form? filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes induce_crystallization Induce Crystallization (scratch/seed) crystals_form->induce_crystallization No oiling_out->crystals_form No reheat_add_solvent Reheat, add more solvent, cool slowly oiling_out->reheat_add_solvent Yes reheat_add_solvent->cool induce_crystallization->crystals_form reduce_solvent Reduce solvent volume and re-cool induce_crystallization->reduce_solvent Fails reduce_solvent->cool

Caption: Troubleshooting workflow for common recrystallization issues.

HPLC_Method_Development start Start HPLC Method Development select_column Select Column (e.g., Biphenyl, Phenyl-Hexyl) start->select_column scouting_gradient Run Scouting Gradient select_column->scouting_gradient assess_separation Assess Separation scouting_gradient->assess_separation optimize_gradient Optimize Gradient assess_separation->optimize_gradient Inadequate final_method Final HPLC Method assess_separation->final_method Adequate optimize_gradient->assess_separation change_modifier Change Organic Modifier (ACN vs. MeOH) optimize_gradient->change_modifier Poor Selectivity change_modifier->scouting_gradient

References

stability and degradation of 3',5'-Dimethoxybiphenyl-3-ol under light and air

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 3',5'-Dimethoxybiphenyl-3-ol?

A1: Like many phenolic compounds, the stability of this compound is likely influenced by:

  • Light: Exposure to UV and visible light can induce photodegradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the phenolic hydroxyl group and the biphenyl (B1667301) system.

  • pH: Phenolic compounds can be susceptible to degradation in neutral to alkaline conditions, which can facilitate oxidation. Acidic conditions are generally more favorable for the stability of phenols.[1]

  • Temperature: Elevated temperatures can accelerate the rate of both oxidative and photodegradation.

  • Presence of Metal Ions: Trace metal ions can catalyze oxidative degradation.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, solid this compound should be stored at low temperatures (e.g., 2-8°C or -20°C), protected from light in an amber vial, and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Solutions are generally less stable and should be prepared fresh. If short-term storage of solutions is necessary, they should be kept at low temperatures, protected from light, and in a tightly sealed container.

Q3: What are the potential degradation pathways for this compound?

A3: While specific pathways have not been elucidated, based on related phenolic compounds, potential degradation routes include:

  • Oxidation of the phenol: The hydroxyl group is susceptible to oxidation, which can lead to the formation of a phenoxy radical. This can then lead to the formation of quinone-type structures and potentially polymerization.

  • Hydroxylation of the aromatic rings: Reactive oxygen species can attack the biphenyl ring system, introducing additional hydroxyl groups.

  • Cleavage of the biphenyl bond: Under harsh conditions, the bond connecting the two phenyl rings could be cleaved.

  • Demethylation: The methoxy (B1213986) groups could potentially be cleaved under certain stress conditions, although this is generally less likely than oxidation of the phenol.

Q4: Which analytical techniques are suitable for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique. The method should be able to separate the parent compound from its degradation products. Mass spectrometry (MS) coupled with HPLC (LC-MS) is invaluable for identifying the structures of the degradation products.

Troubleshooting Guides

Observed Issue Potential Cause Troubleshooting Steps
Rapid loss of parent compound in solution Oxidative degradation- Prepare solutions using deoxygenated solvents.- Store solutions under an inert atmosphere (e.g., nitrogen or argon).- Consider adding an antioxidant, but be mindful of potential interference with your experiments.
Photodegradation- Work in a light-protected environment (e.g., use amber glassware, turn off overhead lights).- Store solutions in amber vials or wrap containers in aluminum foil.
Unstable pH- Buffer your solution to a slightly acidic pH (e.g., pH 4-6) if compatible with your experimental system.[1]
Appearance of new peaks in HPLC chromatogram Formation of degradation products- Perform forced degradation studies (see Experimental Protocols) to intentionally generate and identify potential degradation products.- Use a mass spectrometer (LC-MS) to identify the mass of the new peaks and propose structures.
Color change of the solution (e.g., yellowing or browning) Oxidation and formation of quinone-like structures or polymers- This is a visual indicator of degradation. Take measures to prevent oxidation as described above.- Prepare fresh solutions before use.
Inconsistent results between experiments Instability of stock solutions- Prepare fresh stock solutions for each experiment.- If an autosampler is used for HPLC analysis, ensure it is temperature-controlled (e.g., 4°C).

Illustrative Stability Data

The following tables provide illustrative quantitative data on the stability of a hypothetical biphenylol compound under various stress conditions. This data is for exemplary purposes to guide experimental design.

Table 1: Illustrative Photostability of a Biphenylol Compound in Solution

ConditionDuration (hours)% Recovery of Parent CompoundAppearance of Solution
Dark Control (4°C)2499.5Colorless
Ambient Light2485.2Faintly Yellow
UV Light (254 nm)2460.7Yellow

Table 2: Illustrative Oxidative Stability of a Biphenylol Compound in Solution (in the dark)

ConditionDuration (hours)% Recovery of Parent CompoundAppearance of Solution
Nitrogen Purged2499.8Colorless
Air Exposed2492.1Very Faintly Yellow
Air Exposed + Fe2+ (catalyst)2475.4Yellow-Brown

Experimental Protocols

Protocol 1: Forced Degradation Study (Photostability)

Objective: To evaluate the intrinsic photostability of this compound and identify potential photodegradation products.

Materials:

  • This compound

  • HPLC-grade methanol (B129727) or acetonitrile

  • HPLC-grade water

  • pH buffer (if necessary)

  • Quartz or borosilicate glass vials (transparent)

  • Amber vials

  • Photostability chamber with controlled light (UV and visible) and temperature output (as per ICH Q1B guidelines)[2][3]

  • HPLC-UV system

  • LC-MS system (for identification)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).

  • Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL).

  • Transfer aliquots of the working solution into both transparent and amber (dark control) vials.

  • Place the vials in a photostability chamber. Expose the samples to a light source that provides both UV and visible light. A typical exposure is not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[3]

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw samples from both the exposed and dark control vials.

  • Analyze the samples by a stability-indicating HPLC-UV method to determine the percentage of the parent compound remaining.

  • Analyze samples with significant degradation by LC-MS to identify the mass of the degradation products.

Protocol 2: Forced Degradation Study (Oxidative Stability)

Objective: To assess the susceptibility of this compound to oxidative degradation.

Materials:

  • This compound

  • HPLC-grade solvent

  • 3% Hydrogen peroxide (H₂O₂) solution

  • Amber vials

  • HPLC-UV system

  • LC-MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Create three sets of samples in amber vials:

    • Control: The compound in solvent.

    • Oxidative Stress: The compound in solvent with the addition of 3% H₂O₂.

    • Catalyzed Oxidation (optional): The compound in solvent with H₂O₂ and a catalytic amount of a metal salt (e.g., FeCl₃).

  • Incubate the samples at room temperature or a slightly elevated temperature (e.g., 40°C), protected from light.

  • At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw aliquots from each set.

  • Quench the reaction if necessary (e.g., by adding a small amount of sodium bisulfite to the H₂O₂ samples).

  • Analyze the samples by HPLC-UV to quantify the remaining parent compound.

  • Analyze degraded samples by LC-MS to identify oxidation products.

Visualizations

G cluster_prep Sample Preparation cluster_exposure Exposure Conditions cluster_analysis Analysis A Prepare Stock Solution (e.g., 1 mg/mL in Methanol) B Dilute to Working Concentration (e.g., 0.1 mg/mL) A->B C1 Photostability Chamber (UV/Vis Light) C2 Dark Control (Amber Vial) C3 Oxidative Conditions (e.g., H2O2) C4 Inert Atmosphere Control D Sample at Time Points (0, 4, 8, 12, 24h) C1->D Exposed Sample C2->D Control Sample C3->D Exposed Sample C4->D Control Sample E HPLC-UV Analysis (% Remaining Parent) D->E F LC-MS Analysis (Degradant Identification) E->F G A This compound B Phenoxy Radical Intermediate A->B Light (hv) / Air (O2) D Hydroxylated Biphenyls A->D •OH (ROS) C Quinone-type Products B->C Oxidation F Polymerization B->F Dimerization/Polymerization E Ring-Opened Products D->E Further Oxidation

References

Technical Support Center: Solubility of 3',5'-Dimethoxybiphenyl-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges associated with 3',5'-Dimethoxybiphenyl-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a biphenyl (B1667301) derivative containing both hydrophobic (biphenyl backbone) and hydrophilic (hydroxyl and methoxy (B1213986) groups) functionalities. This structure suggests that its solubility will be favored in organic solvents, particularly those with moderate polarity. Biphenyl compounds are generally sparingly soluble in water but soluble in organic solvents like benzene, toluene, and hexane. The presence of the hydroxyl and methoxy groups on the phenyl ring may slightly increase its polarity compared to unsubstituted biphenyl.

Q2: I am observing poor solubility of this compound in my chosen solvent. What are the initial troubleshooting steps?

If you are encountering solubility issues, consider the following initial steps:

  • Solvent Selection: Ensure you are using an appropriate solvent. Based on the structure of this compound, polar aprotic solvents such as DMSO and DMF, as well as alcohols like ethanol (B145695) and methanol, are likely to be more effective than non-polar hydrocarbon solvents or water.

  • Gentle Heating: Applying gentle heat can often increase the rate of dissolution and the overall solubility.

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and enhance dissolution.

  • Particle Size Reduction: Grinding the solid compound to a finer powder increases the surface area available for solvation, which can improve the dissolution rate.

Q3: How does pH influence the solubility of this compound in aqueous solutions?

This compound contains a phenolic hydroxyl group, which is weakly acidic. In aqueous solutions, the pH will significantly impact its solubility.

  • Alkaline conditions (high pH): Increasing the pH above the pKa of the hydroxyl group will lead to the formation of the corresponding phenolate (B1203915) salt. This ionic form is significantly more polar and, therefore, more soluble in water.

  • Acidic to Neutral conditions (low to neutral pH): At lower pH, the compound will exist in its neutral, less polar form, resulting in lower aqueous solubility.

Q4: Can I use a co-solvent system to improve the aqueous solubility of this compound?

Yes, a co-solvent system is a highly effective strategy for improving the aqueous solubility of hydrophobic compounds. By adding a water-miscible organic solvent (a co-solvent) to an aqueous solution, the overall polarity of the solvent system is reduced, making it more favorable for dissolving non-polar compounds. Common co-solvents for this purpose include:

For a related compound, 3,5-Dimethoxyphenol, a co-solvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline was shown to achieve a solubility of at least 2.5 mg/mL.[1] This suggests a similar approach could be successful for this compound.

Troubleshooting Guide

This guide provides a structured approach to resolving common solubility issues encountered with this compound.

Issue 1: The compound is not dissolving in a non-polar organic solvent (e.g., hexane, toluene).
  • Question: Is this expected?

    • Answer: Yes, this is likely. While the biphenyl core is non-polar, the presence of a hydroxyl and two methoxy groups increases the overall polarity of the molecule, making it less soluble in highly non-polar solvents.

  • Troubleshooting Steps:

    • Switch to a more polar organic solvent such as dichloromethane (B109758) (DCM), ethyl acetate, acetone, or an alcohol (methanol, ethanol).

    • If a non-polar solvent is required for your experiment, try a mixture of the non-polar solvent with a more polar co-solvent.

Issue 2: The compound has low solubility in water.
  • Question: What can I do to increase its aqueous solubility?

    • Answer: The aqueous solubility of this phenolic compound can be enhanced by manipulating the pH or using co-solvents.

  • Troubleshooting Steps:

    • pH Adjustment: Increase the pH of the aqueous solution by adding a base (e.g., NaOH) to deprotonate the phenolic hydroxyl group and form a more soluble salt.

    • Co-solvent System: Prepare a stock solution in a water-miscible organic solvent like DMSO or ethanol and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Issue 3: The compound precipitates out of solution when my organic stock solution is diluted into an aqueous buffer.
  • Question: Why is this happening and how can I prevent it?

    • Answer: This occurs when the final concentration of the compound in the aqueous buffer exceeds its solubility limit in that mixed solvent system.

  • Troubleshooting Steps:

    • Decrease Final Concentration: Lower the final concentration of the compound in the aqueous buffer.

    • Increase Co-solvent Percentage: If your experiment allows, increase the percentage of the organic co-solvent in the final solution.

    • Use a Surfactant: Adding a small amount of a biocompatible surfactant can help to keep the compound in solution.

Quantitative Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Observations
Water (pH 7)25
PBS (pH 7.4)25
Methanol25
Ethanol25
Dimethyl Sulfoxide (DMSO)25
Dichloromethane (DCM)25
Hexane25

Experimental Protocols

Protocol for Determining Equilibrium Solubility

This protocol outlines a standard method for determining the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound

  • Selected solvent(s)

  • Vials with screw caps

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure a saturated solution.

  • Seal the vial tightly and place it in a shaker or incubator at a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of this compound in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.

  • Calculate the original solubility in mg/mL, accounting for the dilution factor.

Visualizations

Troubleshooting_Solubility start Start: Solubility Issue with This compound solvent_type What is the solvent type? start->solvent_type non_polar Non-Polar Organic Solvent (e.g., Hexane) solvent_type->non_polar Non-Polar polar_aprotic Polar Aprotic/Protic Solvent (e.g., DMSO, Ethanol) solvent_type->polar_aprotic Polar aqueous Aqueous Solution (e.g., Water, Buffer) solvent_type->aqueous Aqueous increase_polarity Increase Solvent Polarity: - Switch to DCM, Ethyl Acetate, or an alcohol. - Use a co-solvent. non_polar->increase_polarity mechanical_aid Apply Mechanical/Thermal Aid: - Gentle Heating - Sonication - Particle Size Reduction polar_aprotic->mechanical_aid adjust_ph Adjust pH: - Increase pH with base to form a more soluble salt. aqueous->adjust_ph use_cosolvent Use a Co-solvent System: - Prepare a stock in DMSO/Ethanol. - Dilute into aqueous buffer. aqueous->use_cosolvent

Caption: Troubleshooting workflow for solubility issues of this compound.

Solubility_Determination_Workflow start Start: Determine Solubility add_excess 1. Add excess compound to a known volume of solvent in a sealed vial. start->add_excess equilibrate 2. Equilibrate at constant temperature with agitation (24-48h). add_excess->equilibrate settle_filter 3. Settle and filter the supernatant (0.22 µm filter). equilibrate->settle_filter dilute 4. Dilute the clear filtrate to a known concentration. settle_filter->dilute quantify 5. Quantify the concentration using HPLC or UV-Vis. dilute->quantify calculate 6. Calculate the original solubility. quantify->calculate

Caption: Experimental workflow for determining equilibrium solubility.

References

Technical Support Center: Optimizing Reaction Conditions for Dimethoxybiphenyl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of dimethoxybiphenyls. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental procedures.

Troubleshooting Guides

This section provides solutions in a question-and-answer format to address specific issues you might encounter during the synthesis of dimethoxybiphenyls.

Issue 1: Low or No Yield of the Desired Dimethoxybiphenyl Product

Q: My Suzuki-Miyaura coupling reaction to synthesize dimethoxybiphenyl is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?

A: Low or no yield in a Suzuki-Miyaura coupling for dimethoxybiphenyl synthesis can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Catalyst Activity: The palladium catalyst is the heart of the reaction. Ensure it is active.

    • Oxidation: Pd(0) is the active species. If using a Pd(II) precatalyst, it must be reduced in situ. Inefficient reduction or exposure to oxygen can deactivate the catalyst.[1] Ensure all solvents are thoroughly degassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[1]

    • Catalyst Choice: For sterically hindered or electron-rich substrates, such as some methoxy-substituted aryl halides, standard catalysts like Pd(PPh₃)₄ may not be optimal. Consider using more active catalysts or pre-catalysts, especially those with bulky, electron-rich phosphine (B1218219) ligands.[2][3]

  • Ligand Selection: The choice of phosphine ligand is critical for an efficient reaction, as it influences the rate of oxidative addition and reductive elimination.[4]

    • Bulky and Electron-Rich Ligands: For coupling methoxy-substituted aryl halides, bulky and electron-rich ligands like SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) or XPhos are often more effective than triphenylphosphine.[3][5]

  • Base and Solvent System: The base and solvent play crucial roles in the catalytic cycle.

    • Base Strength and Solubility: The base must be strong enough to promote transmetalation but not so harsh as to cause side reactions. The solubility of the base is also important. A mixture of an organic solvent (like dioxane or toluene) with water is often used to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[1][6][7]

    • Solvent Choice: The solvent should solubilize the reactants. Common choices include toluene, dioxane, and THF, often in combination with water.[6][7][8]

  • Quality of Reactants:

    • Boronic Acid Stability: Arylboronic acids can undergo protodeboronation (hydrolysis back to the arene), especially under harsh basic conditions or prolonged heating.[1] Use high-purity boronic acids and consider using them in a slight excess (1.1-1.5 equivalents).

    • Aryl Halide Reactivity: The reactivity of the aryl halide follows the order I > Br > Cl. For less reactive aryl chlorides, more active catalyst systems are generally required.[9]

Q: I am attempting an Ullmann condensation to form a dimethoxybiphenyl, but the reaction is sluggish and gives a poor yield. What should I consider?

A: The classical Ullmann reaction often requires harsh conditions. Modern modifications have improved its scope and efficiency.

  • Copper Activation: The copper catalyst's activity is paramount. "Activated" copper powder, prepared by reducing a copper salt, is often more effective than commercial copper powder.[10][11]

  • Reaction Temperature: Traditional Ullmann reactions require high temperatures (often >200 °C).[10][11] If the reaction is sluggish, a gradual increase in temperature might be necessary. However, be mindful of potential side reactions like dehalogenation or decomposition at very high temperatures.[12]

  • Solvent: High-boiling polar solvents like DMF, nitrobenzene, or N-methylpyrrolidone are typically used.[10]

  • Ligand Assistance: The addition of ligands such as diamines, amino acids, or 1,10-phenanthroline (B135089) can significantly accelerate the reaction and allow for milder conditions.[13]

  • Substrate Electronics: The Ullmann reaction is generally more efficient with electron-deficient aryl halides. The presence of electron-donating methoxy (B1213986) groups can decrease the reactivity of the aryl halide.[10]

Issue 2: Formation of Significant Side Products

Q: My reaction mixture shows the desired dimethoxybiphenyl, but also significant amounts of homocoupled (biaryl of the starting materials) and dehalogenated side products. How can I minimize these?

A: The formation of side products is a common issue in cross-coupling reactions.

  • Homocoupling of Boronic Acids (Suzuki-Miyaura):

    • Oxygen Contamination: This is a primary cause of homocoupling, as oxygen can promote the oxidative coupling of two boronic acid molecules.[1] Rigorous degassing of solvents and maintaining an inert atmosphere are crucial.

    • Catalyst Choice: Using a Pd(0) source like Pd(PPh₃)₄ directly can sometimes be better than generating it in situ from a Pd(II) source like Pd(OAc)₂, which can consume some of the boronic acid and lead to homocoupling.[1]

  • Dehalogenation:

    • Hydrogen Source: This side reaction involves the replacement of the halogen with a hydrogen atom. Impurities in the reagents or solvent can act as a hydrogen source. High reaction temperatures can also promote this pathway.[12] Ensure the use of pure, anhydrous solvents and optimize the reaction temperature.

  • Homocoupling in Ullmann Reaction:

    • The classic Ullmann coupling of an aryl halide with itself is the intended reaction to form symmetrical biphenyls. To synthesize unsymmetrical biphenyls via a cross-Ullmann reaction, one aryl halide is typically used in excess.

Issue 3: Difficulty in Product Purification

Q: I have successfully synthesized my target dimethoxybiphenyl, but I am struggling to separate it from the remaining starting materials and side products. What are some effective purification strategies?

A: Purification of dimethoxybiphenyl isomers can be challenging due to their similar polarities.

  • Recrystallization: This is often the most effective method for purifying solid dimethoxybiphenyls. Common solvents for recrystallization include ethanol, ethyl acetate (B1210297)/hexane mixtures, or isopropanol.[14][15]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica (B1680970) gel is a good option. A gradient elution with a non-polar solvent system (e.g., hexane/ethyl acetate) is typically effective.[2][3]

  • Distillation: For liquid or low-melting isomers, short-path distillation (like Kugelrohr) can be used to remove volatile impurities.[14]

  • Acid-Base Wash: If one of the starting materials or major impurities is acidic or basic, an acid-base wash during the workup can help to remove it.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for dimethoxybiphenyl synthesis: Suzuki-Miyaura, Ullmann, or Buchwald-Hartwig?

A1: The Suzuki-Miyaura coupling is often the method of choice for the synthesis of unsymmetrical biaryls due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[9] The Ullmann reaction is typically used for the synthesis of symmetrical biaryls and often requires harsher conditions, although modern protocols have improved its scope.[11] The Buchwald-Hartwig amination is primarily for the formation of C-N bonds and would be used to synthesize aminobiphenyls, which could then be further modified. For the direct formation of the C-C bond in dimethoxybiphenyls, Suzuki-Miyaura is generally the most versatile and widely used method.

Q2: How do I choose the right phosphine ligand for my Suzuki-Miyaura coupling?

A2: The choice of ligand is crucial and often substrate-dependent. For the synthesis of dimethoxybiphenyls, which involve electron-rich methoxy groups, bulky and electron-rich phosphine ligands are generally recommended. These ligands promote the oxidative addition of the aryl halide to the palladium center and facilitate the reductive elimination step. Ligands like SPhos, XPhos, and other Buchwald-type ligands have shown excellent performance in such couplings.[3][4] It is often necessary to screen a few different ligands to find the optimal one for a specific substrate combination.

Q3: What is the role of the base in the Suzuki-Miyaura reaction?

A3: The base plays a critical role in the transmetalation step of the catalytic cycle. It activates the organoboron compound, making it more nucleophilic and facilitating the transfer of the organic group to the palladium center. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The choice of base can influence the reaction rate and the formation of side products.[9][16]

Q4: Can I use an aryl chloride as a starting material for dimethoxybiphenyl synthesis?

A4: Yes, but aryl chlorides are generally less reactive than aryl bromides and iodides in Suzuki-Miyaura and Ullmann reactions.[9] To achieve good yields with aryl chlorides, more reactive catalyst systems are usually required. This often involves the use of bulky, electron-rich phosphine ligands and potentially higher reaction temperatures.[17]

Data Presentation: Reaction Condition Comparison

The following tables summarize representative reaction conditions for the synthesis of different dimethoxybiphenyl isomers.

Table 1: Suzuki-Miyaura Coupling Conditions for Dimethoxybiphenyl Synthesis

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
2-Bromoanisole(2-Methoxyphenyl)boronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2.0)THF6019Moderate
4-Bromoanisole(4-Pentylphenyl)boronic acidPd(OAc)₂ (2)PPh₃ (8)K₂CO₃ (3.0)Toluene/Ethanol/Water8012-24Good
2-Bromo-3,5-dimethoxytoluene(4-Methoxyphenyl)boronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)1,4-Dioxane1008High
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/Water70-8018-2260

Table 2: Ullmann Reaction Conditions for Dimethoxybiphenyl Synthesis

Aryl HalideCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
3-Iodotoluene (for 3,3'-dimethylbiphenyl)Copper powder--DMFHigh-45-60
4-IodoanisoleCuI1,10-PhenanthrolineCs₂CO₃NMP11024Good
Aryl HalideCuO-NPs-KOH/Cs₂CO₃DMSO~100-Good

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Synthesis of Dimethoxybiphenyls [2][7][18]

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the aryl halide (1.0 equiv), the corresponding methoxyphenylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane/water or toluene/water).

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by flash column chromatography on silica gel.

Protocol 2: General Procedure for Ullmann Synthesis of Symmetrical Dimethoxybiphenyls [11]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the methoxy-substituted aryl halide (1.0 equiv) and activated copper powder (typically in excess).

  • Solvent Addition: Add a high-boiling polar solvent such as DMF or nitrobenzene.

  • Reaction: Heat the mixture to a high temperature (e.g., 200 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture and filter to remove the copper residues. Dilute the filtrate with water and extract the product with an organic solvent. Wash the organic layer, dry, and concentrate.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

Experimental_Workflow_Suzuki_Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Boronic Acid, & Base inert Establish Inert Atmosphere reagents->inert catalyst Add Pd Catalyst & Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat & Stir solvent->heat monitor Monitor by TLC/GC-MS heat->monitor workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Purify by Recrystallization or Chromatography workup->purify product Isolated Dimethoxybiphenyl purify->product

Caption: Experimental workflow for dimethoxybiphenyl synthesis via Suzuki-Miyaura coupling.

Troubleshooting_Logic_Low_Yield start Low or No Product Yield check_catalyst Check Catalyst Activity start->check_catalyst check_reagents Verify Reagent Quality start->check_reagents check_conditions Optimize Reaction Conditions start->check_conditions catalyst_inactive Inactive Catalyst? check_catalyst->catalyst_inactive reagents_bad Degraded Reagents? check_reagents->reagents_bad conditions_suboptimal Suboptimal Conditions? check_conditions->conditions_suboptimal catalyst_inactive->check_reagents No solution_catalyst Use fresh catalyst/precatalyst Ensure inert atmosphere catalyst_inactive->solution_catalyst Yes reagents_bad->check_conditions No solution_reagents Use pure/fresh boronic acid & aryl halide reagents_bad->solution_reagents Yes solution_conditions Screen ligands, bases, solvents Adjust temperature conditions_suboptimal->solution_conditions Yes

References

Technical Support Center: Prevention of Phenolic Compound Oxidation During Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the oxidation of phenolic compounds during chemical synthesis. Phenolic compounds are highly susceptible to oxidation, which can lead to decreased yields, product discoloration, and the formation of impurities. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you overcome these challenges in your research and development endeavors.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of phenolic compounds in a question-and-answer format.

Q1: My reaction mixture is turning brown/dark. What is causing this discoloration?

A1: A brown or dark discoloration is a common indicator of phenol (B47542) oxidation.[1] The phenolic hydroxyl group is susceptible to oxidation by atmospheric oxygen, trace metal impurities, or high temperatures. This process forms highly colored quinone-type byproducts and polymeric materials.[1]

Q2: I am observing a low yield of my desired phenolic product. What are the potential causes?

A2: Low yields can result from several factors related to oxidation:

  • Degradation of Starting Material: The phenolic starting material may have oxidized before the reaction begins.

  • Oxidation During Reaction: The reaction conditions may be promoting the oxidation of the starting material or the product.

  • Product Loss During Workup and Purification: Phenolic compounds can oxidize during extraction, chromatography, or solvent removal.

Q3: My purified phenolic compound is degrading upon storage. How can I improve its stability?

A3: The stability of purified phenolic compounds can be compromised by exposure to air and light. Even small amounts of residual metal catalysts from the synthesis can promote degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of phenol oxidation?

A1: Phenol oxidation typically proceeds through a free radical mechanism. The phenolic hydroxyl group can lose a hydrogen atom to form a phenoxy radical. This radical is resonance-stabilized, but it can react with oxygen or other radicals to form peroxides, which then decompose to quinones and other colored byproducts.

Q2: How can I remove dissolved oxygen from my reaction solvents?

A2: To minimize oxidation, it is crucial to use degassed solvents. Common methods for degassing solvents include:

  • Sparging: Bubbling an inert gas (nitrogen or argon) through the solvent for 30-60 minutes.

  • Freeze-Pump-Thaw: This method involves freezing the solvent, evacuating the headspace under vacuum, and then thawing the solvent. This cycle is typically repeated three times for maximum efficiency.

  • Sonication under Vacuum: Sonicating the solvent under a partial vacuum can also effectively remove dissolved gases.

Q3: Are there any specific functional groups that make phenols more susceptible to oxidation?

A3: Yes, phenols with electron-donating groups (e.g., hydroxyl, methoxy, amino) on the aromatic ring are more easily oxidized. The presence of multiple hydroxyl groups, especially in the ortho or para positions (e.g., hydroquinone, catechol), significantly increases the susceptibility to oxidation.

Q4: How can I monitor the progress of my reaction while minimizing exposure to air?

A4: Thin Layer Chromatography (TLC) is a common method for monitoring reaction progress.[2] To minimize air exposure, you can quickly take an aliquot of the reaction mixture with a syringe under a positive pressure of inert gas and spot it on the TLC plate.

Strategies for Preventing Oxidation

There are three main strategies to prevent the oxidation of phenolic compounds during synthesis: conducting the reaction under an inert atmosphere, adding antioxidants, and using protecting groups for the phenolic hydroxyl group.

Inert Atmosphere Synthesis

Performing reactions under an inert atmosphere of nitrogen or argon is a highly effective way to prevent oxidation by excluding atmospheric oxygen.

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (typically at >120°C) for several hours and allowed to cool in a desiccator.[1] Alternatively, flame-dry the assembled glassware under a vacuum.[1]

  • Assembly: Assemble the reaction apparatus, including a stir bar, and seal all joints with a rubber septum.

  • Inert Gas Purge: Fill a balloon with nitrogen or argon. Insert a needle attached to the balloon into the septum of the reaction flask. Insert a second "outlet" needle to allow for the displacement of air.[1]

  • Flushing: Allow the inert gas to flush the flask for 5-10 minutes. The positive pressure from the balloon will push the air out through the outlet needle.[1]

  • Maintaining Positive Pressure: Remove the outlet needle. The balloon will maintain a slight positive pressure of inert gas, preventing air from entering the flask.[1]

  • Reagent Addition: Add liquid reagents and solvents via a syringe through the septum. Add solid reagents quickly by briefly removing the septum under a strong flow of inert gas or by using a solid addition funnel.

Inert_Atmosphere_Setup cluster_flask Reaction Flask cluster_gas Inert Gas Supply Flask Dry Reaction Flask with Stir Bar Needle_Out Outlet Needle Flask->Needle_Out Air Displacement Septum Rubber Septum Septum->Flask Balloon N2/Ar Balloon Needle_In Inlet Needle Balloon->Needle_In Positive Pressure Needle_In->Septum

Use of Antioxidants

Antioxidants are chemical compounds that can be added to the reaction mixture to inhibit oxidation. They function by reacting with and neutralizing free radicals.

AntioxidantTypical ConcentrationMechanism of ActionAdvantagesLimitations
Butylated Hydroxytoluene (BHT) 0.01 - 0.1%Radical ScavengerEffective at low concentrations, soluble in organic solvents.Can be difficult to remove from nonpolar products.
Butylated Hydroxyanisole (BHA) 0.01 - 0.1%Radical ScavengerSimilar to BHT, effective in organic media.Can be challenging to remove from some products.
Sodium Metabisulfite (Na₂S₂O₅) 1 - 5% w/vOxygen ScavengerWater-soluble, effective in aqueous phases and during workup.[1]Not soluble in most organic solvents.
Sodium Bisulfite (NaHSO₃) 1 - 5% w/vOxygen ScavengerSimilar to sodium metabisulfite, used in aqueous solutions.[1]Limited solubility in organic solvents.
Ascorbic Acid (Vitamin C) 1 - 5% w/vReducing AgentWater-soluble, effective antioxidant.[1]Primarily for aqueous systems.
Protecting Groups for Phenols

Protecting the phenolic hydroxyl group as a less reactive functional group is a robust strategy to prevent oxidation. The choice of protecting group depends on the overall synthetic route and the stability of the protecting group to the reaction conditions.

Protecting GroupProtection Reagent(s)Deprotection Condition(s)Stability
Methyl Ether (Me) Dimethyl sulfate (B86663) (DMS), Methyl iodide (MeI)Strong acids (HBr, HI), BBr₃Very stable to a wide range of conditions.[3]
Benzyl Ether (Bn) Benzyl bromide (BnBr), Benzyl chloride (BnCl)Hydrogenolysis (H₂, Pd/C)Stable to most reagents except for strong reducing agents.
Methoxymethyl Ether (MOM) Methoxymethyl chloride (MOMCl)Acidic conditions (e.g., HCl in THF/water)Stable to bases, nucleophiles, and mild reducing agents.
tert-Butyldimethylsilyl Ether (TBDMS) TBDMSCl, imidazoleFluoride sources (e.g., TBAF), acidic conditionsStable to bases and many synthetic transformations.
Acetyl Ester (Ac) Acetic anhydride, Acetyl chlorideBasic hydrolysis (e.g., NaOH, K₂CO₃ in MeOH), Acidic hydrolysisStable to neutral and mildly acidic conditions.
  • Setup: To a solution of the phenol in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or THF) under an inert atmosphere, add a non-nucleophilic base such as diisopropylethylamine (DIPEA).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of MOMCl: Slowly add methoxymethyl chloride (MOMCl) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Troubleshooting_Workflow Start Phenolic Synthesis: Oxidation Observed? Check_Reagents Check Purity of Starting Materials & Solvents Start->Check_Reagents Yes Resolution Problem Resolved Start->Resolution No Inert_Atmosphere Implement/Improve Inert Atmosphere Technique Add_Antioxidant Add an Antioxidant (e.g., BHT, Na₂S₂O₅) Inert_Atmosphere->Add_Antioxidant Oxidation persists Inert_Atmosphere->Resolution Problem Solved Use_Protecting_Group Use a Protecting Group for the Phenol Add_Antioxidant->Use_Protecting_Group Oxidation persists Add_Antioxidant->Resolution Problem Solved Optimize_Conditions Optimize Reaction Conditions (Temperature, Reaction Time) Use_Protecting_Group->Optimize_Conditions If oxidation still occurs Use_Protecting_Group->Resolution Problem Solved Check_Reagents->Inert_Atmosphere Reagents are pure Optimize_Conditions->Resolution Problem Solved

References

Technical Support Center: Crystallization of 3',5'-Dimethoxybiphenyl-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful crystallization of 3',5'-Dimethoxybiphenyl-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

Understanding the fundamental properties of this compound is crucial for developing a successful crystallization protocol.

PropertyValueSource
Molecular Formula C₁₄H₁₄O₃[1]
Molecular Weight 230.26 g/mol [1]
Boiling Point (Predicted) 395.0 ± 32.0 °C[1]
Density (Predicted) 1.144 ± 0.06 g/cm³[1]
pKa (Predicted) 9.55 ± 0.10[1]

Q2: Which solvents are suitable for the crystallization of this compound?

The choice of solvent is critical for successful crystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Based on the phenolic hydroxyl group and the biphenyl (B1667301) structure, a range of solvents with varying polarities should be screened.

SolventPredicted Solubility ProfileRationale
Methanol/Ethanol Good solubility when hot, lower when cold.The polar hydroxyl group of the solvents can form hydrogen bonds with the phenolic hydroxyl and methoxy (B1213986) groups.
Acetone Likely a good solvent.Its polarity is suitable for dissolving both the polar and non-polar parts of the molecule.
Ethyl Acetate Moderate to good solubility.Offers a balance of polarity.
Dichloromethane May be a good solvent for dissolving, but might require an anti-solvent for crystallization.Good at dissolving the biphenyl backbone.
Toluene (B28343) Moderate solubility, likely better when hot.The aromatic nature of toluene interacts well with the biphenyl structure.
Hexane/Heptane Poor solubility.These non-polar solvents are unlikely to dissolve the polar functional groups effectively and are better suited as anti-solvents.
Water Very low solubility.The hydrophobic biphenyl backbone dominates.

Q3: What are the most common problems encountered during the crystallization of this compound?

Common issues include the formation of oil instead of crystals, no crystal formation, low yield, and the formation of impure crystals. These are often related to the choice of solvent, cooling rate, and the presence of impurities.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.

Problem 1: No crystals are forming, even after the solution has cooled.

A1: Induce Crystallization.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. This can create nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure this compound, add a single, tiny crystal to the supersaturated solution. This "seed" will act as a template for further crystallization.

  • Concentration: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

A2: Re-evaluate Your Solvent System.

  • The chosen solvent may be too good at dissolving the compound, even at low temperatures. If using a single solvent, try a less polar one.

  • If using a solvent mixture, you may have too much of the "good" solvent. Try adding more of the "poor" (anti-solvent) to decrease the overall solubility.

Problem 2: The compound "oils out" instead of forming crystals.

This phenomenon occurs when the solute's melting point is lower than the temperature of the solution from which it is precipitating.

A1: Adjust the Cooling Rate.

  • Allow the solution to cool more slowly to room temperature before placing it in an ice bath. A slower cooling rate gives the molecules more time to arrange themselves into a crystal lattice.

A2: Modify the Solvent System.

  • Add a small amount of a solvent in which the compound is more soluble. This will lower the saturation point and may prevent oiling out.

  • Alternatively, try a different solvent system altogether. A solvent with a lower boiling point might be beneficial.

Problem 3: The crystals form too quickly and appear as a fine powder.

Rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of recrystallization.

A1: Use More Solvent.

  • Add a small amount of additional hot solvent to the dissolved compound. This will keep the compound in solution for a longer period during cooling, allowing for the formation of larger, purer crystals.

A2: Slow Down the Cooling Process.

  • Insulate the flask to slow down the rate of cooling. You can wrap it in glass wool or place it in a Dewar flask.

Problem 4: The final crystal yield is very low.

A1: Minimize Loss During Transfers.

  • Ensure all equipment is clean and dry. Rinse glassware with a small amount of the cold mother liquor to recover any adhered product.

A2: Optimize the Amount of Solvent.

  • Using too much solvent will result in a significant portion of your compound remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve your compound.

A3: Recover a Second Crop of Crystals.

  • The mother liquor from the first filtration can be concentrated by evaporation and cooled again to yield a second, though likely less pure, crop of crystals.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent (e.g., ethanol) and gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add the solvent dropwise until a clear solution is obtained.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization

  • Dissolution: Dissolve the crude this compound in a minimum amount of a "good" solvent (a solvent in which it is highly soluble, e.g., acetone) at room temperature or with gentle heating.

  • Addition of Anti-Solvent: While stirring, add a "poor" solvent (an "anti-solvent" in which the compound is insoluble, e.g., hexane) dropwise until the solution becomes slightly turbid (cloudy). The two solvents must be miscible.

  • Clarification: Gently heat the solution until it becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 4-6 from the Single-Solvent Recrystallization protocol, using the cold solvent mixture for washing.

Visualizations

Troubleshooting_Crystallization start Start Crystallization dissolve Dissolve Compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form no_crystals No Crystals crystals_form->no_crystals No oil_out Compound Oils Out crystals_form->oil_out Oils Out crystals_ok Crystals Formed crystals_form->crystals_ok Yes induce Induce Crystallization (Scratch/Seed/Concentrate) no_crystals->induce induce->cool adjust_cooling Adjust Cooling Rate / Modify Solvent oil_out->adjust_cooling adjust_cooling->cool check_purity Check Purity & Yield crystals_ok->check_purity low_yield Low Yield check_purity->low_yield Low Yield impure Impure Crystals check_purity->impure Impure end Pure Crystals Obtained check_purity->end Acceptable optimize_solvent Optimize Solvent Volume / Recover Second Crop low_yield->optimize_solvent optimize_solvent->end reslurry Re-slurry or Re-crystallize impure->reslurry reslurry->dissolve

Caption: Troubleshooting workflow for this compound crystallization.

Solvent_Selection_Logic start Select Potential Solvents test_solubility Test Solubility at Room Temp start->test_solubility dissolves_cold Dissolves Cold? test_solubility->dissolves_cold too_soluble Too Soluble - Poor Choice for Single Solvent dissolves_cold->too_soluble Yes heat_solution Heat Solution dissolves_cold->heat_solution No dissolves_hot Dissolves Hot? heat_solution->dissolves_hot insoluble Insoluble - Poor Choice dissolves_hot->insoluble No cool_solution Cool Solution dissolves_hot->cool_solution Yes forms_crystals Forms Crystals? cool_solution->forms_crystals no_crystals No Crystals - Consider Anti-Solvent forms_crystals->no_crystals No good_solvent Good Candidate Solvent forms_crystals->good_solvent Yes

Caption: Logical workflow for selecting a suitable crystallization solvent.

References

Technical Support Center: Interpreting NMR Spectra of Complex Biphenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the often-complex NMR spectra of biphenyl (B1667301) derivatives.

Frequently Asked Questions (FAQs)

Q1: Why are the aromatic proton signals in the ¹H NMR spectrum of my substituted biphenyl derivative so complex and overlapping?

A1: The complexity arises from several factors:

  • Signal Crowding: Protons on the two phenyl rings resonate in a narrow chemical shift range, typically between 7.0 and 8.0 ppm. This high density of signals in a small spectral window often leads to significant peak overlap.[1]

  • Restricted Rotation (Atropisomerism): Bulky substituents at the ortho positions can hinder rotation around the central carbon-carbon single bond.[2][3] This can lead to the presence of stable rotational isomers (atropisomers) which are distinct chemical species on the NMR timescale and will have their own set of signals.[3][4]

  • Through-Space Effects: Protons on one ring can be influenced by the magnetic environment of the other ring due to their spatial proximity, leading to unexpected shielding or deshielding effects.[5][6]

  • Complex Splitting Patterns: Protons can be coupled to multiple non-equivalent neighboring protons, resulting in complex splitting patterns like doublets of doublets or multiplets, rather than simple doublets or triplets.[7][8][9]

Q2: I see more signals than expected in the NMR spectrum of my biphenyl compound. Could this be due to atropisomerism?

A2: Yes, the observation of more signals than anticipated for a single structure is a strong indication of atropisomerism.[4][10] Due to a high rotational barrier caused by sterically demanding groups in the ortho positions, the biphenyl derivative can exist as a mixture of stable, non-interconverting atropisomers (enantiomers or diastereomers).[3][4] Each atropisomer will give rise to its own distinct set of NMR signals. Dynamic NMR (DNMR) studies can be employed to study this phenomenon.[4][11]

Q3: What is the cause of broad peaks in the spectrum of my biphenyl derivative?

A3: Broad peaks in the NMR spectrum of a biphenyl derivative can be attributed to several factors:

  • Intermediate Rate of Rotation: If the rate of rotation around the biphenyl axis is on the same timescale as the NMR experiment, it can lead to coalescence of signals and significant peak broadening.[12] Variable temperature NMR experiments can help to either sharpen the signals by moving into a fast or slow exchange regime.

  • Poor Shimming: Inhomogeneity in the magnetic field will cause peak broadening for all signals in the spectrum.[12]

  • Sample Concentration and Solubility: High sample concentration can lead to aggregation and peak broadening. Poor solubility can also result in a non-homogenous sample and broad lines.[12]

  • Paramagnetic Impurities: The presence of paramagnetic substances, even in trace amounts, can cause significant line broadening.

Q4: How can I distinguish between diastereotopic protons in my chiral biphenyl derivative?

A4: In a chiral environment, such as that created by a chiral biphenyl scaffold, protons on a methylene (B1212753) group (CH₂) can become diastereotopic, meaning they are chemically non-equivalent.[13][14][15] This will result in:

  • Distinct Chemical Shifts: The two diastereotopic protons will have different chemical shifts in the ¹H NMR spectrum.

  • Geminal Coupling: They will couple to each other, resulting in a doublet for each proton (if there are no other coupling partners).

  • Different Coupling to Adjacent Protons: Each diastereotopic proton will have a different coupling constant to a neighboring proton. This can lead to complex splitting patterns, such as a doublet of doublets for each proton.[16]

Troubleshooting Guides

Guide 1: Resolving Overlapping Aromatic Signals

This guide provides a workflow for resolving and assigning overlapping signals in the aromatic region of a biphenyl derivative's NMR spectrum.

G A Overlapping Aromatic Signals B Increase Magnetic Field Strength (e.g., 400 MHz to 600 MHz) A->B C Optimize Shimming A->C D Acquire 2D COSY Spectrum A->D E Identify Spin Systems within Each Ring D->E F Acquire 2D NOESY/ROESY Spectrum E->F G Identify Through-Space Correlations Between Rings F->G H Acquire 2D HSQC/HMBC Spectra G->H I Correlate Protons to Carbons H->I J Assign Signals and Determine Stereochemistry I->J

Caption: Workflow for resolving overlapping aromatic signals.

Guide 2: Investigating Potential Atropisomerism

This guide outlines the steps to confirm and characterize atropisomerism in a complex biphenyl derivative.

G A Observation of Excess NMR Signals B Perform Variable Temperature (VT) NMR A->B E Acquire 2D NOESY/ROESY Spectrum A->E H Separate Atropisomers (e.g., Chiral HPLC) A->H C Observe Signal Coalescence or Sharpening B->C D Determine Rotational Barrier (ΔG‡) C->D F Identify Inter-ring Proton Correlations E->F G Confirm Spatial Proximity and Assign Atropisomers F->G I Acquire NMR of Pure Atropisomers H->I

Caption: Logical steps for investigating atropisomerism.

Data Presentation

Table 1: Typical ¹H-¹H Coupling Constants in Aromatic Systems
Coupling TypeNumber of BondsTypical Range (Hz)Notes
Ortho36 - 9Coupling between adjacent protons on the same ring.
Meta41 - 3Coupling between protons separated by two carbons.
Para50 - 1Coupling between protons on opposite sides of the ring; often not resolved.
Table 2: Rotational Energy Barriers for Substituted Biphenyls
Ortho SubstituentsRotational Barrier (ΔG‡) (kcal/mol)Notes
-H, -H~1.6Free rotation at room temperature.
-F, -F2.4Free rotation.
-CH₃, -H7-10Hindered rotation, but not resolvable at room temperature.[17]
-CH₃, -CH₃~19Significantly hindered rotation.[17]
-I, -I>21Atropisomers are stable and can be isolated at room temperature.

Experimental Protocols

Protocol 1: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

Objective: To identify protons that are close in space, which is crucial for determining the relative stereochemistry of atropisomers.

Methodology:

  • Sample Preparation: Prepare a solution of the biphenyl derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg in 0.5-0.6 mL. The solution should be free of paramagnetic impurities.

  • Spectrometer Setup:

    • Tune and match the probe for the ¹H frequency.

    • Lock and shim the magnetic field to achieve good resolution.

  • Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum to determine the spectral width.

    • Set up a phase-sensitive NOESY experiment.

    • The mixing time (d8) is a critical parameter and should be optimized. For small to medium-sized molecules, a mixing time in the range of 300-800 ms (B15284909) is a good starting point.[18]

    • Acquire the 2D data with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing and Analysis:

    • Process the data using appropriate window functions (e.g., sine-bell) in both dimensions.

    • Perform a Fourier transform and phase correction.

    • Analyze the 2D spectrum for cross-peaks that are not on the diagonal. A cross-peak between two protons indicates that they are spatially close (typically < 5 Å).[19][20]

Protocol 2: Variable Temperature (VT) NMR

Objective: To study the dynamics of rotation around the biphenyl single bond and determine the coalescence temperature and rotational energy barrier.

Methodology:

  • Sample Preparation: Prepare a sample as described in Protocol 1, using a solvent with a wide temperature range (e.g., toluene-d₈, THF-d₈).

  • Spectrometer Setup:

    • Calibrate the spectrometer's temperature controller.

    • Lock and shim the sample at the starting temperature (e.g., room temperature).

  • Acquisition:

    • Acquire a series of 1D ¹H NMR spectra at different temperatures. Start at a low temperature where the rotation is slow and two sets of signals are observed for the two atropisomers.

    • Gradually increase the temperature in small increments (e.g., 5-10 °C), allowing the sample to equilibrate at each temperature before acquiring a spectrum.

    • Continue increasing the temperature until the two sets of signals broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged single set of signals.

  • Analysis:

    • Identify the coalescence temperature (Tc) for a pair of exchanging signals.

    • Use the Eyring equation to calculate the free energy of activation (ΔG‡) for the rotational barrier.

References

Technical Support Center: Synthesis of 3',5'-Dimethoxybiphenyl-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3',5'-Dimethoxybiphenyl-3-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction between 3-bromo-5-methoxyphenol (B1287468) and 3,5-dimethoxyphenylboronic acid.[1] This method is favored due to its mild reaction conditions and tolerance of various functional groups, including the phenolic hydroxyl group.[1]

Q2: I am observing a significant amount of a byproduct with a mass corresponding to the dimerization of my boronic acid. What is this and how can I minimize it?

A2: This byproduct is a homocoupling product of 3,5-dimethoxyphenylboronic acid. Homocoupling is a common side reaction in Suzuki-Miyaura couplings and is often promoted by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[2][3] To minimize this, ensure your reaction is thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst.[2] Using a Pd(0) source directly, such as Pd(PPh₃)₄, or ensuring the efficient in-situ reduction of a Pd(II) precatalyst can also reduce homocoupling.[3][4]

Q3: My reaction has stalled and I still have a significant amount of unreacted 3-bromo-5-methoxyphenol. What are the likely causes?

A3: Incomplete consumption of the aryl halide can be due to several factors:

  • Catalyst Deactivation: The Pd(0) catalyst may have decomposed, often indicated by the formation of palladium black.[2] This can be caused by insufficient degassing (presence of oxygen) or high reaction temperatures.[2]

  • Inefficient Ligand: The phosphine (B1218219) ligand may not be suitable for this specific coupling. Electron-rich and sterically hindered starting materials can require more specialized, bulky, and electron-rich ligands (e.g., Buchwald ligands like SPhos or XPhos) to facilitate the oxidative addition and reductive elimination steps.[4]

  • Base and Solvent Issues: The chosen base may not be effective in activating the boronic acid for transmetalation, or the solvent may not adequately solubilize all reactants.[4] A common effective system for challenging couplings is a strong base like potassium phosphate (B84403) (K₃PO₄) in a solvent such as 1,4-dioxane (B91453) with a small amount of water.[5]

Q4: I am having difficulty purifying the final product. What are the recommended methods?

A4: Purification of this compound typically involves a multi-step approach. After the reaction, an aqueous workup is performed to remove the bulk of inorganic salts.[6] The primary methods for purifying the crude product are flash column chromatography and recrystallization. The choice between these depends on the physical state of your product (solid or oil) and the polarity difference between the product and major impurities.

Troubleshooting Guide

Low or No Product Yield
Possible Cause Suggested Solution(s) Rationale
Inactive Palladium Catalyst • Ensure thorough degassing of the reaction mixture.[4] • Use a fresh, high-quality palladium catalyst. • Consider using a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that readily forms Pd(0).[4]Oxygen can oxidize and deactivate the active Pd(0) catalyst.[2] Catalysts can degrade over time if not stored properly.
Suboptimal Ligand • Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[4]The methoxy (B1213986) groups on both starting materials make them electron-rich, which can slow down the catalytic cycle. More advanced ligands can accelerate the reaction.[5]
Ineffective Base/Solvent • Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[2] • Ensure the solvent system (e.g., dioxane/water, toluene/ethanol/water) solubilizes all reactants.[7]The base is crucial for the transmetalation step. The solvent must facilitate the interaction of all components.[1]
Poor Quality Boronic Acid • Use fresh, high-purity 3,5-dimethoxyphenylboronic acid. • Check for signs of degradation (e.g., formation of boroxine (B1236090) anhydrides).Boronic acids can degrade upon storage, leading to inaccurate stoichiometry and lower yields.
Common Impurities and Their Removal
Impurity Formation Identification Removal Strategy
3,3',5,5'-Tetramethoxybiphenyl Homocoupling of 3,5-dimethoxyphenylboronic acid.[2]Mass Spectrometry (higher M.W. than product). Can be visualized by TLC if less polar than the product.Flash column chromatography. This impurity is typically non-polar and will elute before the more polar phenolic product.
5,5'-Dimethoxybiphenyl-3,3'-diol Homocoupling of 3-bromo-5-methoxyphenol.Mass Spectrometry. Will likely have a different retention time in HPLC/GC and a different Rf on TLC.Flash column chromatography. This impurity is likely more polar than the desired product.
Unreacted Starting Materials Incomplete reaction.TLC, HPLC, or GC-MS analysis of the crude mixture.Flash column chromatography. 3-bromo-5-methoxyphenol is more polar, while 3,5-dimethoxyphenylboronic acid can also be separated chromatographically.
Palladium Residues Remnants of the palladium catalyst.The product may have a grayish or black tint.Filtration through a pad of Celite® after the reaction.[6] Treatment with activated carbon can also be effective.[6]

Quantitative Data Presentation

Table 1: Effect of Reaction Conditions on Yield (Representative Data)
Entry Palladium Catalyst (mol%) Ligand Base Solvent Temperature (°C) Time (h) Yield (%)
1Pd(PPh₃)₄ (5)PPh₃K₂CO₃Dioxane/H₂O (4:1)901265
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O (4:1)100888
3PdCl₂(dppf) (3)dppfCs₂CO₃Toluene/EtOH/H₂O (4:1:1)1001075
4Pd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane/H₂O (4:1)100891

Note: Yields are for illustrative purposes and can vary based on the specific experimental setup and purity of reagents.

Table 2: Comparison of Purification Methods (Representative Data)
Method Initial Purity (%) Final Purity (%) Recovery (%) Notes
Flash Column Chromatography 70>9885Effective for removing both polar and non-polar impurities. A gradient of hexane (B92381)/ethyl acetate (B1210297) is commonly used.
Recrystallization 70>9970Suitable for solid products. Requires optimization of the solvent system (e.g., ethanol/water, ethyl acetate/hexane).

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

Materials:

  • 3-bromo-5-methoxyphenol (1.0 eq.)

  • 3,5-dimethoxyphenylboronic acid (1.2 eq.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq.)

  • SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq.)

  • Potassium phosphate (K₃PO₄) (2.0 eq.)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-bromo-5-methoxyphenol, 3,5-dimethoxyphenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica (B1680970) gel (230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

Procedure:

  • Prepare a slurry of silica gel in hexane and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane (B109758) or ethyl acetate and adsorb it onto a small amount of silica gel.

  • Allow the solvent to evaporate to obtain a dry powder.

  • Load the dry powder onto the top of the packed column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity (e.g., up to 30% ethyl acetate).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Mandatory Visualization

Suzuki_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 3-bromo-5-methoxyphenol - 3,5-dimethoxyphenylboronic acid - Base (K₃PO₄) - Catalyst (Pd(OAc)₂/SPhos) solvent Add Degassed Solvent (Dioxane/H₂O) reagents->solvent 1 degas Inert Atmosphere (Argon/Nitrogen) solvent->degas 2 heat Heat to 100 °C with Stirring degas->heat monitor Monitor by TLC/LC-MS heat->monitor extract Aqueous Workup & Extraction monitor->extract purify Column Chromatography or Recrystallization extract->purify 1 characterize Characterization (NMR, MS) purify->characterize 2 end End characterize->end start Start start->reagents Troubleshooting_Suzuki start Low Yield or Stalled Reaction check_catalyst Check Catalyst System start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents catalyst_inactive Inactive Catalyst? check_catalyst->catalyst_inactive base_solvent_issue Ineffective Base/Solvent? check_conditions->base_solvent_issue boronic_acid_issue Degraded Boronic Acid? check_reagents->boronic_acid_issue ligand_issue Suboptimal Ligand? catalyst_inactive->ligand_issue No degas_solution Action: Thoroughly degas reaction mixture. catalyst_inactive->degas_solution Yes change_ligand Action: Screen bulky, electron-rich ligands. ligand_issue->change_ligand Yes optimize_conditions Action: Screen bases and optimize solvent. base_solvent_issue->optimize_conditions Yes use_fresh_reagent Action: Use fresh, high-purity boronic acid. boronic_acid_issue->use_fresh_reagent Yes

References

Validation & Comparative

A Comparative Guide to the Antioxidant Activity of 3',5'-Dimethoxybiphenyl-3-ol and Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Antioxidant Activity

The antioxidant capacity of a compound is often quantified using various assays that measure its ability to neutralize free radicals. Common metrics include the half-maximal inhibitory concentration (IC50) in assays like DPPH and ABTS, and the Oxygen Radical Absorbance Capacity (ORAC) value. Lower IC50 values indicate higher antioxidant potency.

Table 1: In Vitro Antioxidant Activity of Resveratrol (B1683913)

AssayIC50 (µg/mL)ORAC Value (µmol TE/g)Reference
DPPH Radical Scavenging Activity 15.54-[1]
ABTS Radical Cation Scavenging Activity 2.86-[1]
Oxygen Radical Absorbance Capacity (ORAC) -~177 (at 8 µg/mL)[1]

Note: TE = Trolox Equivalents. Data for 3',5'-Dimethoxybiphenyl-3-ol is not available in the reviewed literature.

Experimental Protocols

Accurate and reproducible assessment of antioxidant activity is crucial for the comparison of different compounds. The following are detailed methodologies for three widely used antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common method to evaluate the free-radical scavenging ability of a compound. The principle is based on the reduction of the stable DPPH radical (purple) to the non-radical form DPPH-H (yellow) in the presence of an antioxidant.[2]

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol (B129727) or ethanol (B145695).[2]

  • Preparation of Test Samples: The test compound (this compound or resveratrol) and a standard antioxidant (e.g., ascorbic acid or Trolox) are prepared in a series of concentrations.

  • Reaction Mixture: In a 96-well plate, a specific volume of the test compound or standard is added to each well. Subsequently, the DPPH working solution is added to each well and mixed.[2]

  • Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[2]

  • Absorbance Measurement: The absorbance is measured at approximately 517 nm using a microplate reader.[2]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (DPPH solution without the test compound) and A_sample is the absorbance of the reaction mixture containing the test compound. The IC50 value is then determined from a plot of % inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.[2]

Protocol:

  • Generation of ABTS Radical Cation (ABTS•+): A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Various concentrations of the test compound and a standard antioxidant are prepared.

  • Reaction and Measurement: After a set incubation time (e.g., 6 minutes) of the test sample with the ABTS•+ working solution, the absorbance is measured at 734 nm.

  • Calculation: The scavenging activity is calculated using a similar formula to the DPPH assay.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

Protocol:

  • Reagent Preparation: A fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH), and the test compound/standard (e.g., Trolox) are prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Reaction Mixture: In a black 96-well plate, the fluorescent probe and the test compound or standard are mixed and pre-incubated at 37°C.

  • Initiation of Reaction: The reaction is initiated by adding the peroxyl radical generator.

  • Fluorescence Monitoring: The fluorescence decay is monitored kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • Calculation: The antioxidant capacity is determined by calculating the net area under the fluorescence decay curve (AUC). The ORAC value is typically expressed as Trolox equivalents (TE).

Visualizations

Experimental Workflow for Antioxidant Activity Assays

G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_compound Prepare Test Compound (this compound or Resveratrol) and Standard (e.g., Trolox) mix Mix Test Compound/Standard with Assay Reagent prep_compound->mix prep_reagent Prepare Assay Reagent (DPPH, ABTS•+, or Fluorescein + AAPH) prep_reagent->mix incubate Incubate under Controlled Conditions mix->incubate measure Measure Absorbance or Fluorescence incubate->measure calculate Calculate % Inhibition or Area Under Curve (AUC) measure->calculate determine_ic50 Determine IC50 or ORAC Value calculate->determine_ic50 G cluster_cellular_environment Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Reactive Oxygen Species (ROS) (Oxidative Stress) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 Antioxidant Antioxidant (e.g., Resveratrol) Antioxidant->ROS Direct Scavenging Antioxidant->Keap1_Nrf2 Modulates Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Nrf2_nucleus Nrf2 Nrf2_free->Nrf2_nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD, CAT) ARE->Antioxidant_Enzymes Induces Transcription Antioxidant_Enzymes->ROS Neutralizes

References

A Comparative Analysis of Methoxy-Substituted Biphenyls: Antioxidant and Cytotoxic Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the biological activities of various methoxy-substituted biphenyls. Due to the absence of published experimental data for 3',5'-Dimethoxybiphenyl-3-ol, this document focuses on structurally related and well-characterized methoxy-substituted biphenyls to offer insights into their therapeutic potential.

The biphenyl (B1667301) scaffold is a privileged structure in medicinal chemistry, with methoxy (B1213986) and hydroxyl substitutions playing a crucial role in modulating the biological activities of these compounds. These substitutions influence the molecule's antioxidant capacity, cytotoxicity, and enzyme inhibitory potential by altering its electronic and steric properties. This guide delves into a comparative analysis of selected methoxy-substituted biphenyls, presenting quantitative data on their bioactivities and the experimental methodologies employed for their evaluation.

Comparative Biological Activity: A Quantitative Overview

The antioxidant and cytotoxic activities of methoxy-substituted biphenyls are significantly influenced by the number and position of methoxy and hydroxyl groups on the biphenyl core. The following tables summarize key quantitative data from various studies, highlighting the structure-activity relationships.

Antioxidant Activity of Methoxy-Substituted Biphenyls and Related Phenols

The antioxidant potential is often evaluated by the compound's ability to scavenge free radicals. Lower IC50 values in assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging indicate higher antioxidant activity.

Compound/Derivative ClassAssayIC50 (µM)Reference
DehydrodieugenolDPPH-[1]
DiapocyninDPPH-[1]
Zingerone Derivative (Z1)--[2]
Zingerone Derivative (Z2)--[2]
Magnolol Derivative (M1)--[2]
Magnolol Derivative (M2)--[2]

Note: Specific IC50 values for some compounds were not provided in the source material, but their potent antioxidant activity was highlighted. The presence of an ortho-methoxy group relative to a hydroxyl group is noted to increase antioxidant potential by stabilizing the resulting phenoxyl radical.[2]

Cytotoxic Activity of Methoxy-Substituted Biphenyls

The cytotoxic effects of these compounds against various cancer cell lines are crucial indicators of their potential as anticancer agents. Lower IC50 values represent greater potency in inhibiting cell growth.

Compound/Derivative ClassCell Line(s)IC50 (µM)Reference
2,3,4-Trimethoxy-2′,6-bis(2-nitroprop-1-enyl)biphenylDU145, A547, KB, KB-Vin0.11–0.51[3]
Methyl 2′-formyl-4,5,6-trimethoxybiphenyl-2-carboxylateDU145, A547, KB, KB-Vin0.31–3.23[3]
Curcumin-biphenyl derivativesMalignant melanoma cell lines1–13[1]
o-Phenylphenol (OPP)Rat hepatocytes-[4]
m-Phenylphenol (MPP)Rat hepatocytes-[4]
p-Phenylphenol (PPP)Rat hepatocytes-[4]

Note: For the phenylphenol isomers, specific IC50 values were not given, but the study indicated that para- and meta-hydroxyl groups increased toxicity compared to the ortho-hydroxyl group in rat hepatocytes.[4] The cytotoxicity of biphenyl derivatives is highly dependent on the substitution pattern.[3]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to determine the antioxidant and cytotoxic activities of biphenyl derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[5]

  • Reagent Preparation : A stock solution of DPPH is prepared in methanol (B129727) (e.g., 0.1 mM).

  • Sample Preparation : The test compounds are dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made.

  • Assay Procedure : An aliquot of the test compound solution is mixed with the DPPH solution. The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement : The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding : Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[6]

  • Compound Treatment : The cells are treated with various concentrations of the test compounds and incubated for a specific duration (e.g., 24 or 48 hours).[7]

  • MTT Addition : An MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.[8]

  • Formazan Solubilization : The culture medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.[8]

  • Absorbance Measurement : The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation : The absorbance values are plotted against the compound concentrations to generate a dose-response curve, from which the IC50 value is calculated.[7]

Visualizing Structure-Activity Relationships and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and workflows relevant to the study of methoxy-substituted biphenyls.

cluster_SAR Structure-Activity Relationship (SAR) for Antioxidant Activity Biphenyl_Core Biphenyl Core OH_Group Hydroxyl (-OH) Group (Radical Scavenging) Biphenyl_Core->OH_Group OMe_Group Methoxy (-OCH3) Group (Stabilizes Radical) Biphenyl_Core->OMe_Group Position Substitution Pattern (ortho, meta, para) OH_Group->Position OMe_Group->Position Antioxidant_Activity Potent Antioxidant Activity Position->Antioxidant_Activity

Caption: Key structural determinants for the antioxidant activity of methoxy-substituted biphenyls.

cluster_Workflow Experimental Workflow for Cytotoxicity Screening Start Start: Cancer Cell Culture Seeding Seed Cells in 96-well Plates Start->Seeding Treatment Treat with Methoxy-Biphenyl Derivatives (Varying Concentrations) Seeding->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Measurement Measure Absorbance MTT_Assay->Measurement Analysis Data Analysis: Calculate IC50 Values Measurement->Analysis End End: Identify Potent Compounds Analysis->End

Caption: A generalized workflow for evaluating the cytotoxic effects of novel compounds.

Conclusion

The strategic placement of methoxy and hydroxyl groups on a biphenyl scaffold significantly impacts its biological activity. Generally, hydroxyl groups are essential for radical scavenging, while methoxy groups can enhance this activity by stabilizing the resulting phenoxyl radical.[2] In terms of cytotoxicity, the substitution pattern is a critical determinant of the compound's potency against cancer cell lines.[3] Further research, including the synthesis and biological evaluation of novel derivatives like this compound, is warranted to fully elucidate the therapeutic potential of this chemical class. The experimental protocols and structure-activity relationships outlined in this guide provide a foundational framework for such future investigations.

References

A Comparative Analysis of the Cytotoxic Effects of a Methoxybiphenyl Compound and Standard Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Evaluation of 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol (TMBP) Versus Doxorubicin, Cisplatin (B142131), and Paclitaxel (B517696)

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is perpetual. This guide provides a comparative analysis of the cytotoxic properties of 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol (TMBP), a derivative of the methoxybiphenyl class of compounds, against well-established anticancer drugs: doxorubicin, cisplatin, and paclitaxel. Due to the limited availability of data on 3',5'-Dimethoxybiphenyl-3-ol, this report focuses on the structurally similar and well-studied compound TMBP as a representative of its class.

The comparative data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate an objective assessment of the potential of methoxybiphenyl derivatives as a future avenue for cancer therapy.

Data Presentation: A Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of TMBP and the standard anticancer drugs across various human cancer cell lines, providing a quantitative basis for comparison.

Table 1: IC50 Values of 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol (TMBP) in Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
A549Non-small cell lung carcinoma72148 ± 0.05[1][2]
NCI-H460Lung cancer24154[3][4]
HuH7.5 (p53-mutant)Hepatocellular carcinoma2468[5]
4855[5]
HepG2/C3A (p53-wild type)Hepatocellular carcinoma2450[5]
4842[5]

Table 2: IC50 Values of Doxorubicin in Various Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
HepG2Hepatocellular carcinoma2412.18 ± 1.89[6]
UMUC-3Bladder cancer245.15 ± 1.17[6]
TCCSUPBladder cancer2412.55 ± 1.47[6]
BFTC-905Bladder cancer242.26 ± 0.29[6]
HeLaCervical carcinoma242.92 ± 0.57[6]
MCF-7Breast cancer242.50 ± 1.76[6]
M21Skin melanoma242.77 ± 0.20[6]
A549Non-small cell lung cancer480.6[7]
720.23[7]
MCF-7Breast Cancer488.306[8]
MDA-MB-231Breast Cancer486.602[8]

Table 3: IC50 Values of Cisplatin in Various Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
A549Non-small cell lung cancer2410.91 ± 0.19[9]
487.49 ± 0.16[9]
729.79 ± 0.63[9]
5637Bladder Cancer481.1[10]
723.95[10]
HT-1376Bladder Cancer482.75[10]
727[10]
Ovarian Carcinoma Cell Lines (Range)Ovarian CancerNot Specified0.1 - 0.45 µg/ml

Table 4: IC50 Values of Paclitaxel in Various Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (nM)
SK-BR-3 (HER2+)Breast Cancer72Varies by analog[11]
MDA-MB-231 (triple negative)Breast Cancer72Varies by analog[11]
T-47D (luminal A)Breast Cancer72Varies by analog[11]
Ovarian Carcinoma Cell Lines (Range)Ovarian CancerNot Specified0.4 - 3.4[12]
Various Human Tumor Cell Lines (Range)Various Cancers242.5 - 7.5[13]
MCF-7Breast CancerNot Specified3500[14]
MDA-MB-231Breast CancerNot Specified300[14]
SKBR3Breast CancerNot Specified4000[14]
BT-474Breast CancerNot Specified19[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (TMBP or standard anticancer drugs) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a specified duration.

  • Cell Harvesting: Adherent cells are detached using trypsin, and both adherent and floating cells are collected by centrifugation.

  • Cell Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC and PI fluorescence are detected, allowing for the quantification of different cell populations.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Fixation: Cells are treated with the test compounds and then harvested. The cells are washed with PBS and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Cell Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing Propidium Iodide and RNase A in the dark.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the discrimination of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Visual representations of complex biological processes and experimental designs are invaluable for comprehension and communication.

Signaling Pathways

TMBP_Signaling_Pathway TMBP 3,3',5,5'-Tetramethoxy- biphenyl-4,4'-diol (TMBP) PI3K PI3K TMBP->PI3K AKT AKT TMBP->AKT NFkB NF-κB TMBP->NFkB CDK1 CDK1 TMBP->CDK1 PI3K->AKT AKT->NFkB Apoptosis Apoptosis NFkB->Apoptosis G2M_Arrest G2/M Phase Arrest CDK1->G2M_Arrest G2M_Arrest->Apoptosis

Anticancer_Drugs_Signaling_Pathways cluster_dox Doxorubicin cluster_cis Cisplatin cluster_pac Paclitaxel Dox Doxorubicin Notch Notch Pathway Dox->Notch p53_dox p53 Pathway Dox->p53_dox TGFb TGF-β Pathway Dox->TGFb Apoptosis_dox Apoptosis Notch->Apoptosis_dox p53_dox->Apoptosis_dox TGFb->Apoptosis_dox Cis Cisplatin DNA_damage DNA Damage Cis->DNA_damage ERK ERK Pathway DNA_damage->ERK PI3K_AKT_cis PI3K/AKT Pathway DNA_damage->PI3K_AKT_cis Apoptosis_cis Apoptosis ERK->Apoptosis_cis PI3K_AKT_cis->Apoptosis_cis Pac Paclitaxel Microtubule Microtubule Stabilization Pac->Microtubule PI3K_AKT_pac PI3K/AKT Pathway Microtubule->PI3K_AKT_pac MAPK MAPK Pathway Microtubule->MAPK Apoptosis_pac Apoptosis PI3K_AKT_pac->Apoptosis_pac MAPK->Apoptosis_pac

Experimental Workflows

Cytotoxicity_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_compounds Treat with Compounds seed_cells->treat_compounds incubate Incubate (24-72h) treat_compounds->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance analyze_data Analyze Data (IC50) read_absorbance->analyze_data end End analyze_data->end

Apoptosis_CellCycle_Workflow cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Analysis treat_apoptosis Treat Cells harvest_apoptosis Harvest Cells treat_apoptosis->harvest_apoptosis stain_annexin_pi Stain with Annexin V-FITC & PI harvest_apoptosis->stain_annexin_pi flow_apoptosis Flow Cytometry Analysis stain_annexin_pi->flow_apoptosis treat_cellcycle Treat Cells harvest_fix Harvest & Fix Cells treat_cellcycle->harvest_fix stain_pi Stain with PI & RNase A harvest_fix->stain_pi flow_cellcycle Flow Cytometry Analysis stain_pi->flow_cellcycle

References

comparing the efficacy of different synthetic routes to 3',5'-Dimethoxybiphenyl-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Efficacy for 3',5'-Dimethoxybiphenyl-3-ol

For researchers and professionals in drug development, the synthesis of novel compounds is a foundational activity. This guide provides a comparative analysis of various synthetic routes to produce this compound, a biphenyl (B1667301) derivative with potential applications in medicinal chemistry. The efficacy of four prominent cross-coupling reactions—Suzuki-Miyaura, Stille, Negishi, and Ullmann—are evaluated based on reaction yield, conditions, and reagent toxicity.

The synthesis of this compound involves the formation of a carbon-carbon bond between two phenyl rings. The primary strategies for achieving this transformation are transition-metal-catalyzed cross-coupling reactions. Each method presents a unique set of advantages and disadvantages in terms of yield, substrate scope, reaction conditions, and the nature of the organometallic reagents used.

Comparative Analysis of Synthetic Routes

The choice of synthetic route can significantly impact the overall efficiency, cost, and environmental footprint of the synthesis. The following table summarizes the quantitative data for the different coupling methods. The data is based on typical yields and conditions for these reaction types, as direct comparative studies for this specific molecule are not extensively documented.

Parameter Suzuki-Miyaura Coupling Stille Coupling Negishi Coupling Ullmann Reaction
Aryl Halide 3-bromo-5-methoxyphenol (B1287468)3-bromo-5-methoxyphenol3-bromo-5-methoxyphenol3-bromo-5-methoxyphenol
Organometallic Reagent (3,5-dimethoxyphenyl)boronic acid(3,5-dimethoxyphenyl)tributylstannane(3,5-dimethoxyphenyl)zinc chloride3,5-dimethoxy-iodobenzene & Copper
Typical Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(PPh₃)₄, Pd₂(dba)₃Pd(P(t-Bu)₃)₂, Ni(acac)₂Copper powder, CuI
Typical Base/Additive K₂CO₃, Cs₂CO₃, K₃PO₄LiCl, CuINot requiredK₂CO₃, Pyridine
Typical Solvent Toluene (B28343)/H₂O, Dioxane/H₂OToluene, Dioxane, THFTHF, DMFDMF, NMP, Nitrobenzene
Reaction Temperature 80-110 °C80-110 °C25-80 °C150-210 °C
Reaction Time 4-24 hours12-16 hours2-24 hours12-48 hours
Reported Yield Range High (85-98%)[1]High (76-99%)[2]High (Good yields reported)[3]Variable (Often lower)[4]
Key Advantages Readily available and stable boronic acids, mild conditions, low toxicity.High functional group tolerance, stable organostannanes.[5]High reactivity and functional group tolerance.[3]Low-cost copper catalyst.[6]
Key Disadvantages Potential for side reactions, catalyst cost.High toxicity of organotin reagents and byproducts.[2]Moisture-sensitive organozinc reagents, often prepared in situ.Harsh reaction conditions (high temp.), often requires activated aryl halides.[7]

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific findings. Below are representative protocols for each synthetic route, adapted for the synthesis of this compound.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is based on established methods for Suzuki-Miyaura cross-coupling reactions.[8][9]

  • Reaction Setup : In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 3-bromo-5-methoxyphenol (1.0 equiv.), (3,5-dimethoxyphenyl)boronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).

  • Catalyst Addition : Add the palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%).

  • Solvent Addition : Add a degassed solvent system, typically a mixture of toluene and water (4:1 v/v).

  • Reaction : Seal the flask and heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up : After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain this compound.

Protocol 2: Stille Coupling

This protocol is a general procedure for Stille cross-coupling.[10]

  • Reaction Setup : To a flame-dried Schlenk tube under an argon atmosphere, add 3-bromo-5-methoxyphenol (1.0 equiv.), (3,5-dimethoxyphenyl)tributylstannane (1.1 equiv.), Pd₂(dba)₃ (2 mol%), and P(o-tol)₃ (4 mol%).

  • Solvent Addition : Add anhydrous and degassed toluene via syringe.

  • Reaction : Seal the tube and heat the reaction mixture to 100-110 °C for 12-16 hours. Monitor the reaction by TLC.

  • Work-up : Upon completion, cool the reaction to room temperature and evaporate the solvent under reduced pressure.

  • Purification : Purify the residue by silica gel column chromatography to isolate the final product. Due to the toxicity of tin byproducts, careful purification is crucial.[5]

Protocol 3: Negishi Coupling

This protocol involves the in situ generation of the organozinc reagent followed by the cross-coupling reaction.[11][12]

  • Preparation of Organozinc Reagent : In a dry Schlenk flask under an inert atmosphere, add activated zinc dust (1.5 equiv.) and anhydrous THF. To this suspension, slowly add a solution of 3,5-dimethoxybenzyl chloride (1.2 equiv.) in anhydrous THF. Stir at room temperature for 2-4 hours to form the organozinc reagent.

  • Cross-Coupling : In a separate flame-dried Schlenk flask, combine the aryl halide, 3-bromo-5-methoxyphenol (1.0 equiv.), a palladium catalyst such as Pd(OAc)₂ (2 mol%), and a phosphine (B1218219) ligand like SPhos (4 mol%) in anhydrous THF.

  • Reaction : To this mixture, add the freshly prepared solution of the organozinc reagent dropwise at room temperature. The reaction can be stirred at room temperature or gently heated (40-60 °C) for 2-24 hours, depending on the reactivity.

  • Work-up : Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with ethyl acetate.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Protocol 4: Ullmann Reaction

The Ullmann reaction traditionally requires harsh conditions.[6][7]

  • Reaction Setup : In a sealed tube, combine 3-bromo-5-methoxyphenol (1.0 equiv.), an excess of copper powder (2.0-3.0 equiv.), and a high-boiling polar solvent like DMF or N-methylpyrrolidone.

  • Reaction : Heat the mixture to a high temperature (typically 180-210 °C) for 24-48 hours. The reaction must be carried out with careful temperature control.

  • Work-up : After cooling, filter the reaction mixture to remove the excess copper. The filtrate is then diluted with water and extracted with an organic solvent like ethyl acetate.

  • Purification : The organic extracts are combined, washed, dried, and concentrated. The crude product is then purified by column chromatography. Modern variations may use copper salts and ligands to allow for milder reaction conditions.[13]

Visualizing the Chemistry: Diagrams and Workflows

To better understand the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oa_label Oxidative Addition pd0->oa_label pd_complex Ar-Pd(II)-X L₂ tm_label Transmetalation pd_complex->tm_label transmetalation_complex Ar-Pd(II)-Ar' L₂ re_label Reductive Elimination transmetalation_complex->re_label oa_label->pd_complex Ar-X tm_label->transmetalation_complex Ar'-B(OR)₂ + Base re_label->pd0 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Combine Reactants, Catalyst, and Base in Flask start->setup inert Establish Inert Atmosphere (Ar/N₂) setup->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir (Monitor by TLC/GC-MS) solvent->react workup Cool, Dilute, and Perform Aqueous Wash react->workup purify Dry, Concentrate, and Purify via Chromatography workup->purify end Obtain Pure Product purify->end

Caption: A typical experimental workflow for cross-coupling synthesis.

References

A Comparative Guide to the In Vitro and In Vivo Activity of Resveratrol Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Resveratrol (B1683913), a naturally occurring polyphenol, has garnered significant attention for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects. However, its clinical application has been hampered by low bioavailability and rapid metabolism. This has spurred the development of numerous resveratrol analogues designed to enhance efficacy and pharmacokinetic profiles. This guide provides an objective comparison of the in vitro and in vivo activities of prominent resveratrol analogues, supported by experimental data, to aid researchers in the pursuit of more effective therapeutic agents.

In Vitro Anticancer Activity: A Quantitative Comparison

The antiproliferative activity of resveratrol and its analogues has been extensively evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric in these studies. The following tables summarize the IC50 values of resveratrol and several of its analogues, demonstrating the enhanced cytotoxicity of many of these modified compounds.

Table 1: IC50 Values (µM) of Resveratrol and Pterostilbene (B91288) in Various Cancer Cell Lines

CompoundHeLa (Cervical Cancer)CaSki (Cervical Cancer)SiHa (Cervical Cancer)HT-29 (Colon Cancer)HCT116 (Colon Cancer)Caco-2 (Colon Cancer)
Resveratrol108.744.4591.15~65~25>100
Pterostilbene32.6714.8334.17~15~12~75

Data compiled from multiple sources.[1][2]

Table 2: IC50 Values (µM) of Resveratrol and Other Analogues in Various Cancer Cell Lines

CompoundC32 (Melanoma)HT-29 (Colon Cancer)SW1116 (Colon Cancer)OECM-1 (Oral Cancer)HSC-3 (Oral Cancer)
Resveratrol-43.8---
Pterostilbene~1020.2070.2240.19>50
(E)-3-(2-((E)-4-Hydroxystyryl)-4,6-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one (4d)---16.3818.06

Data compiled from multiple sources.[3][4][5]

In Vitro Antioxidant Activity

The antioxidant capacity of resveratrol and its analogues is a key aspect of their biological activity. This is often assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay. Lower IC50 values in these assays indicate higher antioxidant activity.

Table 3: In Vitro Antioxidant Activity (IC50 in µM) of Resveratrol and its Analogues

CompoundDPPH Radical ScavengingABTS Radical Scavenging
Resveratrol81.924.88
ε-Viniferin80.12-
Vitisin B129.14-
Naphthalene Analogue (2)-3.14
Isoquinoline Analogue (5)-2.81

Data compiled from multiple sources.[6][7]

In Vivo Efficacy and Bioavailability: Bridging the Gap Between Lab and Clinic

While in vitro studies provide valuable insights into the potential of resveratrol analogues, in vivo studies are crucial for determining their real-world therapeutic efficacy. A significant advantage of many analogues is their improved bioavailability compared to resveratrol.

Pterostilbene: A Case Study in Enhanced Bioavailability and Efficacy

Pterostilbene, a dimethoxylated analogue of resveratrol, has consistently demonstrated superior bioavailability and in vivo anticancer activity.

Table 4: Comparative Bioavailability of Resveratrol and Pterostilbene in Rats

CompoundOral Bioavailability (%)
Resveratrol~20
Pterostilbene~80

Data from a study in rats.[8][9][10]

This enhanced bioavailability translates to more potent anticancer effects in animal models.

Table 5: In Vivo Anticancer Efficacy of Resveratrol and Pterostilbene

CompoundAnimal ModelDosageTumor Volume ReductionReference
ResveratrolHPV E6-positive cervical cancer mouse model-83.5%[11]
PterostilbeneHPV E6-positive cervical cancer mouse model-72%[11]
PterostilbeneLung squamous cell carcinoma xenograft model50 mg/kgSignificant reduction vs. control[12]
ResveratrolColon cancer xenograft model-Significant reduction[13]

It is noteworthy that in the cervical cancer model, while both compounds significantly reduced tumor volume, they appeared to act through different mechanisms. Pterostilbene was associated with an increase in apoptosis, while resveratrol was linked to cell cycle arrest.[11]

Hexahydroxystilbene (M8): A Potent Synthetic Analogue

3,3′,4,4′,5,5′-Hexahydroxy-trans-stilbene (M8) is a synthetic analogue that has shown promising anticancer activity, in some cases even stronger than resveratrol itself.[14] However, it is important to note that some studies suggest M8 may also promote senescence in normal cells, which could potentially facilitate the growth of cancer cells.[14]

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms by which these compounds exert their effects is critical for targeted drug development. The following diagrams illustrate a key signaling pathway affected by pterostilbene and a typical workflow for evaluating anticancer activity.

G Pterostilbene Signaling Pathway in Cancer Cells cluster_0 Pterostilbene Pterostilbene PI3K PI3K Pterostilbene->PI3K inhibits Apoptosis Apoptosis Pterostilbene->Apoptosis induces AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates NFkB NFkB AKT->NFkB activates Cell_Proliferation Cell_Proliferation mTOR->Cell_Proliferation promotes NFkB->Cell_Proliferation promotes

Caption: Pterostilbene's anticancer mechanism.

G Experimental Workflow for Anticancer Activity cluster_1 start Cancer Cell Culture treatment Treatment with Resveratrol Analogue start->treatment incubation Incubation (e.g., 24, 48, 72h) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay data_analysis Data Analysis (IC50 determination) viability_assay->data_analysis in_vivo_study In Vivo Xenograft Model data_analysis->in_vivo_study tumor_measurement Tumor Volume Measurement in_vivo_study->tumor_measurement end Efficacy Determined tumor_measurement->end

Caption: Workflow for anticancer drug screening.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and comparison of results. Below are outlines for common assays used to evaluate the in vitro activity of resveratrol analogues.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the resveratrol analogue and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[15][16][17]

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

  • Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol). Prepare various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid or Trolox).

  • Reaction Mixture: In a 96-well plate or cuvettes, mix the test compound or standard with the DPPH working solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance at the wavelength of maximum absorbance for DPPH (around 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated based on the reduction in absorbance of the DPPH solution. The IC50 value is then determined.[18][19]

Conclusion

The development of resveratrol analogues has yielded compounds with significantly improved in vitro and in vivo activity compared to the parent molecule. Pterostilbene, in particular, stands out due to its enhanced bioavailability and potent anticancer effects demonstrated in numerous studies. The structure-activity relationship is a key factor, with the number and position of hydroxyl and methoxy (B1213986) groups playing a crucial role in the biological activity of these compounds. While the data presented in this guide highlights the promise of several resveratrol analogues, further research, including well-designed clinical trials, is necessary to fully realize their therapeutic potential in treating human diseases. This guide serves as a valuable resource for researchers to compare the performance of these compounds and to inform the design of future studies.

References

Unveiling the Anticancer Potential of Dimethoxybiphenyl Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dimethoxybiphenyl scaffold has emerged as a promising pharmacophore in the design of novel anticancer agents. The strategic placement of methoxy (B1213986) groups on the biphenyl (B1667301) core significantly influences the molecule's conformation, electronic properties, and ultimately, its interaction with biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various dimethoxybiphenyl derivatives, focusing on their cytotoxic effects against several cancer cell lines. Experimental data from multiple studies are presented to facilitate a clear comparison of their anticancer potency.

Comparative Analysis of Anticancer Activity

The cytotoxic activity of dimethoxybiphenyl derivatives and related compounds containing a dimethoxyphenyl moiety has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values, which represent the concentration of the compound required to inhibit 50% of cell growth or viability, are summarized in the table below. This data highlights the impact of various structural modifications on the anticancer activity.

Compound ClassDerivativeCancer Cell LineIC50 / GI50 (µM)Key Structural Features
2-(3,4-Dimethoxyphenyl)benzazoles Unsubstituted Benzimidazole (B57391)A549 (Lung Carcinoma)>100Benzimidazole core with a 3,4-dimethoxyphenyl substituent.
5,7-Dichloro BenzimidazoleA549 (Lung Carcinoma)1.5Introduction of two chlorine atoms on the benzimidazole ring significantly enhances cytotoxicity.[1]
Unsubstituted ImidazopyridineA549 (Lung Carcinoma)7.0Replacement of the benzene (B151609) part of benzimidazole with a pyridine (B92270) ring.[1]
Unsubstituted ImidazopyridineHeLa (Cervical Cancer)5.5Shows good activity against another cancer cell line.[1]
Dimethoxylated Chalcones 3-Halogenated Chalcone (1c)MCF-7 (Breast Cancer)PotentPresence of a halogen on the 3,4-dimethoxyphenyl ring. More potent than the standard drug etoposide.[2]
3-Halogenated Chalcone (1d)MDA-MB-231 (Breast Cancer)PotentShows high potency against a different breast cancer cell line.[2]
3-Halogenated Chalcone (1d)SK-N-MC (Neuroblastoma)PotentDemonstrates broad-spectrum anticancer activity.[2]
Dimethoxylated Flavanones C-7 Pyrrolidinylethoxy Flavanone (B1672756)MCF-7 (Breast Cancer)ActiveAttachment of a pyrrolidinylethoxy group at the C-7 position increases activity.[2]

Structure-Activity Relationship Insights

The data presented reveals several key structure-activity relationships for dimethoxybiphenyl derivatives as anticancer agents:

  • Halogenation: The introduction of electron-withdrawing groups, such as chlorine atoms, on the heterocyclic ring system attached to the dimethoxybiphenyl moiety can dramatically increase cytotoxic activity, as seen in the 2-(3,4-dimethoxyphenyl)benzimidazole series.[1]

  • Heterocyclic Core: The nature of the heterocyclic ring system plays a crucial role. For instance, the imidazopyridine derivatives of 2-(3,4-dimethoxyphenyl) show better activity than the unsubstituted benzimidazole analog.[1]

  • Substitution on the Dimethoxyphenyl Ring: In the case of dimethoxylated chalcones, the addition of a halogen to the 3,4-dimethoxyphenyl ring resulted in compounds more potent than the standard anticancer drug etoposide.[2]

  • Additional Functional Groups: For flavanone derivatives, the presence of a pyrrolidinylethoxy group at the C-7 position was found to enhance anticancer activity.[2]

Experimental Protocols

A detailed methodology for a key experiment cited in the evaluation of these compounds is provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well flat-bottom microplates

  • Test compounds (dimethoxybiphenyl derivatives)

  • Positive control (e.g., Doxorubicin)

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compounds in DMSO.

    • Perform serial dilutions of the stock solution in the complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

    • After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the medium containing different concentrations of the test compounds to the respective wells.

    • Include wells for a vehicle control (medium with DMSO) and a positive control.

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism of Action: Apoptosis Pathway

Many cytotoxic agents, including derivatives of dimethoxybiphenyl, exert their anticancer effects by inducing apoptosis, or programmed cell death. The diagram below illustrates a simplified overview of the intrinsic and extrinsic apoptosis pathways, which converge on the activation of caspases, the executioners of cell death.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor Binds procaspase8 Pro-caspase-8 death_receptor->procaspase8 Recruits & Activates caspase8 Caspase-8 procaspase8->caspase8 procaspase3 Pro-caspase-3 caspase8->procaspase3 Activates dna_damage DNA Damage, Oxidative Stress p53 p53 Activation dna_damage->p53 bax_bak Bax/Bak Activation p53->bax_bak mitochondrion Mitochondrion bax_bak->mitochondrion Forms pores in cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 Binds to procaspase9 Pro-caspase-9 apaf1->procaspase9 Recruits & Activates caspase9 Caspase-9 procaspase9->caspase9 caspase9->procaspase3 Activates caspase3 Caspase-3 procaspase3->caspase3 substrates Cellular Substrates (e.g., PARP, Lamins) caspase3->substrates Cleaves apoptosis Apoptosis substrates->apoptosis

Caption: Overview of the major apoptosis signaling pathways.

This guide provides a foundational understanding of the structure-activity relationships of dimethoxybiphenyl derivatives in the context of cancer research. The presented data and protocols are intended to aid in the rational design and evaluation of more potent and selective anticancer agents based on this versatile chemical scaffold.

References

Cross-Validation of Analytical Methods for 3',5'-Dimethoxybiphenyl-3-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 3',5'-Dimethoxybiphenyl-3-ol. The objective is to provide a framework for the cross-validation of these methods, ensuring data integrity and consistency across different analytical platforms. This is particularly crucial in drug development and research where reliable and reproducible results are paramount.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for this compound depends on various factors, including the sample matrix, required sensitivity, and the nature of the impurities to be monitored. Both HPLC and GC-MS are powerful techniques for the analysis of phenolic compounds. HPLC is well-suited for non-volatile and thermally labile compounds, while GC is ideal for volatile and thermally stable substances.[1] For phenolic compounds like this compound, derivatization is often necessary for GC-MS analysis to increase volatility and improve chromatographic performance.[1]

Data Presentation

The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the analysis of biphenyl (B1667301) and phenolic compounds, which can be extrapolated for this compound.

Validation ParameterHPLC-UVGC-MSTypical Acceptance Criteria
Linearity (R²) >0.998>0.995>0.995
Accuracy (%) 97 - 10395 - 10580 - 120% (FDA)
Precision (%RSD) < 3%< 5%≤ 15% for QC samples
Limit of Detection (LoD) 0.1 - 1.0 µg/mL0.01 - 0.1 µg/mL3:1 signal-to-noise ratio
Limit of Quantification (LoQ) 0.3 - 3.0 µg/mL0.03 - 0.3 µg/mL10:1 signal-to-noise ratio

Note: These values are estimates based on the analysis of structurally similar compounds and may vary depending on the specific instrumentation and experimental conditions.[2]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is frequently used for the quantification of compounds possessing a UV chromophore.

Sample Preparation:

  • Accurately weigh a portion of the this compound sample and dissolve it in a suitable solvent (e.g., methanol, acetonitrile).

  • Perform serial dilutions to achieve a concentration within the linear range of the calibration curve.

  • Filter the final solution through a 0.22 µm syringe filter prior to injection.[3]

Chromatographic Conditions:

  • Column: Biphenyl or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][4]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% phosphoric acid.[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[5]

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

  • Injection Volume: 10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for volatile and semi-volatile compounds. Derivatization is recommended for this compound to enhance its volatility.

Sample Preparation and Derivatization:

  • Prepare a stock solution of this compound in a volatile organic solvent (e.g., dichloromethane, toluene).

  • To increase volatility, derivatize the hydroxyl group. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), which converts the phenol (B47542) to its trimethylsilyl (B98337) (TMS) ether.[1]

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent Intuvo 9000 GC or similar.[6]

  • Mass Spectrometer: Agilent 5977B single quadrupole GC/MS system or equivalent.[6]

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[6]

  • Injector Temperature: 280 °C.[6]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]

  • Oven Temperature Program: Initial temperature of 120 °C held for 2 minutes, ramped to 280 °C at 15 °C/min, and held for 5 minutes.[6]

  • MS Transfer Line Temperature: 280 °C.[6]

  • Ion Source Temperature: 230 °C.[6]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

  • Scan Range: m/z 50-500.[6]

Cross-Validation Workflow

Cross-validation is necessary when two or more methods are used to generate data within the same study or across different studies for comparison.[7] The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

Cross_Validation_Workflow cluster_method1 Method 1 (e.g., HPLC) cluster_method2 Method 2 (e.g., GC-MS) M1_Dev Method Development M1_Val Method Validation M1_Dev->M1_Val Cross_Val Cross-Validation Study M1_Val->Cross_Val M2_Dev Method Development M2_Val Method Validation M2_Dev->M2_Val M2_Val->Cross_Val Analysis Analysis of Identical QC and Study Samples Cross_Val->Analysis Comparison Comparison of Results (e.g., Bland-Altman, Deming Regression) Analysis->Comparison Conclusion Conclusion on Method Comparability Comparison->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between method validation parameters as outlined by FDA guidelines.[8][9]

Method_Validation_Parameters cluster_quantitative Quantitative Tests cluster_limit Limit Tests Accuracy Accuracy Validated_Method Validated Analytical Method Accuracy->Validated_Method Precision Precision Precision->Validated_Method Linearity Linearity Range Range Linearity->Range Linearity->Validated_Method Range->Validated_Method LOD Limit of Detection (LOD) LOD->Validated_Method LOQ Limit of Quantification (LOQ) LOQ->Validated_Method Specificity Specificity Specificity->Accuracy Specificity->Precision Robustness Robustness Robustness->Validated_Method System_Suitability System Suitability System_Suitability->Validated_Method

Caption: Key parameters for analytical method validation.

By following the protocols and validation principles outlined in this guide, researchers can ensure the generation of high-quality, reliable, and comparable analytical data for this compound.

References

A Comparative Guide to Enzyme Inhibition by Polyphenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Polyphenolic compounds, a diverse group of phytochemicals found abundantly in plants, are renowned for their antioxidant properties and potential health benefits. A significant aspect of their bioactivity lies in their ability to modulate the function of various enzymes, making them a subject of intense research in pharmacology and drug development. This guide provides a comparative overview of the inhibitory effects of selected polyphenolic compounds on key enzymes, supported by quantitative data and detailed experimental protocols.

Data Presentation: Comparative Enzyme Inhibition

The inhibitory potential of a compound is commonly quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[1][2] Another important value is the inhibition constant (Kᵢ), which represents the dissociation constant of the enzyme-inhibitor complex and provides a more absolute measure of binding affinity.[1][3]

The following table summarizes the inhibitory activities of various polyphenolic compounds against two key enzymes: Xanthine Oxidase, a crucial enzyme in purine (B94841) metabolism implicated in gout, and Tyrosinase, a key enzyme in melanin (B1238610) biosynthesis.

EnzymePolyphenolic InhibitorType of InhibitionIC₅₀ Value (µM)Kᵢ Value (µM)
Xanthine Oxidase QuercetinMixed / Competitive11.1 - 11.35[4]-
Luteolin-21.58[4]-
KaempferolCompetitive12.9[5]-
Spiraeoside-0.66[5]-
Allopurinol (Control)-17.2[5]-
Tyrosinase QuercetinCompetitive--
Puerol AMixed2.2 (monophenolase)[6]1.1[6]
Flavonoid Compound 2Competitive40.94[7]-
Kojic Acid (Control)Competitive15.99–26.18[7]-

Note: The type of inhibition and the IC₅₀/Kᵢ values can vary based on experimental conditions, such as substrate concentration and the origin of the enzyme.[1]

Experimental Protocols: Determining IC₅₀

A precise and reproducible protocol is essential for comparing the inhibitory potency of different compounds. Below is a detailed methodology for a generalized spectrophotometric enzyme inhibition assay, a common method for determining IC₅₀ values.[8][9][10]

Objective: To determine the concentration of a polyphenolic compound required to inhibit 50% of a target enzyme's activity (IC₅₀).

Materials and Reagents:

  • Purified Target Enzyme (e.g., Mushroom Tyrosinase)

  • Substrate (e.g., L-DOPA for Tyrosinase)

  • Assay Buffer (e.g., Phosphate buffer, pH 6.8)

  • Polyphenolic Inhibitor Stock Solution (dissolved in a suitable solvent like DMSO)

  • Positive Control Inhibitor (e.g., Kojic Acid for Tyrosinase)

  • 96-well microplate

  • Microplate spectrophotometer[8]

Procedure:

  • Reagent Preparation:

    • Prepare a series of dilutions of the polyphenolic inhibitor from the stock solution. Ensure the final solvent concentration in the assay is low (typically <1%) to avoid affecting enzyme activity.[9]

    • Prepare working solutions of the enzyme and substrate in the assay buffer at optimal concentrations.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add a fixed volume of enzyme solution and varying concentrations of the inhibitor dilution series.

    • Negative Control Well: Add enzyme solution and solvent (without inhibitor). This represents 100% enzyme activity.

    • Blank Well: Add buffer and substrate, but no enzyme. This is to correct for any non-enzymatic reaction.

    • Positive Control Wells: Add enzyme solution and a known inhibitor (e.g., Kojic Acid) at various concentrations.

  • Pre-incubation:

    • Mix the contents of the wells and pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-15 minutes). This allows the inhibitor to bind to the enzyme before the reaction starts.[8][11]

  • Reaction Initiation and Monitoring:

    • Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to all wells simultaneously.[8]

    • Immediately place the microplate in a spectrophotometer and measure the change in absorbance at a specific wavelength (e.g., 475 nm for dopachrome (B613829) formation by tyrosinase) over a set period.

  • Data Analysis:

    • Calculate the initial reaction rate (V) for each concentration of the inhibitor from the linear portion of the absorbance vs. time curve.[1]

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve. The IC₅₀ is the concentration at the inflection point of this curve.[1][2]

Mandatory Visualizations

Experimental Workflow for Enzyme Inhibition Assay

The following diagram illustrates the logical flow of the experimental protocol for determining the IC₅₀ value of a potential enzyme inhibitor.

G prep 1. Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) setup 2. Assay Setup in 96-Well Plate (Controls + Inhibitor Concentrations) prep->setup preincubate 3. Pre-incubation (Enzyme + Inhibitor) setup->preincubate initiate 4. Initiate Reaction (Add Substrate) preincubate->initiate measure 5. Monitor Reaction (Spectrophotometry) initiate->measure analyze 6. Calculate % Inhibition measure->analyze plot 7. Plot Dose-Response Curve analyze->plot ic50 8. Determine IC₅₀ Value plot->ic50

Caption: Workflow for determining the IC₅₀ of an enzyme inhibitor.

Signaling Pathway: Inhibition of COX-2 by Resveratrol

Polyphenols can exert anti-inflammatory effects by interfering with cellular signaling cascades. Resveratrol, for example, has been shown to inhibit the expression and activity of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response. This inhibition can occur through the modulation of transcription factors like NF-κB.[12][13][14]

G cluster_pathway Inflammatory Signaling Pathway cluster_inhibition Inhibition by Resveratrol stimulus Inflammatory Stimulus (e.g., PM, LPS) nfkb NF-κB Activation stimulus->nfkb cox2_trans COX-2 Gene Transcription nfkb->cox2_trans cox2_protein COX-2 Enzyme cox2_trans->cox2_protein pge2 Prostaglandin E₂ Synthesis cox2_protein->pge2 inflammation Inflammation pge2->inflammation resveratrol Resveratrol resveratrol->nfkb Inhibits resveratrol->cox2_protein Inhibits

Caption: Resveratrol inhibits the inflammatory COX-2 pathway.

References

Safety Operating Guide

Proper Disposal of 3',5'-Dimethoxybiphenyl-3-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of chemical waste is a critical aspect of laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of 3',5'-Dimethoxybiphenyl-3-ol, ensuring the safety of laboratory personnel and compliance with regulatory standards.

I. Immediate Safety Considerations

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[1][2][3]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[1][3]

  • Harmful if Swallowed: May be harmful if ingested.[1]

Therefore, appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times when handling this compound.[2] All handling and disposal procedures should be conducted in a well-ventilated area or a chemical fume hood.[1][4]

II. Quantitative Hazard Data Summary

The following table summarizes the key hazard statements and precautionary measures for compounds structurally similar to this compound. This information should be considered as a guideline for safe handling and disposal.

Hazard CategoryGHS Hazard Statement(s)Precautionary Statement(s)
Acute Toxicity (Oral) H302: Harmful if swallowedP270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1]
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water and soap.[1]
Eye Irritation H319: Causes serious eye irritationP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Respiratory Irritation H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][3]

III. Step-by-Step Disposal Protocol

The standard procedure for the disposal of this compound is to treat it as hazardous chemical waste.[5] It should not be disposed of down the drain or in regular trash.[6]

1. Waste Identification and Segregation:

  • Clearly label the waste container with the full chemical name: "this compound". Do not use abbreviations.[7]

  • Store this waste separately from other chemical waste streams to prevent potentially dangerous reactions.[8] Incompatible materials to avoid mixing with include strong oxidizing agents.[1]

2. Waste Containerization:

  • Use a dedicated, properly sealed, and compatible waste container.[9] High-density polyethylene (B3416737) (HDPE) containers are often suitable for organic solids and solutions.[10]

  • Ensure the container is in good condition, free from leaks or cracks, and has a tightly fitting cap.[7]

  • The container must be clearly marked with the words "Hazardous Waste".[5]

3. Waste Accumulation and Storage:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The storage area should be well-ventilated and away from sources of ignition.[11]

  • Ensure secondary containment is used for liquid waste solutions to prevent spills.[6]

4. Empty Container Disposal:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).[7]

  • The rinsate must be collected and disposed of as hazardous waste.[7]

  • After triple-rinsing, the original label on the container should be defaced or removed, and the container can then be disposed of as non-hazardous solid waste, in accordance with institutional policies.[7]

5. Final Disposal:

  • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[12]

  • Follow all institutional and local regulations for hazardous waste pickup and disposal.

IV. Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste from Incompatible Materials B->C D Place in a Labeled, Compatible Hazardous Waste Container C->D E Store Container in a Designated Satellite Accumulation Area D->E F Is the original container empty? E->F G Triple-rinse container with a suitable solvent F->G Yes J Arrange for pickup by EHS or licensed waste disposal contractor F->J No (Container is full) H Collect rinsate as hazardous waste G->H I Deface label and dispose of empty container as non-hazardous waste H->I I->J K End: Proper Disposal J->K

Caption: Disposal Workflow for this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.